Salvinorin B
Description
This compound has been reported in Salvia divinorum with data available.
from the herb, Salvia divinorum; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTMVAIOAAGYAR-CEFSSPBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)O)C)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465988 | |
| Record name | Salvinorin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92545-30-7 | |
| Record name | Salvinorin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092545307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salvinorin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALVINORIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HNB6FRT7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enigmatic Agonist: A Technical Guide to the Mechanism of Action of Salvinorin B at the Kappa-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin B, a close analog of the potent naturally occurring hallucinogen Salvinorin A, serves as a crucial tool in dissecting the intricate pharmacology of the kappa-opioid receptor (KOR). While often considered the "inactive" metabolite of Salvinorin A, this compound and its derivatives exhibit a nuanced and informative spectrum of activity at the KOR. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its binding kinetics, functional efficacy in G-protein and β-arrestin signaling pathways, and the downstream cellular consequences of its interaction with the KOR. Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to offer a clear and concise understanding of the molecular processes involved.
Introduction
The kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily, is a key modulator of pain, mood, and addiction.[1] Its endogenous ligands are dynorphins, which, upon binding, initiate a cascade of intracellular signaling events. The discovery of Salvinorin A, a non-nitrogenous diterpene from Salvia divinorum, as a potent and selective KOR agonist, opened new avenues for KOR research.[2] this compound is the primary metabolite of Salvinorin A, formed by the hydrolysis of the C2-acetoxy group to a hydroxy group.[3] While this conversion significantly reduces its affinity for the KOR, this compound is not entirely inert and serves as a foundational structure for semi-synthetic analogs with unique pharmacological profiles.[3][4] Understanding the mechanism of action of this compound and its derivatives is paramount for the rational design of novel KOR-targeted therapeutics with improved efficacy and side-effect profiles.
Ligand-Receptor Interactions: Binding Affinity of this compound and its Analogs
The affinity of a ligand for its receptor is a critical determinant of its potency. For this compound and its derivatives, binding affinity is typically quantified by the inhibition constant (Kᵢ), determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound to displace a radiolabeled ligand with known affinity for the KOR, such as [³H]U-69,593 or [³H]diprenorphine.[5][6]
Quantitative Data: Binding Affinities (Kᵢ) at the Kappa-Opioid Receptor
| Compound | Kᵢ (nM) | Species | Notes | Reference(s) |
| This compound | 304 | Human | Lower affinity than the natural epimer, this compound (2a). | [7] |
| This compound | 2950 | Not Specified | [4] | |
| This compound | 111 - >10,000 | Not Specified | Wide range of reported values, generally much weaker than Salvinorin A. | [3] |
| 2-O-Methoxymethyl-Salvinorin B (MOM-Sal B) | ~0.4 | Human | Approximately 3-fold higher affinity than Salvinorin A and U50,488H. | [6] |
| 2-O-Ethoxymethyl-Salvinorin B (EOM-Sal B) | 3.1 ± 0.4 | CHO cells expressing KOR | [8] | |
| β-Tetrahydropyran this compound (β-THP Sal B) | 6.2 ± 0.4 | CHO cells expressing KOR | [8] | |
| Salvinorin A (for comparison) | 1.3 - 2.66 | Human | Potent and selective KOR agonist. | [6][9] |
| U50,488H (for comparison) | ~1.4 | Human | Prototypic selective KOR agonist. | [6] |
Functional Efficacy: G-Protein Signaling and Biased Agonism
Upon agonist binding, the KOR undergoes a conformational change that facilitates the activation of intracellular signaling pathways. The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10] The functional efficacy of this compound and its analogs in activating this G-protein signaling cascade is commonly assessed using the [³⁵S]GTPγS binding assay.
More recently, the concept of "biased agonism" or "functional selectivity" has emerged, describing ligands that preferentially activate one signaling pathway over another.[11] For KOR, this typically refers to a bias towards G-protein signaling versus the recruitment of β-arrestin proteins. β-arrestin recruitment is associated with receptor desensitization, internalization, and the activation of distinct signaling pathways, including mitogen-activated protein kinases (MAPKs) like ERK1/2.[10] Some of the adverse effects of KOR agonists, such as dysphoria, are thought to be mediated by the β-arrestin pathway.[10]
Quantitative Data: Functional Efficacy at the Kappa-Opioid Receptor
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Notes | Reference(s) | |---|---|---|---|---| | this compound | [³⁵S]GTPγS | 2.4 - 492 | Not Specified | Wide range of reported values. |[3] | | this compound | Not Specified | 248 | Not Specified | |[4] | | 2-O-Methoxymethyl-Salvinorin B (MOM-Sal B) | [³⁵S]GTPγS | 0.6 | Full Agonist | 5- to 7-fold more potent than U50,488H and Salvinorin A. |[6] | | 2-O-Ethoxymethyl-Salvinorin B (EOM-Sal B) | [³⁵S]GTPγS | 0.65 ± 0.17 | 87 ± 10 | Full Agonist. |[8] | | β-Tetrahydropyran this compound (β-THP Sal B) | [³⁵S]GTPγS | 60 ± 6 | Not Specified | Full Agonist. |[8] | | Salvinorin A (for comparison) | [³⁵S]GTPγS | 4.5 | Full Agonist | |[6] | | U50,488H (for comparison) | [³⁵S]GTPγS | 3.4 | 100 | Full Agonist. |[6] | | Salvinorin A (for comparison) | β-arrestin2 Recruitment | 14.5 | Full Agonist | |[12] | | U69,593 (for comparison) | β-arrestin2 Recruitment | 85 | Full Agonist | |[12] |
Downstream Signaling: The Role of ERK Phosphorylation
Activation of the KOR can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key regulators of numerous cellular processes, including gene expression and synaptic plasticity.[13] The activation of ERK1/2 by KOR agonists can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.[13]
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the KOR.
Materials:
-
Cell membranes from CHO or HEK cells stably expressing the human KOR.[5]
-
Radioligand: [³H]U-69,593.[5]
-
Test compounds (e.g., this compound and its analogs).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Non-specific binding control: Naloxone (10 µM).[14]
-
Glass fiber filters (e.g., GF/C).[5]
-
Cell harvester.[5]
-
Scintillation counter.[5]
Procedure:
-
Membrane Preparation: Homogenize cells expressing the KOR in cold lysis buffer and prepare membrane fractions by differential centrifugation.[15] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the assay components in the following order: assay buffer, test compound at various concentrations, radioligand at a fixed concentration (typically at or below its Kₔ), and the cell membrane preparation.[15]
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[5]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This protocol measures the functional activation of G-proteins by a KOR agonist.
Materials:
-
Cell membranes from CHO cells stably expressing the human KOR.[12]
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[16]
-
Scintillation counter or SPA technology.
Procedure:
-
Membrane Preparation: Prepare KOR-expressing cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with the test compound at various concentrations and a fixed concentration of GDP.[17]
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[18]
-
Termination and Detection: Terminate the reaction by rapid filtration and wash the filters.[18] Alternatively, for a scintillation proximity assay (SPA), add SPA beads to the wells and allow them to settle before counting.[17]
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration to determine the EC₅₀ and Eₘₐₓ values.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
β-Arrestin Recruitment Assay (BRET)
This protocol describes a bioluminescence resonance energy transfer (BRET) assay to measure the recruitment of β-arrestin to the KOR upon agonist stimulation.
Materials:
-
HEK293 cells co-expressing KOR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin2 fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).[19][20]
-
Test compounds.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
Plate reader capable of detecting BRET signals.
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently or stably transfect them with the KOR-Rluc and Venus-β-arrestin2 constructs.
-
Cell Plating: Plate the transfected cells in a 96-well microplate.[21]
-
Agonist Stimulation: Add the test compound at various concentrations to the wells.
-
Substrate Addition: Add the BRET substrate to each well.
-
BRET Measurement: Immediately measure the luminescence signals at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio as a function of the test compound concentration to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Caption: Workflow for a β-arrestin recruitment BRET assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of ERK1/2 phosphorylation in response to KOR activation using Western blotting.
Materials:
-
Cells expressing KOR.
-
Test compounds.
-
Lysis buffer.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting equipment.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.[22]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Culture KOR-expressing cells and treat them with the test compound for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.[22]
-
Immunoblotting: Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.[22]
-
Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK to total-ERK.
Signaling Pathways
The interaction of this compound and its analogs with the KOR initiates a complex network of intracellular signaling events. The two major pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.
Caption: KOR signaling pathways activated by this compound analogs.
Conclusion
This compound and its semi-synthetic derivatives are invaluable pharmacological tools for probing the function of the kappa-opioid receptor. While this compound itself displays weak affinity and efficacy, its chemical scaffold has given rise to potent and selective KOR agonists with diverse signaling properties, including G-protein bias. The detailed methodologies and compiled quantitative data in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the design and interpretation of experiments aimed at unraveling the complexities of KOR signaling. A deeper understanding of the mechanism of action of these compounds will undoubtedly accelerate the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-epi-Salvinorin B: crystal structure and affinity at the κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The G Protein–Biased κ-Opioid Receptor Agonist RB-64 Is Analgesic with a Unique Spectrum of Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery and Isolation of Salvinorin B from Salvia divinorum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia divinorum, a perennial herb of the mint family (Lamiaceae), has a long history of use in the spiritual practices of the Mazatec people of Oaxaca, Mexico.[1][2] The plant's profound psychoactive effects are primarily attributed to Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist.[2][3] Structurally related to Salvinorin A is Salvinorin B, a naturally occurring neoclerodane diterpene found in the plant.[4][5] Although largely considered pharmacologically inactive at the KOR, this compound is a crucial compound for the scientific community.[3][5] It serves as the penultimate precursor in the biosynthesis of Salvinorin A and is its primary inactive metabolite upon hydrolysis in vivo.[3][6][7] This guide provides an in-depth overview of the discovery, isolation, and purification of this compound, presenting detailed experimental protocols, quantitative data, and relevant biochemical pathways for researchers in natural product chemistry and drug development.
Discovery and Natural Occurrence
This compound was identified as a natural constituent of Salvia divinorum alongside the more abundant Salvinorin A.[4] It is localized within the plant's glandular trichomes, which are specialized structures on the leaves that synthesize and store these diterpenoids.[6] While Salvinorin A is the most concentrated diterpene in the plant, several other related compounds, including this compound, C, and D, are present at lower concentrations.[4] The concentration of these compounds can vary significantly between different plants, even those that are genetically identical, likely due to cultivation conditions and environmental factors.[4][8] this compound is also found in other Salvia species, sometimes in higher concentrations than Salvinorin A.[9]
Quantitative Analysis of Salvinorins in Salvia divinorum
The concentrations of Salvinorin A and B in Salvia divinorum plant material vary. The following table summarizes reported quantitative data from dried leaf and concentrated extract products.
| Product Type | Salvinorin A Content (µg/mg) | This compound Content (µg/mg) | Source |
| Dried Leaf Products | 3.2 - 5.0 | 0.10 - 0.17 | [10][11] |
| "Concentrated Extract" Products | 4.1 - 38.9 | 0.26 - 2.42 | [10][11] |
| Dried Leaves (Internet Sourced) | Not Specified | 0.10 - 0.17 | [11] |
| Dried Leaves (General Range) | 0.89 - 3.70 | Not Specified | [9] |
Isolation and Purification of this compound
The isolation of this compound from Salvia divinorum leaves involves a multi-step process of solvent extraction, purification to remove pigments and waxes, and chromatographic separation. This compound can also be synthesized from Salvinorin A via deacetylation.[3][6]
General Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of this compound from dried Salvia divinorum leaves.
Detailed Experimental Protocol: Solvent Extraction and Purification
This protocol is a composite method based on established procedures for extracting salvinorins.[1][5][10][12]
1. Plant Material Preparation:
-
Begin with 100 g of dried Salvia divinorum leaves.[12]
-
Pulverize the leaves to a fine powder using a blender or mill to increase the surface area for extraction.[5]
2. Acetone Extraction:
-
Place the powdered leaf material into a large flask or beaker.
-
Add a sufficient volume of analytical grade acetone to completely submerge the powder (approximately 1-2 Liters).[5][12]
-
Stir the mixture vigorously for several hours at room temperature. For a more exhaustive extraction, this process can be repeated three times with fresh solvent.[5]
-
Note: Chilled acetone (-6°C) and brief, vigorous shaking (120-150 seconds) can be used to minimize the extraction of chlorophyll and waxes, yielding a cleaner initial extract.[12]
3. Filtration and Concentration:
-
Filter the acetone mixture through filter paper to separate the plant solids from the liquid extract.
-
Combine the liquid filtrates if multiple extractions were performed.
-
Evaporate the acetone under reduced pressure using a rotary evaporator. This will yield a greenish, waxy crude extract.[5][12]
4. Decoloring and Purification:
-
Dissolve the crude extract in a suitable solvent mixture (e.g., ethyl acetate-heptane).[5]
-
Add activated carbon or graphite (B72142) carbon powder to the solution and stir.[5][10] This step adsorbs chlorophyll and other pigments.
-
Filter the solution to remove the carbon powder. The resulting solution should be significantly lighter in color.
-
Evaporate the solvent to dryness.
5. Chromatographic Separation:
-
The purified extract, containing a mixture of Salvinorin A, B, and other compounds, must be subjected to chromatography for final separation.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantification and purification. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.[10]
-
Centrifugal Partition Chromatography (CPC): This support-free liquid-liquid chromatography technique is highly effective for preparative isolation, avoiding irreversible sample adsorption. A suitable two-phase solvent system (e.g., n-hexane–dichloromethane–acetonitrile–water) is selected based on the partition coefficient (P value) of Salvinorin A and B.[13]
-
Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing pure this compound.
6. Recrystallization:
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Recrystallize the resulting residue from a minimal amount of hot methanol.[5][12]
-
This process yields pure, white crystals of this compound.
Analytical Methodologies and Data
Accurate identification and quantification of this compound rely on various analytical techniques.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆O₇ | [9][14] |
| Molar Mass | 390.43 g/mol | [9][14] |
| CAS Number | 92545-30-7 | [6][9] |
| Appearance | White Crystalline Solid | [12] |
| ¹³C NMR Spectra | Data Available | [14] |
| GC-MS Spectra | Data Available | [14] |
Chromatographic and Spectrometric Analysis
-
Thin Layer Chromatography (TLC): TLC is a rapid and effective method for preliminary identification and for monitoring the progress of purification.[4][15] When using a suitable solvent system, this compound can be distinguished from Salvinorin A by its Rf value.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used for the precise quantification of salvinorins.[10]
-
Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS is a preferred method for definitive identification.[15] The sample is vaporized and separated on a capillary column before being fragmented and analyzed by a mass spectrometer, providing a specific molecular fingerprint.[5][16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive technique is used to confirm the presence of salvinorins, especially at low concentrations in complex matrices like biological fluids.[7][10] It allows for the monitoring of specific precursor-to-product ion transitions, ensuring unambiguous identification.[17][18]
Pharmacology and Signaling Pathways
While this compound itself has a much lower affinity for the kappa-opioid receptor (KOR) compared to Salvinorin A and is considered inactive, its chemical scaffold is of immense interest in drug development.[3] It is a key starting material for the semi-synthesis of novel KOR agonists with improved pharmacokinetic profiles.[9][19]
Kappa-Opioid Receptor (KOR) Signaling
Salvinorin A and its potent analogs exert their effects by activating the KOR, a G-protein coupled receptor (GPCR).[20] KOR activation initiates two primary downstream signaling cascades: the G-protein pathway and the β-arrestin pathway.
-
G-protein Pathway: This is generally associated with the therapeutic effects of KOR agonists, such as analgesia.[20]
-
β-arrestin Pathway: This pathway has been linked to the negative side effects of KOR activation, including dysphoria, sedation, and aversion.[20]
The concept of biased agonism describes how certain ligands can preferentially activate one pathway over the other.[6] Analogs synthesized from this compound, such as this compound ethoxymethyl ether (EOM SalB), have been identified as G-protein biased agonists.[20] These compounds hold therapeutic promise as they may provide the benefits of KOR activation with a reduced side-effect profile.[20]
Conclusion
This compound, though not psychoactive itself, is a cornerstone compound in the study of Salvia divinorum and the broader field of KOR pharmacology. Its isolation from the plant, while challenging due to its lower concentration compared to Salvinorin A, is achievable through systematic extraction and chromatographic purification. The detailed protocols and analytical data presented in this guide offer a framework for researchers to successfully isolate and identify this valuable natural product. Furthermore, the role of this compound as a synthetic precursor for developing G-protein biased KOR agonists underscores its critical importance in the quest for safer and more effective therapeutics for pain, addiction, and other neurological disorders.[2][20][21]
References
- 1. extractionmagazine.com [extractionmagazine.com]
- 2. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Localization of Salvinorin A and Related Compounds in Glandular Trichomes of the Psychoactive Sage, Salvia divinorum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chalcogen.ro [chalcogen.ro]
- 6. This compound | 92545-30-7 | Benchchem [benchchem.com]
- 7. gtfch.org [gtfch.org]
- 8. researchgate.net [researchgate.net]
- 9. Salvinorin - Wikipedia [en.wikipedia.org]
- 10. Determination of salvinorin A and this compound in Salvia divinorum-related products circulated in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of Salvinorins from Salvia Divinorum [erowid.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C21H26O7 | CID 11440685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. waters.com [waters.com]
- 19. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 20. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
The Primary In Vivo Metabolite of Salvinorin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, undergoes rapid and extensive metabolism in vivo, leading to the formation of its primary metabolite, Salvinorin B. This biotransformation is a critical determinant of the pharmacokinetic profile and short duration of action of Salvinorin A. This technical guide provides a comprehensive overview of the in vivo metabolism of Salvinorin A, presenting quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathway.
The Metabolic Fate of Salvinorin A
The primary metabolic transformation of Salvinorin A in vivo is the hydrolysis of the C-2 acetate (B1210297) group, yielding the pharmacologically inactive metabolite, this compound.[1][2] This deacetylation reaction is primarily catalyzed by carboxylesterases present in plasma and various tissues.[3] In addition to esterase-mediated hydrolysis, in vitro studies have suggested the involvement of cytochrome P450 enzymes (CYP2D6, CYP1A1, CYP2C18, and CYP2E1) and UDP-glucuronosyltransferases (UGT2B7) in the metabolism of Salvinorin A.[4]
The rapid conversion to this compound is a key factor contributing to the short half-life and transient psychoactive effects of Salvinorin A.[5] Understanding this metabolic pathway is crucial for the design of Salvinorin A analogs with modified pharmacokinetic properties for potential therapeutic applications.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Salvinorin A and its primary metabolite, this compound, from in vivo studies in various animal models.
Table 1: Pharmacokinetic Parameters of Salvinorin A in Rhesus Monkeys
| Parameter | Value | Reference |
| Administration Route | Intravenous (i.v.) | Schmidt et al., 2005 |
| Dose | 0.032 mg/kg | Schmidt et al., 2005 |
| Elimination Half-Life (t½) | 56.6 ± 24.8 min | Schmidt et al., 2005 |
| Area Under the Curve (AUC) | Males: 572 ± 133 ng/mL/minFemales: 1087 ± 46 ng/mL/min | Schmidt et al., 2005 |
| Metabolite Detected in Plasma | This compound not detected | Schmidt et al., 2005 |
Table 2: Pharmacokinetic Parameters of [¹¹C]-Salvinorin A in Baboons
| Parameter | Value | Reference |
| Administration Route | Intravenous (i.v.) | Hooker et al., 2008 |
| Brain Uptake (Peak) | 3.3% of injected dose within 40 s | Hooker et al., 2008 |
| Brain Clearance (Half-life) | 8 min | Hooker et al., 2008 |
| Plasma Half-Life of Parent | Rapidly decreases to 40% by 5 min | Hooker et al., 2008 |
Table 3: Pharmacokinetic Parameters of Salvinorin A in Rats
| Parameter | Value | Reference |
| Administration Route | Intraperitoneal (i.p.) | Tekade et al., 2009 |
| Dose | 10 mg/kg | Tekade et al., 2009 |
| Elimination Half-Life (t½) | 75 min | Tekade et al., 2009 |
| Clearance (Cl/F) | 26 L/h/kg | Tekade et al., 2009 |
| Volume of Distribution (Vd) | 47.1 L/kg | Tekade et al., 2009 |
| Brain Half-Life | 36 min | Tekade et al., 2009 |
Experimental Protocols
Quantification of Salvinorin A and this compound in Biological Matrices
Objective: To determine the concentration of Salvinorin A and its metabolite, this compound, in plasma, urine, or tissue homogenates.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of Salvinorin A and B.[6]
Sample Preparation (Solid-Phase Extraction - SPE): [7]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Acidify the plasma sample (e.g., 500 µL) with an equal volume of 4% phosphoric acid. Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute Salvinorin A and B with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis: [8]
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Salvinorin A: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.
-
This compound: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.
-
Internal Standard (e.g., deuterated Salvinorin A): Monitor its specific transition.
-
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of Salvinorin A after systemic administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Administer Salvinorin A (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[4]
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of Salvinorin A and this compound in the plasma samples using the validated HPLC-MS/MS method described above.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as elimination half-life (t½), clearance (Cl/F), and volume of distribution (Vd) using appropriate software.
Signaling Pathway of Salvinorin A at the Kappa-Opioid Receptor
Salvinorin A exerts its effects by acting as a potent agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[2] Upon binding, Salvinorin A induces a conformational change in the KOR, leading to the activation of intracellular signaling cascades.
Caption: Salvinorin A binding to the KOR activates Gi/o proteins, leading to downstream signaling.
Pathway Description:
-
Receptor Binding: Salvinorin A binds to the KOR on the cell surface.[2]
-
G-Protein Activation: This binding event activates the associated inhibitory G-protein (Gi/o).[2]
-
G-Protein Dissociation: The activated G-protein dissociates into its Gαi/o and Gβγ subunits.
-
Downstream Effects of Gαi/o: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Downstream Effects of Gβγ: The Gβγ subunit can activate various effector proteins, including phospholipase C (PLC), which increases intracellular calcium levels, and can also modulate ion channels.
-
MAPK Pathway Activation: Both Gβγ subunits and β-arrestin can activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).[9][10]
-
β-Arrestin Recruitment: Agonist-bound KOR can also be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin, which can also initiate its own signaling cascades and is involved in receptor desensitization and internalization.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the transport, in vitro metabolism and pharmacokinetics of Salvinorin A, a potent hallucinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset and short duration of effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS quantification of salvinorin A from biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential signaling properties at the kappa opioid receptor of 12-epi-salvinorin A and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvinorin A regulates dopamine transporter function via a kappa opioid receptor and ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Salvinorin B: A Technical Pharmacological Profile as a Kappa-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin B is a neoclerodane diterpene and the primary metabolite of the potent and selective kappa-opioid receptor (KOR) agonist, Salvinorin A. Produced by the deacetylation of Salvinorin A, this compound is generally characterized as a low-affinity agonist at the KOR, with significantly reduced potency compared to its parent compound. While often described as inactive in physiological contexts, it possesses measurable, albeit weak, binding affinity and functional activity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding kinetics, functional efficacy, and the experimental protocols used for its characterization. Furthermore, it visualizes the pertinent signaling pathways and experimental workflows to offer a complete resource for researchers in pharmacology and drug development.
Introduction
The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that has emerged as a significant target for the development of therapeutics for pain, addiction, depression, and other neurological and psychiatric disorders. Salvinorin A, a natural product isolated from Salvia divinorum, is a potent and selective KOR agonist notable for its non-nitrogenous structure. Its primary metabolite, this compound, is formed via hydrolysis of the C2-acetate group.[1] While Salvinorin A has been the subject of extensive research, the pharmacological profile of this compound is less well-defined, with some studies reporting it as inactive while others provide quantitative data on its weak agonist activity.[2][3] This guide aims to consolidate the available data and provide a detailed technical overview of this compound's interaction with the KOR.
Quantitative Pharmacological Data
The pharmacological activity of this compound at the kappa-opioid receptor is markedly lower than that of Salvinorin A. The available data, while varied across different studies, consistently demonstrates this significant drop in potency. The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | 2.95 µM | - | Radioligand Binding Assay | [4] |
| >10,000 nM | - | Radioligand Binding Assay | [2] | |
| Functional Potency (EC50) | 248 nM | CHO | [³⁵S]GTPγS Binding Assay | [4] |
| 492 nM | CHO | [³⁵S]GTPγS Binding Assay | [2] | |
| 11.8 nM | - | DREADD KOR Activation | [5] |
Note: The significant variability in reported values may be attributed to different experimental conditions and assay sensitivities. It is noteworthy that while this compound is a weak agonist at the native KOR, it is a potent activator of the engineered Designer Receptor Exclusively Activated by Designer Drug (DREADD) KOR.[5]
Signaling Pathways
As a KOR agonist, this compound is expected to initiate intracellular signaling cascades similar to other KOR agonists, albeit with much lower efficacy. The activation of the KOR by an agonist typically leads to the engagement of two primary signaling pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.
G Protein-Dependent Signaling
Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, which then dissociates from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then modulate the activity of downstream effectors, such as adenylyl cyclase and various ion channels, ultimately leading to the receptor's physiological effects, including analgesia.
KOR G Protein-Dependent Signaling Pathway
β-Arrestin-Dependent Signaling
Agonist-bound KOR can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. β-arrestin binding desensitizes the G protein signaling and can initiate a separate wave of signaling events, as well as receptor internalization. The β-arrestin pathway has been implicated in some of the adverse effects of KOR agonists, such as dysphoria.
KOR β-Arrestin-Dependent Signaling Pathway
Experimental Protocols
The characterization of this compound as a KOR agonist relies on a suite of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the kappa-opioid receptor are prepared from cultured cells (e.g., CHO-KOR) or animal tissues.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled KOR antagonist (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
References
- 1. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | SALB | KORD activator | Hello Bio [hellobio.com]
Salvinorin B: A Versatile Scaffold for the Development of Novel Kappa-Opioid Receptor Agonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has emerged as a compelling template for the development of novel therapeutics for a range of central nervous system disorders, including pain, addiction, and mood disorders. However, its clinical utility is limited by poor metabolic stability and a short duration of action, primarily due to the rapid hydrolysis of its C-2 acetate (B1210297) group to the inactive metabolite, Salvinorin B.[1] This technical guide explores the use of this compound as a crucial precursor for the semi-synthesis of next-generation KOR agonists with improved pharmacokinetic profiles and tailored signaling properties. We delve into the pharmacology, structure-activity relationships, and experimental methodologies used to characterize these analogs, providing a comprehensive resource for researchers in the field.
Introduction: Overcoming the Limitations of Salvinorin A
Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is unique among opioid ligands for its non-nitrogenous structure and high selectivity for the KOR.[2][3] It binds to the KOR with high affinity, exhibiting a Ki value of 1.3 nM.[2] Despite its potent activity, the in vivo application of Salvinorin A is hampered by its rapid metabolism. The esterase-mediated hydrolysis of the C-2 acetate group leads to the formation of this compound, which has a significantly lower affinity for the KOR.[2][4] This metabolic instability results in a short duration of action, limiting its therapeutic potential.[2]
To address these limitations, medicinal chemists have turned to this compound as a starting point for creating semi-synthetic analogs. By modifying the C-2 position, researchers have successfully developed compounds with enhanced metabolic stability, prolonged duration of action, and, in some cases, biased signaling properties.[1][5] These efforts have led to the discovery of potent KOR agonists with promising therapeutic profiles.
Pharmacology of this compound Analogs
The primary pharmacological target of this compound analogs is the kappa-opioid receptor, a G-protein coupled receptor (GPCR).[6] Activation of the KOR by agonists initiates a cascade of intracellular signaling events.
Kappa-Opioid Receptor Signaling Pathways
KOR activation leads to the engagement of two primary signaling pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[7][8]
-
G-protein Signaling: Upon agonist binding, the KOR couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunits released from the G-protein can also modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[6][9] The G-protein pathway is believed to mediate the analgesic and anti-pruritic effects of KOR agonists.[7]
-
β-arrestin Signaling: KOR activation also promotes the recruitment of β-arrestin-2. This pathway is associated with receptor desensitization, internalization, and the activation of mitogen-activated protein kinase (MAPK) cascades, including p38 and JNK.[6][7] The β-arrestin-2-dependent signaling is thought to be responsible for the undesirable side effects of KOR agonists, such as dysphoria and aversion.[7]
The concept of "biased agonism" has emerged as a key strategy in developing safer KOR-targeted therapeutics. Biased agonists preferentially activate one signaling pathway over another. For instance, a G-protein biased KOR agonist could potentially retain the therapeutic benefits while minimizing the adverse effects associated with β-arrestin signaling.[7][10]
Kappa-Opioid Receptor Signaling Pathways
Semi-Synthesis of this compound Analogs
The conversion of Salvinorin A to this compound through deacetylation is the first step in the semi-synthesis of various analogs.[2] this compound then serves as a versatile precursor for modifications at the C-2 position. A common strategy involves the introduction of an ether linkage to replace the labile ester group, thereby enhancing metabolic stability.[1]
General workflow for the semi-synthesis of this compound analogs.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Salvinorin A, this compound, and several key semi-synthetic analogs at the kappa-opioid receptor.
Table 1: Binding Affinities (Ki) at the Kappa-Opioid Receptor
| Compound | Ki (nM) | Reference |
| Salvinorin A | 1.3 | [2] |
| This compound | >1000 | [4] |
| 2-Methoxymethyl-Salvinorin B (MOM-SalB) | 0.60 | [11] |
| 2-Ethoxymethyl-Salvinorin B (EOM-SalB) | 0.32 | [12] |
| 2-Methyl-2-methoxymethyl-salvinorin ether | Potent | [2] |
| 22-Thiocyanatosalvinorin A | 0.59 | [13] |
Table 2: Functional Potency (EC50) at the Kappa-Opioid Receptor ([³⁵S]GTPγS Binding Assay)
| Compound | EC50 (nM) | Efficacy (%) | Reference |
| Salvinorin A | ~7x less potent than MOM-SalB | Full Agonist | [4] |
| U50,488H (reference agonist) | ~5x less potent than MOM-SalB | 100 | [4] |
| 2-Methoxymethyl-Salvinorin B (MOM-SalB) | 0.40 | Full Agonist | [4][12] |
| 2-Ethoxymethyl-Salvinorin B (EOM-SalB) | 0.14 | Full Agonist | [12] |
| 2-Methyl-2-methoxymethyl-salvinorin ether | Comparable to Salvinorin A | Full Agonist | [2] |
Experimental Protocols
Synthesis of 2-Alkoxymethyl Ethers of this compound
A general procedure for the synthesis of analogs like MOM-SalB and EOM-SalB is as follows:
-
Deacetylation of Salvinorin A: Salvinorin A is deacetylated to yield this compound. This is often achieved by reacting Salvinorin A with a base, such as sodium methoxide (B1231860) in methanol.[2]
-
Etherification of this compound: this compound is then reacted with an appropriate chloromethyl ether (e.g., chloromethyl methyl ether for MOM-SalB or chloromethyl ethyl ether for EOM-SalB) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an anhydrous solvent like dichloromethane (B109758) (DCM).[14] The reaction mixture is typically stirred at room temperature until completion.
-
Purification: The resulting product is purified using column chromatography on silica (B1680970) gel.
Radioligand Binding Assays
Binding affinities of the synthesized compounds for the kappa-opioid receptor are determined using competitive radioligand binding assays.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).
-
Assay: The cell membranes are incubated with a radiolabeled KOR ligand, such as [³H]diprenorphine, and varying concentrations of the unlabeled test compound.
-
Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[2]
[³⁵S]GTPγS Functional Assays
The functional activity (potency and efficacy) of the compounds as KOR agonists is assessed using [³⁵S]GTPγS binding assays. This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl₂, NaCl, and EDTA.
-
Incubation: Cell membranes expressing the KOR are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
Termination and Detection: The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is determined by liquid scintillation counting.
-
Data Analysis: The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect) values are determined by non-linear regression analysis of the concentration-response curves. The efficacy of the test compounds is often expressed relative to a standard full agonist, such as U50,488H.[2][4]
Conclusion and Future Directions
This compound has proven to be an invaluable starting material for the semi-synthesis of novel kappa-opioid receptor agonists. The modification of the C-2 position has successfully addressed the metabolic instability of Salvinorin A, leading to the development of analogs with enhanced potency and duration of action. The discovery of G-protein biased agonists, such as EOM-SalB, represents a significant advancement in the field, offering the potential for safer and more effective treatments for a variety of neurological and psychiatric disorders.[10][15]
Future research in this area will likely focus on:
-
Further exploration of the structure-activity relationship at the C-2 position and other sites on the salvinorin scaffold. This could lead to the identification of even more potent and selective KOR ligands.
-
The design and synthesis of analogs with fine-tuned bias profiles. This will be crucial for dissecting the specific roles of G-protein and β-arrestin signaling in both the therapeutic and adverse effects of KOR agonists.
-
In-depth preclinical and clinical evaluation of the most promising candidates. These studies will be essential to translate the encouraging in vitro and animal data into tangible therapeutic benefits for patients.
The continued exploration of this compound-derived analogs holds great promise for the development of a new generation of KOR-targeted therapies with improved clinical profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvinorin - Wikipedia [en.wikipedia.org]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]
- 13. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
The Inactive Metabolite: Unraveling the Role of Salvinorin B in the Pharmacology of Salvia divinorum
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Salvinorin A, the principal psychoactive component of Salvia divinorum, is the most potent naturally occurring hallucinogen and a selective kappa-opioid receptor (KOR) agonist. Its effects, however, are notably short-lived, a characteristic primarily attributed to its rapid in vivo hydrolysis to Salvinorin B. This technical guide provides a comprehensive examination of this compound, its formation, pharmacological profile, and its pivotal role as a pharmacologically inactive metabolite that dictates the transient nature of Salvinorin A's activity. Furthermore, this document explores the utility of the this compound scaffold in the development of novel, long-acting KOR agonists with therapeutic potential.
Introduction
Salvia divinorum, a member of the mint family, has a long history of use in traditional Mazatec spiritual practices for its profound psychoactive effects. The primary active constituent, Salvinorin A, is a unique non-nitrogenous diterpenoid that acts as a highly potent and selective agonist at the kappa-opioid receptor (KOR).[1] Unlike classical hallucinogens that primarily target serotonergic receptors, Salvinorin A's mechanism of action through the KOR system produces distinct dissociative and psychotomimetic effects. A defining characteristic of inhaled or sublingually absorbed Salvinorin A is its rapid onset and brief duration of action, typically lasting only a few minutes.[2][3] This fleeting psychoactivity is a direct consequence of its metabolic instability, leading to the formation of its primary metabolite, this compound. This guide will delve into the pharmacology of this compound, contrasting it with its potent precursor and highlighting its significance in the overall effects of Salvia divinorum.
Metabolism of Salvinorin A to this compound
The primary metabolic pathway for Salvinorin A is the hydrolysis of the C-2 acetate (B1210297) ester group, a reaction catalyzed by serum esterases, particularly carboxylesterases.[4][5] This enzymatic conversion rapidly transforms the potent KOR agonist, Salvinorin A, into the pharmacologically inactive this compound.[6][7] This metabolic process is the key determinant of Salvinorin A's short in vivo half-life and duration of effects.[3][7]
Experimental Protocol: In Vitro Metabolism of Salvinorin A
A common method to study the metabolism of Salvinorin A involves incubation with liver microsomes or crude tissue homogenates followed by analysis with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Salvinorin A
-
Rat liver microsomes (or other tissue homogenates)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Mass spectrometer (optional)
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, the NADPH regenerating system, and Salvinorin A in phosphate buffer.
-
Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant by reverse-phase HPLC with a mobile phase gradient of water (with 0.1% TFA) and acetonitrile.
-
Monitor the elution profile at an appropriate wavelength (e.g., 210 nm) to quantify the disappearance of Salvinorin A and the appearance of this compound.
-
Confirm the identity of the metabolite peak as this compound using a reference standard and, if available, mass spectrometry.
Comparative Pharmacology of Salvinorin A and this compound
The structural difference between Salvinorin A and this compound, the presence of an acetyl group at the C-2 position in Salvinorin A versus a hydroxyl group in this compound, has profound implications for their pharmacological activity at the KOR.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative pharmacological parameters for Salvinorin A and this compound, demonstrating the significant drop in affinity and potency upon deacetylation. For context, data for the potent semi-synthetic this compound analog, 2-methoxymethyl-Salvinorin B (MOM-SalB), and the standard KOR agonist U50,488H are also included.
| Compound | Receptor Binding Affinity (Ki, nM) at KOR | Functional Potency (EC50, nM) in [³⁵S]GTPγS Assay |
| Salvinorin A | 1.3 - 7.4[8] | 1.8 - 40[8][9] |
| This compound | >1000[2] | >10,000[2] |
| MOM-SalB | 0.4 - 0.60[8][10] | 0.6[8] |
| U50,488H | 1.4 - 2.2[8] | 1.4 - 3.4[6][8] |
Experimental Protocols
This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor (hKOR)
-
[³H]diprenorphine or [³H]U69,593 (radioligand)
-
Salvinorin A, this compound, and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the hKOR-expressing cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value for each compound, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[6]
This functional assay measures the ability of an agonist to activate G-protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[11]
Materials:
-
Cell membranes expressing hKOR
-
[³⁵S]GTPγS
-
GDP (Guanosine diphosphate)
-
Salvinorin A, this compound, and other test compounds
-
Assay buffer (containing MgCl₂, NaCl, EDTA, Tris-HCl)
Procedure:
-
Pre-incubate the hKOR-expressing cell membranes with GDP to ensure G-proteins are in their inactive state.
-
In a 96-well plate, add the membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubate the plate at 30°C for 60 minutes.[4]
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) for each compound.[4]
Signaling Pathways
Activation of the KOR by an agonist like Salvinorin A initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.[1][12] These actions collectively lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release.
In addition to the G-protein pathway, KOR activation can also lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades.[1][13] The balance between G-protein and β-arrestin signaling can influence the overall pharmacological profile of a KOR agonist.
Visualization of KOR Signaling
The following diagram illustrates the primary signaling pathways activated by a KOR agonist.
Caption: KOR Signaling Pathway
Experimental Workflow: Assessing G-protein vs. β-arrestin bias
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor [mdpi.com]
- 3. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 8-epi-Salvinorin B: crystal structure and affinity at the κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 11. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Affinity of Salvinorin B for Kappa-Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Salvinorin B, the primary metabolite of the potent kappa-opioid receptor (KOR) agonist Salvinorin A, presents a fascinating case study in ligand-receptor interactions. While often considered inactive or significantly less potent than its precursor, a nuanced understanding of its binding affinity and functional activity is crucial for the development of novel therapeutics targeting the KOR. This technical guide provides an in-depth analysis of this compound's interaction with the KOR, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound and its derivatives at the kappa-opioid receptor have been characterized through various in vitro assays. The data presented below, collated from multiple studies, offers a comparative overview of key parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50).
| Compound | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Radioligand Used for Ki | Assay for EC50 | Cell Line |
| This compound | 2950[1] | 248[1] | Not Specified | Not Specified | Not Specified |
| This compound | 111 - >10,000[2] | 2.4 - 492[2] | Not Specified | Not Specified | Not Specified |
| 2-Methoxymethyl-Salvinorin B | 0.4[3] | 0.6[3] | [³H]diprenorphine[3] | [³⁵S]GTPγS binding | CHO-FLAG-hKOPR[3] |
| Salvinorin A | 1.3[3] | 4.5[3] | [³H]diprenorphine[3] | [³⁵S]GTPγS binding | CHO-FLAG-hKOPR[3] |
| U50,488H | 1.4[3] | 3.4[3] | [³H]diprenorphine[3] | [³⁵S]GTPγS binding | CHO-FLAG-hKOPR[3] |
| 22-thiocyanatosalvinorin A (RB-64) | 0.59[4] | Sub-nanomolar[4] | [³H]U69593[4] | [³⁵S]GTPγS binding | Not Specified |
Note: The wide range of reported values for this compound highlights the variability in experimental conditions and methodologies.
Experimental Protocols
The determination of binding affinity and functional activity of compounds like this compound relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for two key assays.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Functional Differences Between Salvinorin A and B
For Researchers, Scientists, and Drug Development Professionals
Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is distinguished as the most potent naturally occurring hallucinogen. Its unique, non-nitrogenous structure and selective agonism at the kappa-opioid receptor (KOR) make it a significant lead compound in neuroscience and drug discovery. Understanding the subtle structural modifications that drastically alter its pharmacological profile is crucial for the development of novel therapeutics. This guide provides a detailed examination of the core structural differences between Salvinorin A and its primary metabolite, Salvinorin B, linking these differences to their distinct biological activities and outlining the experimental protocols used for their characterization.
Core Structural Distinction: The C-2 Position
Salvinorin A and B share the same rigid, trans-neoclerodane diterpenoid scaffold. The pivotal difference lies at the C-2 position of the A-ring. Salvinorin A possesses an acetoxy (acetate) group at this position, whereas this compound has a hydroxyl group.[1][2] This conversion from Salvinorin A to B is a result of ester hydrolysis, a common metabolic pathway in the human body.[2][3] Although seemingly minor, this single functional group change is responsible for a profound loss of biological activity.
Comparative Pharmacological Profile
The acetate (B1210297) group at the C-2 position of Salvinorin A is critical for its high-affinity binding and potent activation of the KOR.[4] Its removal to form this compound results in a dramatic reduction in both binding affinity and functional potency, rendering this compound essentially inactive at the KOR.[3][5] This structure-activity relationship (SAR) underscores the sensitivity of the KOR binding pocket to substitutions at this specific position.
The following tables summarize the quantitative data comparing the biological activities of Salvinorin A and B at the human kappa-opioid receptor (hKOR).
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Citation |
|---|---|---|---|
| Salvinorin A | hKOR | 2.4 | [1] |
| this compound | hKOR | >10,000 (Inactive) |[6] |
Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher affinity of the ligand for the receptor.
Table 2: Functional Activity (Agonism)
| Compound | Assay | EC50 (nM) | Emax (% of U69,593) | Citation |
|---|---|---|---|---|
| Salvinorin A | [³⁵S]GTPγS | 1.8 | 100% | [1] |
| this compound | [³⁵S]GTPγS | Inactive | N/A |[5] |
EC50 (Half Maximal Effective Concentration): A measure of potency. The concentration of a drug that gives half of the maximal response. Emax (Maximum Effect): The maximum response achievable by an agonist.
KOR Signaling Pathway Activated by Salvinorin A
As a potent KOR agonist, Salvinorin A initiates a cascade of intracellular events upon binding. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP).[3] Concurrently, the dissociation of the G-protein βγ subunits modulates various ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels. This culminates in neuronal hyperpolarization and reduced neurotransmitter release, underlying the psychoactive and physiological effects of Salvinorin A.[3]
References
- 1. Salvinorin A - Wikipedia [en.wikipedia.org]
- 2. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Salvinorin B in the Pharmacology of Salvia divinorum: A Technical Review of its Activity at the Kappa-Opioid Receptor
Abstract
Salvia divinorum has a long history of traditional use and is known for its potent, short-acting psychoactive effects, primarily mediated by the neoclerodane diterpene, Salvinorin A. As the most potent naturally occurring hallucinogen, Salvinorin A's mechanism as a selective kappa-opioid receptor (KOR) agonist has been a focal point of research. Its primary metabolite, Salvinorin B, formed by the hydrolysis of the C2-acetate group, is also present in the plant. This has led to speculation about its potential contribution to the overall pharmacological profile, possibly through an "entourage effect." This technical guide critically examines the pharmacology of this compound, presenting quantitative data on its receptor affinity and functional activity. We conclude that, contrary to the entourage hypothesis, this compound is a pharmacologically inert metabolite at the KOR. The profound loss of activity upon deacetylation of Salvinorin A underscores the critical role of the C2 substituent in KOR activation and has guided the development of potent synthetic analogues. Detailed experimental protocols for key assays in KOR pharmacology are provided to facilitate further research in this area.
Introduction: Deconstructing the "Entourage Effect" in Salvia divinorum
The concept of an "entourage effect," most prominently discussed in the context of cannabis, posits that the synergistic interaction of multiple plant compounds can modulate the overall pharmacological effects of the primary active constituent. While this is a compelling hypothesis, its application to Salvia divinorum requires rigorous scrutiny. The primary psychoactive component, Salvinorin A, is a highly potent and selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in pain, mood, and consciousness.[1][2]
Salvinorin A is rapidly metabolized in vivo, primarily through hydrolysis by carboxylesterases, to yield this compound.[3][4] this compound is also found naturally in the leaves of the plant, albeit at much lower concentrations than Salvinorin A.[5][6] This co-occurrence has fueled speculation that this compound might act as a modulator of Salvinorin A's activity. However, extensive pharmacological data, which will be detailed in this report, challenges this hypothesis. Evidence strongly indicates that this compound possesses dramatically lower affinity and functional potency at the KOR, rendering it largely inactive through this primary mechanism.[7] The psychoactivity of Salvia divinorum is therefore almost exclusively attributable to Salvinorin A.
This guide will synthesize the available quantitative data, provide detailed experimental methodologies for assessing KOR ligand activity, and present visual diagrams of the relevant signaling pathways and workflows to provide a comprehensive technical resource on the subject.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the concentration of Salvinorins A and B in Salvia divinorum leaves and their respective pharmacological activities at the kappa-opioid receptor.
Table 1: Concentration of Salvinorin A and this compound in Salvia divinorum Leaves
| Compound | Concentration Range in Dried Leaves (μg/mg or mg/g) | Notes | Citations |
| Salvinorin A | 0.89 - 5.0 μg/mg | Concentration can vary significantly based on plant cultivar, age, and growing conditions. | [8],[5],[6] |
| This compound | 0.10 - 0.17 μg/mg | Consistently found at much lower concentrations than Salvinorin A. | [5],[6] |
Table 2: Comparative In Vitro Pharmacology of Salvinorins at the Human Kappa-Opioid Receptor (hKOR)
| Compound | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Efficacy (vs. U-69,593) | Notes | Citations |
| Salvinorin A | 1.3 - 2.66 | 1.8 - 40 | Full Agonist | Potent and selective KOR agonist. | [9],[10] |
| This compound | 111 - >10,000 | 2.4 - 492 | Very Weak Partial Agonist / Inactive | Data shows a dramatic loss of affinity and potency compared to Salvinorin A. Conflicting reports exist, but all indicate substantially lower activity. | [11] |
| U-69,593 | ~1.8 | ~17 | Full Agonist (Reference) | Standard selective synthetic KOR agonist. | [12],[13] |
| MOM-Salvinorin B | 0.60 | 0.40 | Full Agonist | Semi-synthetic derivative of this compound, ~7-fold more potent than Salvinorin A. | [14] |
| EOM-Salvinorin B | 0.32 | 0.14 - 0.65 | Full Agonist | Semi-synthetic derivative of this compound, ~10-60 times more potent than Salvinorin A. | [13],[15] |
Kᵢ (Inhibition Constant): A measure of binding affinity; a lower value indicates higher affinity. EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response; a lower value indicates greater potency.
Signaling Pathways of the Kappa-Opioid Receptor
Activation of the KOR by an agonist like Salvinorin A initiates a cascade of intracellular events. The KOR is canonically coupled to inhibitory G-proteins of the Gαi/o family.[16] This signaling leads to the modulation of downstream effectors, resulting in the receptor's characteristic physiological effects. The two major pathways—G-protein dependent signaling and β-arrestin dependent signaling—are crucial for understanding the full spectrum of KOR activity.
G-Protein Dependent Signaling
Upon agonist binding, the KOR undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of the associated G-protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components are active signaling molecules:
-
Gαi/o-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ dimer: Modulates various ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[16] This results in neuronal hyperpolarization and reduced neurotransmitter release.
Caption: KOR G-protein dependent signaling pathway.
β-Arrestin Recruitment and Biased Agonism
Following activation and phosphorylation by G-protein coupled receptor kinases (GRKs), the KOR can recruit β-arrestin proteins (primarily β-arrestin 2).[13][16] This interaction serves two primary functions:
-
Desensitization: β-arrestin sterically hinders further G-protein coupling, terminating the signal and targeting the receptor for internalization.
-
Signal Transduction: The receptor/β-arrestin complex can act as a scaffold to activate distinct signaling pathways, notably the mitogen-activated protein kinase (MAPK) cascades (e.g., p38, JNK).
Evidence suggests that G-protein signaling mediates the desired analgesic effects of KOR agonists, while β-arrestin signaling is linked to adverse effects like dysphoria and aversion. The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a major focus of modern drug development.
Caption: KOR β-arrestin recruitment and downstream signaling.
Experimental Protocols
Accurate characterization of KOR ligands requires robust and reproducible in vitro assays. The following sections detail the methodologies for three fundamental assays: competitive radioligand binding, [³⁵S]GTPγS functional binding, and β-arrestin recruitment.
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human KOR (hKOR).[12][14]
-
Radioligand: [³H]U-69,593 (a selective KOR agonist) at a final concentration near its Kₑ (~1-2 nM).[11]
-
Test Compound: this compound (or other compounds of interest), serially diluted.
-
Non-specific Control: High concentration of unlabeled U-69,593 (10 µM) or naloxone (B1662785) (10 µM).[14]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Apparatus: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer, centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via BCA or Bradford assay.[9]
-
Assay Setup (in triplicate): To wells of a 96-well plate, add:
-
Total Binding: 50 µL [³H]U-69,593, 50 µL assay buffer, 100 µL membrane suspension (15-20 µg protein).[11]
-
Non-specific Binding (NSB): 50 µL [³H]U-69,593, 50 µL unlabeled U-69,593 (10 µM), 100 µL membrane suspension.[11]
-
Competition: 50 µL [³H]U-69,593, 50 µL of serially diluted test compound, 100 µL membrane suspension.[11]
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.[9]
-
Washing: Wash filters 3-4 times with ice-cold wash buffer.[9]
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (CPM) in a scintillation counter.[11]
3. Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the radioligand concentration and Kₑ is its dissociation constant.[11]
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor agonism.
1. Materials and Reagents:
-
Receptor Source: hKOR-expressing cell membranes (10-15 µg protein/well).[14]
-
Radioligand: [³⁵S]GTPγS (final concentration ~0.05-0.1 nM).[14]
-
Reagents: GDP (10 µM), unlabeled GTPγS (10 µM for NSB).[14]
-
Test Compound: this compound (or other agonists), serially diluted.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[14]
2. Procedure:
-
Assay Setup (in triplicate): To wells of a 96-well plate, add:
-
Membrane suspension.
-
Assay buffer containing GDP.
-
Varying concentrations of the test compound (for dose-response), buffer (for basal binding), or unlabeled GTPγS (for NSB).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate at 25-30°C for 60 minutes.[14]
-
Termination & Quantification: Terminate the reaction by rapid filtration and quantify bound radioactivity via scintillation counting, as described in Protocol 4.1.[14]
3. Data Analysis:
-
Subtract NSB from all counts.
-
Plot the agonist-stimulated specific binding (as a percentage of the maximal response to a reference full agonist) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Caption: Experimental workflow for a [³⁵S]GTPγS functional binding assay.
Protocol: β-Arrestin Recruitment Assay (PathHunter® Example)
This assay quantifies ligand-induced β-arrestin recruitment to the receptor, often using enzyme fragment complementation (EFC) technology.
1. Materials and Reagents:
-
Cell Line: PathHunter® cell line co-expressing the KOR fused to a ProLink (PK) enzyme fragment and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment.
-
Culture Medium: As specified by the cell line provider.
-
Assay Reagents: PathHunter® Detection Reagents (containing substrate for the complemented enzyme).
-
Test Compound: this compound (or other ligands), serially diluted.
-
Apparatus: 384-well white, solid-bottom assay plates; luminometer.
2. Procedure:
-
Cell Plating: Seed the PathHunter® cells into 384-well plates (e.g., 5,000 cells/well) and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Equilibrate the plate to room temperature. Add the PathHunter® detection reagent mixture to all wells.
-
Final Incubation: Incubate at room temperature for 60 minutes in the dark.
-
Quantification: Measure the chemiluminescent signal using a plate-based luminometer.
3. Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
Conclusion
The comprehensive pharmacological data indicates that this compound, the primary metabolite of Salvinorin A, does not significantly contribute to the psychoactive effects of Salvia divinorum. Its binding affinity and functional potency at the kappa-opioid receptor are orders of magnitude lower than that of Salvinorin A, effectively rendering it an inactive metabolite. The hypothesis of an entourage effect involving this compound is not supported by the available molecular pharmacology evidence. Instead, the dramatic difference in activity between Salvinorin A and this compound highlights the critical importance of the C2-acetoxy group for high-affinity binding and potent agonism at the KOR. This structure-activity relationship insight has been instrumental, guiding medicinal chemists to create novel, highly potent KOR agonists from the this compound scaffold by replacing the C2-hydroxyl with other functional groups, such as methoxymethyl and ethoxymethyl ethers. Future research should focus on these synthetic derivatives for potential therapeutic applications and further exploration of biased agonism at the KOR.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of salvinorin A and this compound in Salvia divinorum-related products circulated in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Detection and Quantification of Hallucinogenic Salvinorin A in Commercial Salvia divinorum Products by DART-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 11. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Preliminary Investigation into the Therapeutic Potential of Salvinorin B Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered significant interest for its therapeutic potential in treating pain, addiction, and various neurological disorders. However, its clinical utility is hampered by its short duration of action and hallucinogenic properties. Salvinorin B, the primary metabolite of Salvinorin A, is largely inactive at the KOR but serves as a crucial scaffold for the synthesis of novel analogs with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the preclinical data on key this compound derivatives, focusing on their pharmacology, mechanism of action, and therapeutic promise. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a quantitative summary of the pharmacological data and visualizations of the relevant signaling pathways.
Introduction: Overcoming the Limitations of Salvinorin A
Salvinorin A is a unique, non-nitrogenous diterpenoid that acts as a highly potent and selective agonist at the kappa-opioid receptor (KOR).[1][2] Activation of the KOR is a promising therapeutic strategy for a range of conditions, including chronic pain, pruritus, and substance use disorders.[3][4] However, the therapeutic development of Salvinorin A has been limited by its rapid hydrolysis in vivo to the inactive this compound, resulting in a short duration of action.[5][6] Furthermore, KOR activation is associated with undesirable side effects such as dysphoria, sedation, and hallucinations.[7]
To address these limitations, research has focused on the semi-synthesis of analogs from this compound. By modifying the C-2 position of the this compound molecule, researchers have developed derivatives with enhanced metabolic stability and, critically, biased signaling properties.[8][9] These "biased agonists" preferentially activate the therapeutic G-protein signaling pathway over the β-arrestin pathway, which is thought to mediate many of the adverse effects of KOR activation.[10][11] This guide focuses on the most promising of these this compound analogs, including the alkoxymethyl ethers (MOM-SalB and EOM-SalB) and β-tetrahydropyran this compound (β-THP SalB).
Pharmacology of Key this compound Analogs
The modification of the C-2 position of this compound has yielded a new generation of KOR agonists with significantly improved pharmacological properties compared to the parent compound, Salvinorin A. These analogs exhibit higher potency, greater metabolic stability, and a longer duration of action in vivo.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for key this compound analogs in comparison to Salvinorin A and the standard KOR agonist, U50,488H.
Table 1: In Vitro Kappa-Opioid Receptor Binding Affinities and Functional Potencies
| Compound | Kᵢ (nM) at KOR | EC₅₀ (nM) in [³⁵S]GTPγS Assay | Reference(s) |
| Salvinorin A | ~1.3 - 7.4 | ~4.5 - 40 | [12] |
| This compound | >1000 | Inactive | [6] |
| MOM-SalB | ~0.60 - 0.73 | ~0.6 | [5][10] |
| EOM-SalB | Potent (details vary) | More potent than Salvinorin A | [8][9] |
| β-THP SalB | ~6.2 | ~60 | [12] |
| U50,488H | ~2.7 | ~3.4 | [5][6] |
Table 2: In Vivo Potency and Efficacy in Preclinical Models
| Compound | Animal Model | Assay | ED₅₀ (mg/kg) | Key Findings | Reference(s) |
| MOM-SalB | Rat | Hot-Plate Test | 0.5 - 5 (i.p.) | More potent and efficacious than U50,488H. | [13] |
| MOM-SalB | Rat | Hypothermia | 1 (i.p.) | More potent than U50,488H. | [5] |
| EOM-SalB | Mouse | EAE Model | 0.1 - 0.3 (i.p.) | Decreased disease severity. | [14][15] |
| EOM-SalB | Mouse | Cuprizone (B1210641) Model | 0.3 (i.p.) | Promoted remyelination. | [14][15] |
| β-THP SalB | Mouse | Tail-Withdrawal | 1.4 (s.c.) | Longer duration of action than Salvinorin A. | [1] |
| β-THP SalB | Mouse | Formalin Test | 1 - 2 (i.p.) | Reduced inflammatory pain and edema. | [3] |
| Salvinorin A | Rat | Hot-Plate Test | 10 (i.p.) | No significant antinociception at 30 min. | [13] |
| U50,488H | Rat | Hot-Plate Test | 10 - 20 (i.p.) | Antinociceptive effect. | [13] |
Mechanism of Action: Biased Agonism at the Kappa-Opioid Receptor
The therapeutic advantage of this compound analogs is thought to stem from their biased agonism at the KOR. Upon activation, G-protein coupled receptors (GPCRs) like the KOR can signal through two main pathways: a G-protein-mediated pathway and a β-arrestin-mediated pathway. The G-protein pathway is believed to be responsible for the desired analgesic and anti-addictive effects of KOR agonists.[10] Conversely, the β-arrestin pathway is implicated in the undesirable side effects, such as dysphoria and sedation.[10][11]
This compound analogs, particularly EOM-SalB, have been shown to be G-protein biased agonists.[9][14] This means they preferentially activate the G-protein pathway while having a reduced effect on β-arrestin recruitment compared to unbiased agonists like U50,488H.[9] This biased signaling profile may explain the improved side-effect profile observed in preclinical studies.
Preclinical Evidence for Therapeutic Potential
This compound analogs have demonstrated promising therapeutic effects in a variety of preclinical models.
Analgesia and Anti-inflammatory Effects
MOM-SalB and β-THP SalB have shown potent antinociceptive effects in models of acute and inflammatory pain.[3][13] In the hot-plate test, MOM-SalB was more potent and efficacious than the standard KOR agonist U50,488H.[13] β-THP SalB produced a longer duration of action in the tail-withdrawal assay compared to Salvinorin A and significantly reduced pain and paw edema in the formalin-induced inflammatory pain model.[3]
Neuroprotective and Remyelinating Effects
In preclinical models of multiple sclerosis (MS), EOM-SalB has shown significant therapeutic potential. In the experimental autoimmune encephalomyelitis (EAE) model, EOM-SalB treatment decreased disease severity and reduced immune cell infiltration into the central nervous system.[14][15] In the cuprizone-induced demyelination model, EOM-SalB promoted remyelination by increasing the number of mature oligodendrocytes and myelinated axons.[14][15]
Anti-Addiction Properties
KOR agonists are known to modulate the brain's reward circuitry, suggesting their potential for treating substance use disorders. Preclinical studies have shown that Salvinorin A and its analogs can attenuate cocaine-seeking behaviors.[7] The G-protein biased agonism of the new this compound analogs may offer a significant advantage by reducing the aversive effects that have limited the clinical development of other KOR agonists for this indication.
Detailed Experimental Protocols
The following section provides detailed methodologies for key in vitro and in vivo assays used to characterize the therapeutic potential of this compound analogs.
In Vitro Assays
This assay determines the binding affinity (Kᵢ) of a test compound for the KOR.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human KOR.
-
Radioligand: [³H]U-69,593 or [³H]diprenorphine.
-
Test compound (this compound analog) at various concentrations.
-
Non-specific binding control: Naloxone (10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter and scintillation fluid.
-
-
Protocol:
-
In a 96-well plate, combine the cell membranes (50-100 µg protein/well), radioligand (at a concentration near its Kₑ), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add an excess of naloxone.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
This assay measures the ability of an agonist to stimulate G-protein activation.
-
Materials:
-
Cell membranes expressing KOR.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Protocol:
-
Pre-incubate cell membranes with GDP for 15-30 minutes on ice to ensure G-proteins are in their inactive state.
-
In a 96-well plate, add the membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the data to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) values.
-
In Vivo Assays
This test assesses the response to a thermal pain stimulus.
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55°C).
-
Protocol:
-
Determine the baseline latency for each animal by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Administer the test compound or vehicle.
-
At various time points post-administration, re-test the animals on the hot plate.
-
An increase in the response latency is indicative of an antinociceptive effect.
-
This model is used to study demyelination and remyelination.
-
Protocol:
-
Administer cuprizone (a copper chelator) to mice in their chow (e.g., 0.2% w/w) for 5-6 weeks to induce demyelination.
-
Administer the test compound during the demyelination or remyelination phase (after cessation of cuprizone).
-
At the end of the study, perfuse the animals and collect brain tissue.
-
Assess the extent of demyelination and remyelination using histological techniques (e.g., Luxol Fast Blue staining for myelin) and immunohistochemistry for oligodendrocyte markers.
-
This paradigm assesses the rewarding or aversive properties of a drug.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Protocol:
-
Pre-conditioning (Baseline): Allow the animal to freely explore both compartments to determine any initial preference.
-
Conditioning: On alternating days, confine the animal to one compartment after administration of the test drug and to the other compartment after administration of the vehicle.
-
Post-conditioning (Test): Allow the animal to freely explore both compartments.
-
An increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a decrease indicates a conditioned place aversion.
-
Conclusion and Future Directions
This compound analogs represent a promising new generation of KOR agonists with significant therapeutic potential. Their improved metabolic stability and biased agonism offer a pathway to harness the therapeutic benefits of KOR activation while minimizing the adverse effects that have plagued earlier compounds. The preclinical data strongly support their further investigation for the treatment of chronic pain, multiple sclerosis, and substance use disorders. Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to pave the way for clinical trials in human populations. The detailed protocols provided in this guide are intended to facilitate the continued exploration and development of these novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 4. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Pharmacological Selectivity of CTAP in a Warm Water Tail-Withdrawal Antinociception Assay in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways | MDPI [mdpi.com]
- 11. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 12. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Salvinorin B: The Inactive Counterpart for Robust Kappa-Opioid Receptor Binding Assays
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the quest for novel therapeutics targeting the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in pain, addiction, and mood disorders, the neoclerodane diterpene Salvinorin A has emerged as a potent and selective agonist.[1][2] Its unique non-nitrogenous structure sets it apart from traditional opioid compounds.[2] Found in the plant Salvia divinorum, Salvinorin A's powerful psychoactive effects are mediated through its high-affinity binding to and activation of the KOR.[2][3] However, the utility of any potent agonist in research and drug discovery is significantly enhanced by the availability of a structurally similar but biologically inactive counterpart to serve as a negative control. For Salvinorin A, this crucial role is fulfilled by its primary metabolite, Salvinorin B. This technical guide provides a comprehensive overview of the use of this compound as a negative control in KOR binding and functional assays, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Salvinorin A is rapidly metabolized in vivo, primarily through the hydrolysis of its C-2 acetate (B1210297) ester by plasma esterases, yielding this compound.[4][5] This single chemical modification—the conversion of an acetate group to a hydroxyl group—dramatically reduces its affinity and functional potency at the KOR.[4][5][6] This stark difference in activity, despite the high structural similarity, makes this compound an ideal negative control for in vitro assays, helping to ensure that the observed effects of Salvinorin A are specifically mediated by KOR interaction and not due to off-target or non-specific actions.
Data Presentation: Quantitative Comparison of Salvinorin A and this compound
The following tables summarize the binding affinities and functional potencies of Salvinorin A and this compound at the kappa-opioid receptor from various studies. It is important to note that absolute values can vary between laboratories due to differences in experimental conditions, such as radioligand choice, cell line, and specific assay protocols. However, the consistent trend across all studies is the significantly lower affinity and potency of this compound compared to Salvinorin A.
Table 1: Kappa-Opioid Receptor Binding Affinity
| Compound | Radioligand | Cell Line/Tissue | Kᵢ (nM) | Fold Difference (B vs. A) | Reference |
| Salvinorin A | [³H]U69,593 | CHO-hKOR | 7.4 ± 0.7 | - | [7] |
| This compound | [³H]U69,593 | CHO-hKOR | >10,000 | >1350 | [4] |
| Salvinorin A | [³H]Diprenorphine | HEK-293 | 2.5 ± 0.6 | - | (As cited in[8]) |
| This compound | [³H]Diprenorphine | HEK-293 | 155 ± 23 | 62 | [4] |
| Salvinorin A | Not Specified | Not Specified | 1.3 ± 0.5 | - | [9] |
| This compound | Not Specified | Not Specified | 111 - >10,000 | 85 - >7692 | [4] |
Table 2: Kappa-Opioid Receptor Functional Activity
| Assay | Compound | Cell Line | EC₅₀ (nM) | Efficacy (% of U50,488H) | Reference |
| [³⁵S]GTPγS Binding | Salvinorin A | CHO-hKOR | 40 ± 10 | Full Agonist | [7] |
| [³⁵S]GTPγS Binding | This compound | CHO-hKOR | Inactive | - | [5] |
| [³⁵S]GTPγS Binding | Salvinorin A | CHO-KOR | 4.5 ± 1.2 | Full Agonist | [9] |
| [³⁵S]GTPγS Binding | This compound | CHO-KOR | 2.4 - 492 | Partial/Weak Agonist | [4] |
| cAMP Inhibition | Salvinorin A | CHO-KOR | 0.03 ± 0.004 | Full Agonist | (As cited in[8]) |
| β-arrestin2 Recruitment | Salvinorin A | U2OS-hKOR | 14.5 | Full Agonist | [10] |
| β-arrestin2 Recruitment | This compound | Not Specified | Inactive | - | [6] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the KOR using a radiolabeled ligand.
Materials:
-
Membranes: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human kappa-opioid receptor (hKOR).[10]
-
Radioligand: [³H]Diprenorphine or [³H]U69,593 (a selective KOR agonist).[3][11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]
-
Test Compounds: Salvinorin A, this compound, and a reference compound (e.g., U50,488H).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled KOR agonist like U50,488H or naloxone.[11]
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).[12]
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the hKOR-expressing cell membranes on ice and dilute them in assay buffer to a final concentration of 15-20 µg of protein per well.[10]
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled KOR agonist (for non-specific binding).
-
50 µL of various concentrations of the test compounds (Salvinorin A, this compound).
-
50 µL of the diluted cell membranes.
-
50 µL of the radioligand (e.g., 1 nM [³H]Diprenorphine).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[10]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the KOR upon agonist binding.
Materials:
-
Membranes: hKOR-expressing cell membranes (10-15 µg protein/well).[10]
-
[³⁵S]GTPγS: Radiolabeled guanosine (B1672433) 5'-O-(3-thiotriphosphate).
-
GDP: Guanosine 5'-diphosphate.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[3]
-
Test Compounds: Salvinorin A, this compound, and a reference agonist (e.g., U50,488H).
-
Non-specific Binding Control: Unlabeled GTPγS.
-
96-well microplates.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
50 µL of assay buffer containing GDP (typically 10-30 µM).
-
50 µL of the test compound at various concentrations.
-
50 µL of the diluted cell membranes.
-
50 µL of [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from the total binding. Plot the specific binding against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Signaling Pathways and Experimental Workflows
dot
Caption: KOR Signaling Pathway Activation by Salvinorin A.
dot
References
- 1. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor | MDPI [mdpi.com]
- 2. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders [transpopmed.org]
- 3. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: G Protein-Coupled Receptor Kinases (GRKs) and β-Arrestins: New Insights Into Disease Regulators [frontiersin.org]
- 9. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
The Enigmatic Diterpenoid: A Technical Guide to the Natural Occurrence and Concentration of Salvinorin B in Salvia Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Salvinorin B, a naturally occurring neoclerodane diterpenoid found in various Salvia species. While its precursor, Salvinorin A, is renowned for its potent psychoactive effects as a selective kappa-opioid receptor (KOR) agonist, this compound is generally considered to be inactive or significantly less potent.[1] This document details the known natural occurrences and concentrations of this compound, outlines experimental protocols for its extraction and quantification, and illustrates its biosynthetic relationship to Salvinorin A and the signaling pathways associated with the kappa-opioid receptor.
Natural Occurrence and Concentration of this compound
This compound has been identified in several species of the Salvia genus. While Salvia divinorum is the most well-known source of salvinorins, other species have been found to contain this compound, sometimes in significant quantities. The concentrations of Salvinorin A and B can vary considerably even within the same species, potentially influenced by factors such as the plant's geographic origin and cultivation techniques. The data presented below summarizes the quantitative analysis of this compound in various Salvia species from published studies.
| Salvia Species | This compound Concentration (µg/g of dry mass) | Salvinorin A Concentration (µg/g of dry mass) | Reference |
| Salvia potentillifolia | 2352.0 | Not Reported | [2] |
| Salvia adenocaulon | 768.8 | Not Reported | [2] |
| Salvia absconditiflora | 402.2 | 51.5 | [2] |
| Salvia divinorum (Dried Leaf Products) | 100 - 170 | 3200 - 5000 | [3] |
| Salvia divinorum ("Concentrated Extract" Products) | 260 - 2420 | 4100 - 38900 | [3] |
Biosynthesis of Salvinorins
The biosynthesis of salvinorins, including this compound, occurs within the glandular trichomes on the leaves of Salvia species.[4] It follows the 1-deoxy-D-xylulose-5-phosphate (DXP) or methylerythritol phosphate (B84403) (MEP) pathway for the synthesis of its diterpenoid backbone.[5] this compound is the direct precursor to Salvinorin A.[1] The final step in the biosynthesis of Salvinorin A is the acetylation of the C2 hydroxyl group of this compound, a reaction catalyzed by an O-acetyltransferase.[1]
Experimental Protocols
Extraction and Purification of this compound from Salvia Leaves
This protocol is a synthesis of commonly employed methods for the extraction of salvinorins. Acetone (B3395972) is a frequently used solvent for the initial extraction.[6][7]
Materials:
-
Dried and finely ground Salvia leaves
-
Acetone (reagent grade)
-
Naphtha (optional, for purification)
-
Methanol (B129727) (for recrystallization)
-
Beakers and flasks
-
Filter paper or Buchner funnel with vacuum filtration setup
-
Rotary evaporator or a shallow dish for evaporation in a well-ventilated area
-
Separatory funnel (if using naphtha)
Procedure:
-
Extraction: a. Submerge the ground leaf material in acetone in a flask or beaker. Use a solvent-to-solid ratio of approximately 10:1 (v/w). b. Agitate the mixture for several hours at room temperature. For a more efficient extraction, a Soxhlet extractor can be used.[7] c. Separate the acetone extract from the plant material by filtration. d. Repeat the extraction process with fresh acetone on the plant residue to ensure maximum yield. e. Combine the acetone extracts.
-
Solvent Evaporation: a. Evaporate the acetone from the combined extracts using a rotary evaporator. Alternatively, pour the extract into a shallow glass dish and allow it to evaporate in a fume hood or a well-ventilated area away from any sources of ignition. This will yield a crude, waxy residue.
-
Purification (Optional): a. To remove lipids and other non-polar impurities, the crude extract can be washed with naphtha. b. Dissolve the crude extract in a minimal amount of warm acetone and transfer it to a separatory funnel. c. Add an equal volume of naphtha, shake vigorously, and allow the layers to separate. The salvinorins will remain in the lower acetone layer. d. Drain the acetone layer and repeat the naphtha wash if necessary. e. Evaporate the acetone to obtain a more purified extract.
-
Recrystallization: a. Dissolve the purified extract in a minimal amount of boiling methanol. b. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator to promote crystallization. c. Collect the crystals by filtration and wash them with a small amount of cold methanol. d. Dry the crystals to obtain purified salvinorins. This compound can then be separated from Salvinorin A and other compounds using chromatographic techniques.
Quantification of this compound by HPLC-UV
This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is a 45:55 (v/v) mixture of acetonitrile and water.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 208 nm.[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Standard Preparation: a. Prepare a stock solution of pure this compound in methanol or acetonitrile at a concentration of 1 mg/mL. b. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: a. Accurately weigh a known amount of the dried plant extract. b. Dissolve the extract in a known volume of the mobile phase or a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range. c. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Analysis: a. Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. b. Inject the prepared sample solutions. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Confirmation and Quantification of this compound by LC-MS/MS
For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve ionization.[8]
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound ([M+H]⁺) is m/z 391.4. Product ions for fragmentation would need to be determined by direct infusion of a standard.
Procedure:
-
Standard and Sample Preparation: Follow the same procedures as for HPLC-UV, but use LC-MS grade solvents. An internal standard (e.g., a deuterated analog of this compound) should be used for accurate quantification.
-
Method Development: a. Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a this compound standard. b. Determine the optimal collision energy for the fragmentation of the precursor ion and select the most abundant and stable product ions for MRM transitions.
-
Analysis: a. Inject the standards and samples into the LC-MS/MS system. b. Create a calibration curve using the peak area ratios of the analyte to the internal standard. c. Quantify this compound in the samples based on this calibration curve.
Kappa-Opioid Receptor Signaling
Salvinorin A is a potent agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). This compound, due to its deacetylation, has a much lower affinity for the KOR and is considered largely inactive. The signaling cascade initiated by KOR activation is complex and can proceed through two main pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway.
G-Protein Dependent Pathway: Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein (Gαi/o). The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit dissociates and can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.
β-Arrestin Dependent Pathway: Agonist-bound KOR can also be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization and internalization, but it can also initiate a separate wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) cascades, such as the p38 MAPK pathway. It is hypothesized that the G-protein pathway is associated with the analgesic effects of KOR agonists, while the β-arrestin pathway may be linked to adverse effects like dysphoria.[9]
References
- 1. This compound | 92545-30-7 | Benchchem [benchchem.com]
- 2. Salvinorin - Wikipedia [en.wikipedia.org]
- 3. Determination of salvinorin A and this compound in Salvia divinorum-related products circulated in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of salvinorin A proceeds via the deoxyxylulose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways [mdpi.com]
A Technical Guide to the Pharmacology of Salvinorins A and B
An Examination of Early Studies on Kappa-Opioid Receptor Agonism
Introduction
This technical guide addresses the user's query regarding the psychoactive properties of Salvinorin B. It is critical to establish from the outset a key distinction in the pharmacology of salvinorin compounds: early and subsequent research has consistently shown that Salvinorin A is the primary psychoactive constituent of the Salvia divinorum plant, while its metabolite, this compound, is considered pharmacologically inactive in this regard.[1] Salvinorin A is a potent, naturally occurring kappa-opioid receptor (KOR) agonist and is unique for being a non-nitrogenous compound with such activity.[2][3] The psychoactive effects of Salvia divinorum are attributed to the potent and selective agonism of Salvinorin A at the KOR.[2][4]
Salvinorin A is rapidly metabolized in the body, primarily through hydrolysis of the acetate (B1210297) group at the C2 position, to yield this compound.[1][5] This metabolic conversion results in a significant loss of affinity for the kappa-opioid receptor, rendering this compound inactive as a hallucinogen.[1][6] Therefore, a discussion of the psychoactive properties of salvinorins must, by necessity, focus on Salvinorin A. This guide will provide a detailed overview of the early studies on Salvinorin A, including its receptor binding affinity, functional activity, and metabolic pathway, while contextualizing the role of this compound as its inactive metabolite.
Quantitative Data Summary
The following tables summarize key quantitative data from early pharmacological studies of Salvinorin A and B, focusing on their interaction with the kappa-opioid receptor (KOR).
Table 1: Receptor Binding Affinity (Ki) of Salvinorins at Opioid Receptors
| Compound | Receptor | Ki (nM) | Species | Notes |
| Salvinorin A | Kappa (KOR) | 2.4 | Human | Potent and selective KOR agonist.[2] |
| Salvinorin A | Mu (MOR) | >1,000 | Human | No significant affinity. |
| Salvinorin A | Delta (DOR) | >1,000 | Human | No significant affinity. |
| This compound | Kappa (KOR) | 66 - >10,000 | - | Conflicting data, but significantly lower affinity than Salvinorin A.[7][8] |
| U50,488H (synthetic KOR agonist) | Kappa (KOR) | 1.4 | Human | Reference compound.[9] |
Table 2: Functional Activity (EC50) of Salvinorins at the Kappa-Opioid Receptor
| Compound | Assay | EC50 (nM) | Efficacy | Notes |
| Salvinorin A | [³⁵S]GTPγS Binding | 1.8 | Full Agonist | Demonstrates potent G-protein activation.[2] |
| Salvinorin A | Inhibition of Adenylate Cyclase | 1.05 | Full Agonist | Indicates potent functional activity.[4] |
| This compound | - | 2.4 - 492 | - | Conflicting data, but generally much less potent than Salvinorin A.[8] |
| U69,593 (synthetic KOR agonist) | Inhibition of Adenylate Cyclase | 1.2 | Full Agonist | Reference compound.[4] |
| 2-Methoxymethyl-Salvinorin B | [³⁵S]GTPγS Binding | 0.6 | Full Agonist | A semi-synthetic derivative of this compound with restored and enhanced potency.[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in early studies are outlined below.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of Salvinorin A and this compound for opioid receptors.
-
Methodology:
-
Membrane Preparation: Membranes from Chinese hamster ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR) were used.[7]
-
Radioligand: [³H]diprenorphine, a high-affinity opioid receptor antagonist, was used as the radiolabeled ligand.[7]
-
Incubation: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (Salvinorin A, this compound).
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Functional Assay
-
Objective: To measure the functional activity (EC50 and Emax) of Salvinorin A as a KOR agonist by quantifying its ability to stimulate G-protein activation.
-
Methodology:
-
Membrane Preparation: Membranes from CHO-hKOR cells were prepared as described above.[9]
-
Incubation: Membranes were incubated with varying concentrations of the test compound (e.g., Salvinorin A) in the presence of GDP and [³⁵S]GTPγS.
-
Stimulation: Agonist binding to the KOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins was measured by liquid scintillation counting after separation of bound and free radioligand.
-
Data Analysis: The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) were determined by nonlinear regression analysis of the dose-response curves.
-
3. In Vitro Metabolism Studies
-
Objective: To investigate the metabolic fate of Salvinorin A, particularly its conversion to this compound.
-
Methodology:
-
Incubation: Salvinorin A was incubated with monkey plasma at 37°C.[1]
-
Sampling: Aliquots of the plasma were taken at various time points (e.g., 15 minutes).[1]
-
Analysis: The samples were analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify Salvinorin A and its metabolites.
-
Results: These studies demonstrated the rapid hydrolysis of the acetate group at the C-2 position of Salvinorin A to form this compound, catalyzed by blood esterases.[1]
-
Visualizations
Metabolism of Salvinorin A to this compound
Caption: Metabolic pathway of Salvinorin A to its inactive metabolite, this compound.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining the receptor binding affinity (Ki) of salvinorins.
Signaling Pathway of Salvinorin A at the Kappa-Opioid Receptor
Caption: Simplified signaling pathway of Salvinorin A at the kappa-opioid receptor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Salvinorin A - Wikipedia [en.wikipedia.org]
- 3. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. download.uni-mainz.de [download.uni-mainz.de]
- 7. 8-epi-Salvinorin B: crystal structure and affinity at the κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical and Pharmacological Nexus of Salvinorin A and Salvinorin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the chemical relationship, pharmacological differentiation, and relevant experimental methodologies concerning Salvinorin A and its primary metabolite, Salvinorin B. As the principal psychoactive component of Salvia divinorum, Salvinorin A's unique non-nitrogenous, neoclerodane diterpenoid structure and its potent, selective agonism at the kappa-opioid receptor (KOR) make it a critical subject of study. Understanding its conversion to the comparatively inactive this compound is fundamental to elucidating its pharmacokinetics, metabolism, and the structure-activity relationships that govern its potent effects.
Chemical Structure and Transformation
Salvinorin A and this compound are structurally analogous, differing only by the functional group at the C-2 position of the molecule. Salvinorin A possesses an acetate (B1210297) ester at this position, which is crucial for its high affinity and efficacy at the KOR. This compound, conversely, features a hydroxyl group at C-2, resulting from the hydrolysis of this ester.
This transformation, a simple deacetylation, is the primary metabolic pathway for Salvinorin A in vivo, rapidly catalyzed by ubiquitous esterase enzymes in plasma and tissue.[1][2][3] This metabolic instability is a key factor in Salvinorin A's short duration of action.[3] The conversion can also be readily achieved in a laboratory setting through base-catalyzed hydrolysis.
Experimental Protocol: Base-Catalyzed Deacetylation of Salvinorin A
This protocol describes a general method for the conversion of Salvinorin A to this compound via saponification, based on standard organic chemistry procedures.[4]
Materials:
-
Salvinorin A (isolated from S. divinorum or synthetic)
-
Methanol (B129727) (MeOH), anhydrous
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Thin Layer Chromatography (TLC) apparatus (e.g., silica (B1680970) plates, developing chamber)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Dissolution: Dissolve Salvinorin A in anhydrous methanol (e.g., 10 mg/mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add a mild base, such as sodium carbonate or potassium carbonate (approximately 1.5-2.0 molar equivalents relative to Salvinorin A), to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using TLC (e.g., with a mobile phase of 1:1 hexanes:ethyl acetate). This compound is more polar and will have a lower Rf value than Salvinorin A. The reaction is typically complete within 12-24 hours.
-
Workup: a. Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. b. Partition the resulting residue between dichloromethane (DCM) and water. c. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude this compound.
-
Purification: Purify the crude product using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and Mass Spectrometry.
Comparative Pharmacological Activity
The C-2 acetate of Salvinorin A is paramount for its potent agonist activity at the KOR. Its removal to form this compound results in a dramatic decrease in both binding affinity (Ki) and functional potency (EC₅₀). While Salvinorin A is a high-potency, full agonist, this compound is considered to be a very weak partial agonist or functionally inactive at physiologically relevant concentrations.[2][3] The wide variability in reported binding data for this compound may reflect differences in assay conditions and the challenges of measuring very low-affinity interactions.[1][5]
| Compound | Parameter | Value (nM) | Receptor/System |
| Salvinorin A | Ki | 2.4 | Human KOR[6] |
| Ki | 1.3 - 6.2 | KOR[3][7] | |
| EC₅₀ | 1.8 | Human KOR ([³⁵S]GTPγS)[6] | |
| EC₅₀ | 4.5 | CHO-FLAG-hKOPR ([³⁵S]GTPγS)[2] | |
| This compound | Ki | >10,000 | Human KOR[5] |
| Ki | 2,950 | KOR[8] | |
| Ki | 111 - >10,000 (Range Reported) | KOR[1] | |
| EC₅₀ | 248 | KOR ([³⁵S]GTPγS)[8] | |
| EC₅₀ | 492 | KOR[5] |
Signaling at the Kappa-Opioid Receptor
Salvinorin A exerts its effects by binding to and activating the KOR, a G-protein coupled receptor (GPCR). Canonically, agonist binding induces a conformational change in the receptor, leading to the activation of heterotrimeric Gi/o proteins. The activated Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, while the Gβγ subunit modulates ion channels (e.g., activating G-protein-coupled inwardly-rectifying potassium channels, GIRKs). This signaling cascade ultimately alters neuronal excitability.[9][10] Downstream effects can also involve the MAPK/ERK pathway.[5] The significantly reduced affinity of this compound for the KOR means it is unable to effectively initiate this cascade.
Key Experimental Methodologies
Characterizing the pharmacological properties of Salvinorin A and B requires specific in vitro assays to determine binding affinity and functional activity.
Protocol: Competitive Radioligand Binding Assay (Ki Determination)
This assay quantifies the affinity of a compound (e.g., Salvinorin A) for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.[11][12]
Objective: To determine the equilibrium dissociation constant (Ki) of Salvinorin A and B for the KOR.
Materials:
-
Cell membranes prepared from cells expressing KOR (e.g., CHO-hKOR cells).
-
Radioligand: A high-affinity KOR ligand, e.g., [³H]U-69,593 or [³H]bremazocine.
-
Unlabeled ("cold") test compounds: Salvinorin A and this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled KOR agonist (e.g., 10 µM U-50,488H).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates, filter mats (e.g., GF/C), and cell harvester.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound (Salvinorin A or B), and a fixed concentration of the radioligand (typically at its Kd value).
-
Controls: Include wells for:
-
Total Binding: Radioligand + buffer (no competitor).
-
Non-specific Binding (NSB): Radioligand + high concentration of non-labeled agonist.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter mats, add scintillation cocktail, and quantify the radioactivity trapped on each filter using a scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: [³⁵S]GTPγS Binding Assay (EC₅₀ & Emax Determination)
This functional assay measures the first step in G-protein activation. Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows this activation state to be trapped and quantified.[6][13][14]
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of Salvinorin A and B at the KOR.
Materials:
-
Cell membranes expressing KOR.
-
[³⁵S]GTPγS (radiolabel).
-
Unlabeled GTPγS (for non-specific binding).
-
GDP (to ensure G-proteins are in an inactive state at baseline).
-
Test compounds: Salvinorin A and this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Other materials are as per the radioligand binding assay.
Procedure:
-
Plate Setup: To a 96-well plate, add assay buffer, a fixed concentration of GDP (e.g., 10-30 µM), and serial dilutions of the test compound.
-
Controls: Include wells for:
-
Basal Binding: No agonist.
-
Non-specific Binding: High concentration of unlabeled GTPγS.
-
-
Incubation: Add the membrane preparation and incubate for a short period (pre-incubation).
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to all wells. Incubate at 30°C for 60 minutes to allow for agonist-stimulated binding.
-
Termination, Washing, and Detection: Follow the same steps as in the radioligand binding assay (filtration, washing, scintillation counting).
-
Data Analysis: a. Subtract non-specific binding counts from all other wells. b. Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the maximal response to a known full agonist) against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal efficacy).
Conclusion
The chemical relationship between Salvinorin A and this compound is a straightforward hydrolysis of the C-2 acetate. This single molecular alteration is responsible for a profound loss of pharmacological activity at the kappa-opioid receptor. The potent agonism of Salvinorin A is critically dependent on its C-2 ester, while the resulting hydroxyl group of this compound leads to a near-total ablation of affinity and efficacy. This structure-activity relationship underscores the precise molecular interactions required for KOR activation and highlights the metabolic lability that must be addressed in the development of Salvinorin A-based therapeutics.
References
- 1. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. download.uni-mainz.de [download.uni-mainz.de]
- 5. Salvinorin A regulates dopamine transporter function via a kappa opioid receptor and ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential signaling properties at the kappa opioid receptor of 12-epi-salvinorin A and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Foundational research on the neoclerodane diterpene structure of Salvinorin B
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research that elucidated the neoclerodane diterpene structure of Salvinorin B. It is intended for researchers, scientists, and drug development professionals interested in the unique chemical architecture and pharmacological significance of this natural product. This document details the experimental methodologies, presents key quantitative data, and visualizes the structural and functional relationships that define this compound.
Introduction: The Emergence of a Non-Nitrogenous Opioid Ligand
This compound is a neoclerodane diterpene and a close structural analog and primary metabolite of Salvinorin A, the potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum.[1][2] Unlike classical opioid compounds, salvinorins lack a basic nitrogen atom, a feature once considered essential for opioid receptor binding.[3] The discovery and structural elucidation of these compounds have opened new avenues for the design of novel therapeutics targeting the KOR, which is implicated in pain, mood disorders, and addiction.[4][5] this compound, while having a significantly lower affinity for the KOR compared to Salvinorin A, serves as a crucial scaffold for the synthesis of novel, potent KOR agonists.[3][6][7] Understanding its core neoclerodane structure is fundamental to these synthetic efforts.
The Neoclerodane Diterpene Structure of this compound
The foundational structure of this compound is a trans-neoclerodane diterpene. This classification is defined by a specific bicyclic core and stereochemical arrangement. The structural elucidation of salvinorins was accomplished through a combination of spectroscopic methods and X-ray crystallography.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below, providing a foundational dataset for its identification and characterization.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆O₇ | |
| Molecular Weight | 390.43 g/mol | |
| IUPAC Name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | [8] |
| CAS Number | 92545-30-7 |
Core Structure Visualization
The following diagram illustrates the core neoclerodane diterpene structure of this compound, highlighting the key functional groups and stereochemistry.
Caption: Core neoclerodane structure of this compound.
Experimental Protocols for Structural Elucidation
The determination of this compound's structure relies on a series of well-established experimental procedures, from its isolation from natural sources or synthesis from Salvinorin A to its analysis by spectroscopic and crystallographic techniques.
Isolation and Purification
This compound can be isolated from Salvia divinorum leaves, though it is present in much smaller quantities than Salvinorin A.[9] More commonly, it is synthesized from Salvinorin A.
Protocol for Deacetylation of Salvinorin A to this compound:
-
Dissolution: Dissolve Salvinorin A in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH).
-
Reagent Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the solution. To avoid epimerization at the C8 position, a carefully controlled reaction with hydrogen peroxide and sodium bicarbonate in the presence of 15-crown-5 (B104581) can be employed to afford this compound exclusively.[6]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified using column chromatography on silica (B1680970) gel.[6]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming the structure of this compound.
-
¹H and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule. The complete assignments of the ¹H and ¹³C NMR spectra of Salvinorin A have been determined, and similar methodologies are applied to this compound.[10]
-
Mass Spectrometry: MS provides the exact molecular weight and fragmentation pattern, which helps to confirm the molecular formula and structural motifs.[9]
Table of Spectroscopic Data:
| Technique | Key Observations |
| ¹H NMR | Presence of signals corresponding to the furan (B31954) ring, methyl esters, and the complex polycyclic core. The chemical shift of H-12 is a distinctive marker for the natural epimer.[11] |
| ¹³C NMR | Resonances confirming the presence of carbonyl groups (ketone and ester), the furan ring, and the diterpenoid skeleton. |
| Mass Spec | Molecular ion peak corresponding to the exact mass of C₂₁H₂₆O₇. |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms and the absolute stereochemistry. While the crystal structure of this compound itself is not as commonly cited as its derivatives, the structure of 8-epi-Salvinorin B has been determined, confirming the neoclerodane core and providing insight into the stereochemistry at C8.[11] Furthermore, the crystal structures of derivatives like this compound methoxymethyl ether have been solved, which are nearly superimposable with Salvinorin A, reinforcing the understanding of the core structure.[12][13][14]
X-ray Crystallography Data for a this compound Derivative (methoxymethyl ether): [12][13]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 27.8848 (7) |
| b (Å) | 6.2415 (2) |
| c (Å) | 12.8212 (3) |
| β (°) | 107.351 (1) |
| Volume (ų) | 2129.9 (1) |
| Z | 4 |
Interaction with the Kappa-Opioid Receptor (KOR)
This compound, like Salvinorin A, interacts with the KOR. However, its affinity is significantly lower.[6][8] The binding of these ligands to the KOR initiates a signaling cascade.
KOR Signaling Pathway
The activation of the KOR by a ligand like a salvinorin analog leads to the activation of G-proteins, which in turn modulate downstream effectors. This typically results in the inhibition of adenylyl cyclase and the modulation of ion channels.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. Differential signaling properties at the kappa opioid receptor of 12-epi-salvinorin A and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chalcogen.ro [chalcogen.ro]
- 10. [PDF] Unambiguous NMR spectral assignments of salvinorin A | Semantic Scholar [semanticscholar.org]
- 11. 8-epi-Salvinorin B: crystal structure and affinity at the κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. This compound methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - this compound methoxymethyl ether - Deakin University - Figshare [dro.deakin.edu.au]
Methodological & Application
Application Notes and Protocols: Synthesis of Salvinorin B via Deacetylation of Salvinorin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Salvinorin A is a potent and selective κ-opioid receptor (KOR) agonist, making it a molecule of significant interest in neuroscience and drug development.[1][2] Its primary metabolite, Salvinorin B, is formed by the hydrolysis of the C-2 acetate (B1210297) group.[3][4] While this compound itself exhibits a significantly lower affinity for the KOR compared to Salvinorin A, it serves as a crucial intermediate in the semi-synthesis of novel KOR agonists with potentially improved pharmacokinetic profiles, such as this compound methoxymethyl ether and this compound ethoxymethyl ether.[1][2][5] This document provides detailed protocols for the deacetylation of Salvinorin A to produce this compound, focusing on a high-yield method that minimizes the formation of unwanted epimers.
Experimental Protocols
The deacetylation of Salvinorin A can be challenging due to the potential for epimerization at the C-8 position under basic conditions.[6][7] While several methods exist, the following protocol has been reported to provide a nearly quantitative yield of this compound without the formation of the C-8 epimer.[1]
Recommended Protocol: Mild Deacetylation using Sodium Bicarbonate and Hydrogen Peroxide with 15-Crown-5
This method employs a mild deacetylation agent in the presence of a phase-transfer catalyst to achieve a high yield and selectivity.
Materials:
-
Salvinorin A
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrogen Peroxide (H₂O₂)
-
15-Crown-5
-
Tetrahydrofuran (THF), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Chromatography supplies for purification (silica gel, solvents)
Procedure:
-
Dissolve Salvinorin A in a 1:1 mixture of anhydrous THF and MeCN in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
To this solution, add Sodium Bicarbonate (NaHCO₃), Hydrogen Peroxide (H₂O₂), and 15-Crown-5.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require up to 36 hours for completion.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound using column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes various reported conditions for the deacetylation of Salvinorin A.
| Method | Reagents | Solvent(s) | Reaction Time | Temperature | Yield | Notes | Reference |
| Recommended | NaHCO₃, H₂O₂, 15-Crown-5 | THF:MeCN (1:1) | 36 h | Room Temp. | Nearly quantitative | No C-8 epimer detected. | [1] |
| Alternative | Na₂CO₃ | Not specified | Not specified | Not specified | Not specified | A known method for deacetylation. | [8] |
| Problematic | KCN | MeOH/THF | Not specified | Reflux | Not specified | Major product was the 8-epi-Salvinorin B. | [9] |
| Problematic | Strong Bases (KOH, NaOH) | Methanol | Not specified | Not specified | Not specified | Can lead to epimerization at C-8. | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound from Salvinorin A.
Signaling Pathway Relationship
References
- 1. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gtfch.org [gtfch.org]
- 5. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of deacetyl-1,10-didehydrosalvinorin G - PMC [pmc.ncbi.nlm.nih.gov]
- 8. download.uni-mainz.de [download.uni-mainz.de]
- 9. scispace.com [scispace.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Salvinorin B from Crude Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Salvinorin B from a crude extract of Salvia divinorum leaves using preparative High-Performance Liquid Chromatography (HPLC). The methodology covers initial extraction and preliminary purification steps, followed by a comprehensive preparative reversed-phase HPLC protocol for the isolation of high-purity this compound. This document is intended to serve as a practical guide for researchers involved in the isolation and characterization of natural products.
Introduction
This compound is a neoclerodane diterpene found in the plant Salvia divinorum. It is the primary deacetylated metabolite of the psychoactive compound Salvinorin A.[1][2] While this compound itself is not psychoactive, it serves as a valuable precursor for the semi-synthesis of various κ-opioid receptor agonists, which are of significant interest in neuroscience research and drug development. The isolation of pure this compound from the complex matrix of a crude plant extract presents a significant challenge. This application note details a robust method for achieving this purification using preparative HPLC.
Experimental Protocols
Extraction of Salvinorins from Salvia divinorum
This protocol outlines the initial extraction of salvinorins from dried plant material. Acetone (B3395972) is utilized as the primary extraction solvent due to its effectiveness in solubilizing Salvinorin A and B.[3]
Materials:
-
Dried and pulverized Salvia divinorum leaves
-
Acetone, analytical grade
-
Ethyl acetate (B1210297), analytical grade
-
Heptane (B126788), analytical grade
-
Activated carbon
-
Methanol, HPLC grade
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate 100 g of dried and pulverized Salvia divinorum leaves in 500 mL of acetone at room temperature with constant stirring for 24 hours.
-
Filter the mixture and repeat the extraction of the plant material two more times with fresh acetone.
-
Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in a mixture of ethyl acetate and heptane (e.g., 50:40 v/v).[3]
-
Pass the solution through a pad of activated carbon to remove pigments and other colored impurities.[3]
-
Evaporate the solvent from the filtrate to yield a semi-purified extract.
-
For further initial purification, the residue can be recrystallized from methanol.[3]
Preparative HPLC Purification of this compound
This section details the preparative HPLC method for the separation of this compound from the semi-purified extract. The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV-Vis detector.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 10 µm, 250 x 20 mm i.d. (or similar preparative dimensions) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | See Table 2 |
| Flow Rate | 15-20 mL/min (starting point for optimization) |
| Detection | 208 nm |
| Injection Volume | 1-5 mL of concentrated extract dissolved in mobile phase |
| Column Temperature | Ambient |
Mobile Phase Gradient:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 60 | 40 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 60 | 40 |
| 35 | 60 | 40 |
Procedure:
-
Dissolve the semi-purified extract in a minimal amount of the initial mobile phase composition (40% acetonitrile in water).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the sample onto the column and begin the gradient elution.
-
Monitor the chromatogram at 208 nm. Based on analytical data, this compound is expected to elute before Salvinorin A.[4]
-
Collect fractions corresponding to the peak of interest (this compound).
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Data Presentation
The following table summarizes the expected retention times for Salvinorin A and B based on analytical scale HPLC, which can be used as a guide for developing the preparative method.
Table 1: Analytical HPLC Retention Times
| Compound | Retention Time (min) |
| This compound | 6.2[4] |
| Salvinorin A | 7.7[4] |
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The described method provides a comprehensive approach for the successful isolation of this compound from crude extracts of Salvia divinorum. The protocol for extraction and preliminary purification effectively enriches the target compound, while the detailed preparative HPLC method allows for the final separation and purification. The provided parameters for the preparative HPLC serve as a strong starting point and can be optimized to achieve the desired purity and yield for specific laboratory setups. This application note should enable researchers to efficiently obtain high-purity this compound for further scientific investigation and as a key starting material in the development of novel therapeutics.
References
Application Notes: Synthesis and Characterization of MOM-SalB
Introduction
Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist, naturally occurring in the Salvia divinorum plant.[1] Its therapeutic potential is limited by a short duration of action in vivo, likely due to the hydrolysis of its C2 acetate (B1210297) group by esterases, which forms Salvinorin B, a compound with significantly lower affinity for the KOR.[2][3] To address this limitation, semi-synthetic analogs have been developed. 2-Methoxymethyl-Salvinorin B (MOM-SalB) is a derivative of this compound in which the C2 hydroxyl group is protected by a methoxymethyl (MOM) ether.[2][4] This modification results in a compound with enhanced potency, selectivity, and a longer duration of action compared to Salvinorin A, making it a valuable tool for researchers in pharmacology and drug development.[1][5] MOM-SalB acts as a potent full agonist at the KOR.[1][2]
Synthesis Overview
The synthesis of MOM-SalB from the readily available precursor Salvinorin A is a two-step process. The first step involves the deacetylation of Salvinorin A to yield this compound. The second step is the protection of the newly formed hydroxyl group at the C2 position with a methoxymethyl (MOM) group.
Experimental Protocols
Step 1: Deacetylation of Salvinorin A to this compound
This protocol describes an efficient method for the deacetylation of Salvinorin A that minimizes epimerization at the C8 position, affording this compound in high yield.[2]
-
Reagents and Materials:
-
Salvinorin A
-
Sodium bicarbonate (NaHCO₃)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate)
-
-
Procedure:
-
Dissolve Salvinorin A in a 1:1 mixture of anhydrous THF and MeCN.
-
Add sodium bicarbonate, hydrogen peroxide, and a catalytic amount of 15-crown-5 to the solution.
-
Stir the mixture vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction may require up to 36 hours for completion.[2]
-
Upon completion, perform a standard aqueous workup. Quench the reaction carefully, extract the product with a suitable organic solvent like ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo. The resulting crude this compound is often of sufficient purity for the next step. If necessary, further purification can be achieved via column chromatography. This method has been reported to yield this compound nearly quantitatively without detectable C8-epimer formation.[2]
-
Step 2: Synthesis of MOM-SalB from this compound
This protocol details the protection of the C2 hydroxyl group of this compound using chloromethyl methyl ether (MOMCl).
-
Reagents and Materials:
-
This compound
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA or i-Pr₂NEt)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous or Dimethylformamide (DMF), anhydrous
-
Silica (B1680970) gel for flash chromatography
-
-
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) to the solution.
-
Add chloromethyl methyl ether (MOMCl) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.[6]
-
Quench the reaction and perform an aqueous workup. Extract the product with dichloromethane, wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude MOM-SalB by flash chromatography on silica gel to yield the final product as a crystalline solid.[5]
-
Data Presentation
Table 1: Reaction Summary
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Ref. |
| 1 | Salvinorin A → this compound | H₂O₂, NaHCO₃, 15-Crown-5 | THF:MeCN (1:1) | Near Quantitative | [2] |
| 2 | This compound → MOM-SalB | MOMCl, DIPEA | CH₂Cl₂ or DMF | 30% - 70% | [2][5] |
Table 2: Physicochemical and Pharmacological Properties of MOM-SalB
| Property | Value | Reference |
| Systematic Name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(3-furyl)-9-methoxymethoxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | [4][5] |
| Molecular Formula | C₂₃H₃₀O₈ | [4][5] |
| κ-Opioid Receptor Affinity (Kᵢ) | ~0.4 nM | [1] |
| κ-Opioid Receptor Potency (EC₅₀) | ~0.6 nM | [1] |
Table 3: Comparative Pharmacology
| Compound | KOR Affinity (Kᵢ, nM) | KOR Potency (EC₅₀, nM) |
| MOM-SalB | ~0.4 | ~0.6 |
| Salvinorin A | ~1.3 | ~4.5 |
| U50,488H | ~1.4 | ~3.4 |
| Data sourced from Wang et al., 2008.[1] |
Visualization
Synthesis Workflow
The following diagram illustrates the two-step synthesis protocol for MOM-SalB starting from Salvinorin A.
Caption: Workflow for the synthesis of MOM-SalB from Salvinorin A.
References
- 1. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Experimental Application of Salvinorin B in Rodent Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin B is a neoclerodane diterpene and the primary metabolite of Salvinorin A, the potent and selective kappa-opioid receptor (KOR) agonist found in the plant Salvia divinorum. While Salvinorin A has been the subject of extensive research due to its profound psychoactive effects and therapeutic potential, this compound is generally considered to be its inactive metabolite, exhibiting significantly lower affinity and potency at the KOR.[1][2] Consequently, this compound itself is seldom used in rodent behavioral studies. However, the chemical scaffold of this compound has proven to be a valuable template for the synthesis of novel, potent, and selective KOR agonists with improved pharmacokinetic profiles and potentially more favorable side-effect profiles than Salvinorin A.
These "this compound derivatives" are a major focus of contemporary research and are the primary subject of these application notes. These semi-synthetic compounds, including 2-methoxymethyl-Salvinorin B (MOM-Sal B), 2-ethoxymethyl-Salvinorin B (EOM-Sal B), β-tetrahydropyran this compound (β-THP Sal B), and Mesyl this compound (MSB), have demonstrated significant effects in rodent models of pain, addiction, depression, and anxiety. This document provides a comprehensive overview of the experimental application of these this compound derivatives in rodent behavioral studies, with detailed protocols for key experiments and a summary of quantitative data.
Data Presentation
Table 1: Kappa-Opioid Receptor Binding Affinities and Functional Potencies
| Compound | Kᵢ (nM) for KOR | EC₅₀ (nM) in [³⁵S]GTPγS assay | Receptor Selectivity | Reference(s) |
| Salvinorin A | 1.3 - 40 | 4.5 - 40 | High for KOR over MOR and DOR | [3][4] |
| This compound | 2950 | 248 | Selective for KOR | [5] |
| MOM-Sal B | 0.4 - 0.6 | 0.4 - 0.6 | High for KOR over MOR and DOR | [3][6] |
| EOM-Sal B | - | 0.65 | High for KOR | [4] |
| β-THP Sal B | Similar to Salvinorin A | Full Agonist | Selective for KOR | [7][8] |
| Mesyl this compound | - | Full Agonist | Selective for KOR | [9] |
Kᵢ (Inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. EC₅₀ (Half-maximal effective concentration) is a measure of functional potency; a lower value indicates higher potency.
Table 2: Effects of this compound Derivatives in Rodent Behavioral Models of Pain
| Compound | Behavioral Assay | Animal Model | Effective Dose (mg/kg) | Route of Administration | Key Findings | Reference(s) |
| MOM-Sal B | Hot-Plate Test | Rat | 0.5 - 5 | i.p. | Dose-dependent antinociception, more potent and efficacious than U50,488H.[3] | [3] |
| β-THP Sal B | Hot Water Tail-Withdrawal | Mouse | 1 - 2 | s.c. | Longer duration of action than Salvinorin A; more potent than Salvinorin A and U50,488.[7][10] | [7][10] |
| β-THP Sal B | Formalin-Induced Inflammatory Pain | Mouse | 2 | s.c. | Reduced both phases of pain behavior and paw edema.[7][10] | [7][10] |
| β-THP Sal B | Paclitaxel-Induced Neuropathic Pain | Mouse | 2 | s.c. | Suppressed mechanical and cold allodynia.[7][10] | [7][10] |
Table 3: Effects of this compound Derivatives in Rodent Behavioral Models of Addiction
| Compound | Behavioral Assay | Animal Model | Effective Dose (mg/kg) | Route of Administration | Key Findings | Reference(s) |
| MOM-Sal B | Cocaine-Seeking Behavior | Rat | 0.3 | - | Attenuated cocaine-seeking but also attenuated sucrose (B13894) reinforcement. | [8] |
| EOM-Sal B | Cocaine-Induced Hyperactivity | Rat | 0.1 | i.p. | Attenuated cocaine-induced hyperactivity.[4] | [4] |
| EOM-Sal B | Reinstatement Model of Drug Seeking | Rat | 0.1 - 0.3 | i.p. | Dose-dependently attenuated drug-seeking behavior.[4] | [4] |
| Mesyl this compound | Alcohol Deprivation Effect | Mouse | 3 | - | Significantly reduced alcohol intake after a period of abstinence.[9] | [9] |
Table 4: Effects of this compound Derivatives in Rodent Behavioral Models of Anxiety and Depression
| Compound | Behavioral Assay | Animal Model | Effective Dose (mg/kg) | Route of Administration | Key Findings | Reference(s) |
| MOM-Sal B | Y-Maze | Rat | 1 - 5 | s.c. | Increased ambulation.[3] | [3] |
| EOM-Sal B | Elevated Plus Maze | Rat | 0.1 - 0.3 | i.p. | No anxiolytic effects observed.[4] | [4] |
| EOM-Sal B | Forced Swim Test | Rat | 0.1 - 0.3 | i.p. | No depressive-like effects observed.[4] | [4] |
| β-THP Sal B | Forced Swim Test | Rat | 1 - 2 | i.p. | No depressive-like effects observed.[4] | [4] |
Experimental Protocols
Hot-Plate Test for Analgesia
Objective: To assess the thermal nociceptive threshold in rodents as a measure of analgesic efficacy.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C)
-
Plexiglas cylinder to confine the animal to the hot surface
-
Test compound (e.g., MOM-Sal B) and vehicle
-
Syringes and needles for administration
-
Timer
-
Rodents (e.g., male Sprague-Dawley rats)
Protocol:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Determine the baseline latency to a nociceptive response (e.g., licking a hind paw, jumping) by placing the animal on the hot plate. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
At predetermined time points post-administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the latency to the nociceptive response.[3]
-
Data are often expressed as the percentage of maximal possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.
Formalin-Induced Inflammatory Pain Model
Objective: To assess both acute nociceptive and persistent inflammatory pain.
Materials:
-
Formalin solution (e.g., 5% in saline)
-
Test compound (e.g., β-THP Sal B) and vehicle
-
Syringes and needles for administration
-
Observation chamber with a mirror to allow for unobstructed viewing of the paws
-
Timer
-
Rodents (e.g., male C57BL/6 mice)
Protocol:
-
Habituate the animals to the observation chamber for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle.
-
After a predetermined pretreatment time, inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw.
-
The pain response is typically biphasic: the early phase (Phase 1) occurs within the first 5 minutes and represents acute nociception, while the late phase (Phase 2) occurs between 15 and 40 minutes post-injection and reflects inflammatory pain.[7][10]
-
At the end of the behavioral observation, paw edema can be measured using calipers as an index of inflammation.
Cocaine Self-Administration and Reinstatement Model
Objective: To evaluate the potential of a test compound to reduce cocaine-seeking behavior.
Materials:
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a swivel allowing for intravenous drug delivery.
-
Catheterized rats (intravenous catheter implanted into the jugular vein).
-
Cocaine hydrochloride solution.
-
Test compound (e.g., EOM-Sal B) and vehicle.
-
Syringes and needles for administration.
Protocol:
-
Acquisition of Cocaine Self-Administration: Rats are trained to press an "active" lever to receive an intravenous infusion of cocaine. The "inactive" lever has no programmed consequences. Training sessions typically last for 2 hours daily for approximately 10-14 days until stable responding is achieved.
-
Extinction: Following acquisition, cocaine is replaced with saline. Daily extinction sessions are conducted where active lever presses no longer result in an infusion. This continues until responding on the active lever is significantly reduced (e.g., <20% of the acquisition average).
-
Reinstatement: Once extinction criteria are met, drug-seeking behavior is reinstated by a priming injection of cocaine or presentation of drug-associated cues.
-
Testing: Prior to the reinstatement session, animals are pretreated with the test compound or vehicle. The number of active and inactive lever presses is recorded to determine if the test compound can attenuate the reinstated drug-seeking behavior.[4]
Mandatory Visualizations
Caption: KOR Signaling Pathway Activated by this compound Derivatives.
Caption: Workflow for the Hot-Plate Test for Analgesia.
Caption: Workflow for Cocaine Self-Administration and Reinstatement.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose-related Behavioral, Subjective, Endocrine and Psychophysiological Effects Of the Kappa Opioid Agonist Salvinorin A in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. frontiersin.org [frontiersin.org]
- 7. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Mesyl this compound alone and in combination with naltrexone on alcohol deprivation effect in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assay of Salvinorin B at the Kappa-Opioid Receptor (KOR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for pain, addiction, and mood disorders. Salvinorin A, a potent and selective KOR agonist, is the primary psychoactive compound in Salvia divinorum. Its primary metabolite, Salvinorin B, is formed by the hydrolysis of the C2-acetate group and exhibits significantly lower binding affinity for the KOR. Understanding the binding characteristics of this compound is crucial for elucidating the structure-activity relationships of salvinorin analogs and for the development of novel KOR-targeted therapies.
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human kappa-opioid receptor (hKOR).
Data Presentation
The following table summarizes the binding affinities (Ki) of this compound and other relevant ligands for the kappa-opioid receptor.
| Compound | Receptor | Ki (nM) | Notes |
| This compound | Human KOR | 2950[1] | Significantly lower affinity compared to Salvinorin A. Ki values reported in literature can range from 111 nM to >10,000 nM. |
| Salvinorin A | Human KOR | 1.3 - 2.66 | A potent and selective KOR agonist. |
| U-50,488H | Human KOR | 2.7 | A standard selective KOR agonist. |
Signaling Pathway
Activation of the kappa-opioid receptor by an agonist, such as Salvinorin A, initiates a signaling cascade through the coupling to inhibitory G proteins (Gi/o).[2][3] This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors like adenylyl cyclase and ion channels.[3][4]
Experimental Protocols
This section provides detailed methodologies for the preparation of cell membranes and the execution of the competitive radioligand binding assay.
Protocol 1: Preparation of CHO-hKOR Cell Membranes
This protocol details the preparation of cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).
Materials:
-
CHO-hKOR cell pellet
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 (ice-cold)
-
Protease inhibitor cocktail
-
Resuspension Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
Homogenizer (Dounce or Potter-Elvehjem)
-
High-speed refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Thaw the CHO-hKOR cell pellet on ice.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce or Potter-Elvehjem homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[5]
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Resuspension Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in a small volume of Resuspension Buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay for this compound
This protocol describes the determination of the binding affinity (Ki) of this compound for the hKOR using a competitive binding assay with the radioligand [³H]U-69,593.
Materials:
-
CHO-hKOR cell membrane preparation (from Protocol 1)
-
Radioligand: [³H]U-69,593 (specific activity ~40-60 Ci/mmol)
-
Unlabeled Ligands: this compound, U-50,488H (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer. Due to its lower affinity, a higher concentration range will be required (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Prepare a solution of [³H]U-69,593 in Assay Buffer at a final concentration close to its Kd (e.g., 1-2 nM).
-
Prepare a high concentration solution of unlabeled U-50,488H (e.g., 10 µM) in Assay Buffer for determining non-specific binding.
-
Thaw the CHO-hKOR membrane preparation on ice and dilute to the desired concentration in Assay Buffer (typically 20-50 µg of protein per well).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]U-69,593 solution, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM U-50,488H solution, 50 µL of [³H]U-69,593 solution, and 100 µL of membrane preparation.
-
This compound Competition: 50 µL of each this compound dilution, 50 µL of [³H]U-69,593 solution, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
-
Washing:
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]U-69,593) by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., Prism).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[6] Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([³H]U-69,593) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined in a separate saturation binding experiment.
-
-
References
- 1. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Functional Activity of Salvinorin B at the Kappa-Opioid Receptor Using the [³⁵S]GTPγS Binding Assay
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salvinorin B is a neoclerodane diterpene and the primary metabolite of Salvinorin A, the main psychoactive component of Salvia divinorum. While Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist, this compound is generally considered to be significantly less active.[1] The [³⁵S]GTPγS binding assay is a robust functional assay used to determine the ability of a ligand to activate G-protein coupled receptors (GPCRs), such as the KOR. This application note provides a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to quantify the functional activity of this compound at the KOR, enabling the determination of its potency (EC₅₀) and efficacy (Eₘₐₓ).
The assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist. This binding event is an early and direct measure of G-protein activation.[2]
Principle of the Assay
The kappa-opioid receptor is a Gᵢ/ₒ-coupled receptor. In the inactive state, the G-protein exists as a heterotrimer (Gαβγ) with GDP bound to the Gα subunit. Upon agonist binding to the KOR, the receptor undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins. The [³⁵S]GTPγS binding assay utilizes a radiolabeled, non-hydrolyzable analog of GTP, [³⁵S]GTPγS. Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it remains bound, allowing for the accumulation and quantification of the radioactive signal, which is directly proportional to the extent of G-protein activation by the agonist.[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of KOR activation and the workflow of the [³⁵S]GTPγS binding assay.
Experimental Protocol
This protocol is adapted from methods used for characterizing KOR agonists in membranes from CHO cells stably expressing the human kappa-opioid receptor (CHO-hKOR).[4]
Materials and Reagents:
-
Cell Membranes: Membranes from CHO cells stably expressing the human KOR (CHO-hKOR).
-
Test Compound: this compound.
-
Reference Agonist: U-50,488H.
-
Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Unlabeled GTPγS.
-
Guanosine 5'-diphosphate (GDP).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM TRIS-HCl, 0.5% BSA, pH 7.4.
-
GF/B glass fiber filters.
-
96-well plates.
-
Liquid scintillation cocktail and counter.
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist U-50,488H in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
-
Membrane Preparation:
-
Thaw the CHO-hKOR cell membranes on ice.
-
Dilute the membranes in assay buffer to a final concentration of approximately 5-20 µg of protein per well.[5]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate with a final volume of 0.5 ml.[4]
-
Total Binding Wells: Add assay buffer.
-
Non-specific Binding Wells: Add unlabeled GTPγS to a final concentration of 10 µM.[4]
-
Basal Binding Wells: Add assay buffer without any agonist.
-
Add the appropriate concentrations of this compound or the reference agonist to the respective wells.
-
Add the diluted cell membranes to all wells.
-
Initiate the reaction by adding the [³⁵S]GTPγS/GDP mixture. The final concentration of [³⁵S]GTPγS should be ~0.08-0.1 nM and GDP should be 10 µM.[4][6]
-
-
Incubation:
-
Filtration:
-
Quantification:
-
Dry the filters.
-
Place the dried filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.[4]
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Normalize the data as a percentage of the basal [³⁵S]GTPγS binding in the absence of an agonist.[4]
-
Plot the percent stimulation over basal against the logarithm of the agonist concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ (the concentration of agonist that produces 50% of its maximal effect) and the Eₘₐₓ (the maximal stimulation produced by the agonist).
-
Data Presentation
The following table summarizes the functional activity of this compound and related compounds at the kappa-opioid receptor as determined by the [³⁵S]GTPγS binding assay.
| Compound | EC₅₀ (nM) | Efficacy (Eₘₐₓ) | Cell Type | Reference |
| This compound | 248 | Agonist | KOR | [5] |
| Salvinorin A | 4.5 | Full Agonist | CHO-FLAG-hKOPR | [6] |
| 2-Methoxymethyl-Salvinorin B (MOM-Sal B) | 0.6 | Full Agonist | CHO-FLAG-hKOPR | [6] |
| U-50,488H | 3.4 | Full Agonist | CHO-FLAG-hKOPR | [6] |
Efficacy is often expressed relative to a standard full agonist.
Conclusion
The [³⁵S]GTPγS binding assay is a powerful tool for characterizing the functional activity of compounds at the kappa-opioid receptor. The data indicates that this compound acts as a KOR agonist, although it is significantly less potent than Salvinorin A and its synthetic derivatives like MOM-Sal B.[5][6] This detailed protocol provides a framework for researchers to reliably assess the functional properties of this compound and other novel KOR ligands, which is crucial for understanding their pharmacological profiles and potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. "this compound Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]
- 4. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Salvinorin B for In Vivo Injection
Audience: Researchers, scientists, and drug development professionals.
Introduction: Salvinorin B is a neoclerodane diterpene and a metabolite of the potent and selective kappa-opioid receptor (KOR) agonist, Salvinorin A. While this compound itself has a significantly lower affinity for the KOR compared to Salvinorin A, it serves as a crucial scaffold for synthesizing novel KOR agonists with improved pharmacokinetic profiles, such as this compound methoxymethyl ether (MOM-Sal B) and this compound ethoxymethyl ether (EOM-Sal B).[1][2] Proper preparation of these compounds for in vivo administration is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols and data for solubilizing this compound and its analogues for injection in animal models.
Solubility and Vehicle Selection
This compound and its lipophilic analogues are poorly soluble in aqueous solutions. Therefore, a co-solvent system is required to achieve a solution suitable for injection. The primary challenge is to create a formulation that maximizes compound solubility while minimizing vehicle toxicity. Common solvents include dimethyl sulfoxide (B87167) (DMSO) and ethanol, often used with surfactants like propylene (B89431) glycol or Cremophor EL, and then diluted in saline or phosphate-buffered saline (PBS).[3][4]
Key Considerations:
-
DMSO Concentration: Keep the final concentration of DMSO as low as possible, ideally below 10%, to avoid inflammatory responses and other toxic effects.
-
Solution Stability: this compound solutions can be unstable. It is recommended to prepare solutions fresh on the day of use and store them at -20°C for no more than 24 hours.[5]
-
Light Sensitivity: The compound is light-sensitive. Protect the solid form and prepared solutions from light.[5]
Data Presentation: Vehicle Formulations
The following table summarizes vehicle compositions used in published in vivo studies for this compound analogues and related compounds.
| Compound | Vehicle Composition | Animal Model | Route of Admin. | Reference |
| MOM-Sal B | 50% Dimethyl sulfoxide (DMSO) / Saline | Rat | Intraperitoneal (i.p.) | [6] |
| β-THP Sal B | 80% Propylene glycol, 20% DMSO, diluted 1:1 with PBS | Mouse | Intraperitoneal (i.p.) | [3] |
| Salvinorin A | 75% DMSO / 25% Water | Rat | Not Specified | [7] |
| EOM Sal B | Vehicle details not specified, but i.p. injection used | Rat / Mouse | Intraperitoneal (i.p.) | [8][9] |
| This compound Mesylate | DMSO diluted 1:7 with PBS (pH 7.2) | Not Specified | Not Specified | [4] |
Experimental Protocols
Protocol 1: DMSO/Saline Vehicle
This protocol is adapted from studies using a simple DMSO and saline mixture, suitable for compounds with moderate solubility in DMSO.[6]
Materials:
-
This compound or analogue
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the required volume of 100% DMSO to achieve a concentrated stock solution. For example, to make a final 1 mg/mL solution in 50% DMSO, first dissolve 2 mg of the compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may aid dissolution.
-
While vortexing, slowly add an equal volume of sterile 0.9% saline to the DMSO concentrate. In the example above, add 1 mL of saline to the 1 mL of DMSO solution.
-
Continue vortexing for another 1-2 minutes to ensure the final solution is homogenous.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the concentration may be too high for this vehicle composition.
-
Administer the freshly prepared solution to the animal model via the desired injection route (e.g., intraperitoneal).
Protocol 2: Propylene Glycol/DMSO/PBS Vehicle
This protocol is for compounds that are more challenging to solubilize and benefits from the inclusion of propylene glycol.[3]
Materials:
-
This compound or analogue
-
Propylene glycol, sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile vials
-
Vortex mixer
Methodology:
-
Prepare a co-solvent mixture of 80% propylene glycol and 20% DMSO.
-
Weigh the required amount of the this compound compound and place it in a sterile vial.
-
Add the appropriate volume of the propylene glycol/DMSO co-solvent to dissolve the compound. For example, to achieve a final concentration of 2 mg/mL, dissolve 4 mg of the compound in 1 mL of the co-solvent mixture.
-
Vortex vigorously until the compound is fully dissolved.
-
Just prior to injection, dilute this solution 1:1 by adding an equal volume of sterile PBS.
-
Vortex the final solution thoroughly before drawing it into a syringe for administration.
Visualizations
Signaling Pathway
Salvinorin A and its analogues primarily act as agonists at the kappa-opioid receptor (KOR), which is a Gi/o-coupled G-protein coupled receptor (GPCR).[10][11] Activation of KOR leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and can also modulate other pathways like the ERK1/2 cascade.[12]
Caption: Simplified KOR signaling pathway activated by Salvinorin analogues.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vivo injection using a co-solvent method.
Caption: Workflow for preparing this compound injection solution.
References
- 1. This compound methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | SALB | KORD activator | Hello Bio [hellobio.com]
- 6. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential signaling properties at the kappa opioid receptor of 12-epi-salvinorin A and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Salvinorin B in Biological Samples: A Detailed Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin B is the primary metabolite of Salvinorin A, the potent and selective kappa-opioid receptor (KOR) agonist found in the plant Salvia divinorum. The rapid hydrolysis of the C-2 acetate (B1210297) group of Salvinorin A to the hydroxyl group of this compound is a key metabolic pathway that significantly influences the pharmacokinetic profile and duration of action of Salvinorin A.[1] Accurate quantification of this compound in biological matrices is therefore crucial for pharmacokinetic studies, forensic analysis, and the development of novel therapeutics targeting the KOR system.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Metabolic Pathway of Salvinorin A to this compound
Salvinorin A is metabolized to this compound through the hydrolysis of its acetate group. This conversion is a primary route of deactivation, as this compound has a significantly lower affinity for the kappa-opioid receptor compared to its parent compound.
References
Application Notes and Protocols: Utilizing Salvinorin B as a Precursor for Novel Kappa-Opioid Receptor (KOR) Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Salvinorin B as a starting material for the synthesis of novel kappa-opioid receptor (KOR) ligands. This document outlines synthetic strategies, key experimental protocols, and the pharmacological evaluation of the resulting compounds. The unique non-nitrogenous structure of the salvinorin scaffold offers a promising avenue for the development of KOR agonists with potentially improved side-effect profiles, such as reduced dysphoria and psychotomimetic effects, by exploring biased agonism.[1][2]
Introduction
Salvinorin A, a potent naturally occurring hallucinogen isolated from Salvia divinorum, is a highly selective KOR agonist.[1][2] Its primary metabolite, this compound, is formed by the hydrolysis of the C2 acetate (B1210297) group and exhibits significantly lower affinity for the KOR.[3][4] However, the hydroxyl group at the C2 position of this compound serves as a crucial handle for semi-synthetic modifications, enabling the creation of novel analogs with enhanced potency, selectivity, and pharmacokinetic properties.[3][5][6] By modifying this position, researchers have successfully developed ligands with altered signaling properties, including G-protein biased agonists that may offer therapeutic benefits while minimizing adverse effects associated with β-arrestin recruitment.[1][7]
Data Presentation: Comparative Ligand Activity
The following tables summarize the in vitro binding affinities and functional potencies of key this compound derivatives compared to Salvinorin A and the standard KOR agonist U50,488H.
Table 1: KOR Binding Affinities (Ki) of Salvinorin Analogs
| Compound | Modification from this compound | Ki (nM) | Receptor Selectivity | Reference |
| Salvinorin A | C2-acetate | 1.3 - 7.4 | High for KOR | [4][8] |
| This compound | C2-hydroxyl | 66 - 304 | Lower for KOR | [9] |
| 2-Methoxymethyl-Salvinorin B (MOM-SalB) | C2-methoxymethyl ether | 0.60 - 0.73 | High for KOR | [4][5][6][10] |
| 2-Ethoxymethyl-Salvinorin B (EOM-SalB) | C2-ethoxymethyl ether | 3.1 | High for KOR | [8] |
| RB-64 (22-Thiocyanatosalvinorin A) | C2-thiocyanatoacetyl | 0.59 | High for KOR | [11] |
| 2-Methyl-2-methoxymethyl-salvinorin ether | C2-methyl & methoxymethyl | 4.7 | High for KOR | [4] |
| U50,488H | N/A (Arylacetamide) | 2.7 | High for KOR | [4] |
Table 2: KOR Functional Activity (EC50 and Emax) of Salvinorin Analogs in [³⁵S]GTPγS Binding Assays
| Compound | EC50 (nM) | Emax (%) | Agonist Type | Reference |
| Salvinorin A | 4.5 - 40 | ~100 | Full Agonist | [8][10] |
| MOM-SalB | 0.6 | ~100 | Full Agonist | [10] |
| EOM-SalB | 0.65 | ~100 | Full Agonist | [8] |
| RB-64 | 0.077 | 95 | Full Agonist | [12] |
| 2-Methyl-2-methoxymethyl-salvinorin ether | 19.2 | 123 | Full Agonist | [4] |
| U50,488H | 3.4 - 10.6 | 100 | Full Agonist | [4][10] |
Experimental Protocols
Protocol 1: Deacetylation of Salvinorin A to this compound
This protocol describes a mild and efficient method to produce this compound, minimizing the formation of the C8-epimer.[4]
Materials:
-
Salvinorin A
-
Sodium bicarbonate (NaHCO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
15-crown-5 (B104581) (optional, to improve yield)[4]
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Salvinorin A in methanol in a round bottom flask.
-
Add an aqueous solution of sodium bicarbonate.
-
Slowly add hydrogen peroxide to the stirring solution at room temperature.
-
For reactions that are sluggish, the addition of a catalytic amount of 15-crown-5 and vigorous stirring for up to 36 hours can significantly improve the yield of this compound.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Protocol 2: Synthesis of 2-Alkoxymethyl Ethers of this compound (e.g., MOM-SalB)
This protocol outlines the general synthesis of alkoxymethyl ether analogs at the C2 position of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Chloromethyl methyl ether (MOM-Cl) or other suitable chloroalkylethers
-
Nitrogen or Argon atmosphere setup
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for reagent addition
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add diisopropylethylamine to the solution.
-
Slowly add chloromethyl methyl ether (MOM-Cl) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired 2-methoxymethyl-Salvinorin B (MOM-SalB).
Protocol 3: In Vitro Pharmacological Evaluation - [³⁵S]GTPγS Binding Assay
This assay determines the potency and efficacy of novel ligands to activate G-protein signaling at the KOR.
Materials:
-
Cell membranes from CHO cells stably expressing human KOR (CHO-hKOR)
-
Test compounds (novel this compound analogs)
-
U50,488H (as a reference full agonist)
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Microplate reader or scintillation counter
Procedure:
-
Prepare dilutions of the test compounds and the reference agonist in the assay buffer.
-
In a microplate, add the CHO-hKOR cell membranes, GDP, and the test compound or reference agonist at various concentrations.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30 °C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with a liquid scintillation cocktail.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data using non-linear regression to determine the EC50 and Emax values for each compound. The Emax is typically expressed as a percentage of the maximal stimulation produced by the reference agonist U50,488H.[10]
Visualizations
Caption: KOR Signaling Pathways.
Caption: Experimental Workflow.
Conclusion
This compound is a versatile and valuable starting material for the semi-synthesis of novel KOR ligands. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new chemical entities based on the salvinorin scaffold. The development of G-protein biased agonists from this compound holds significant therapeutic potential for treating conditions such as pain, pruritus, and substance abuse disorders, with a potentially improved safety profile compared to traditional KOR agonists.[7][13]
References
- 1. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "DESIGN AND SYNTHESIS OF SALVINORIN-BASED COMPOUNDS FOR THE OPIOID RECE" by Nicholas S. Akins [egrove.olemiss.edu]
- 3. This compound | 92545-30-7 | Benchchem [benchchem.com]
- 4. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-epi-Salvinorin B: crystal structure and affinity at the κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture-Based Assays for Studying Salvinorin B Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin B is a neoclerodane diterpene and a metabolite of the potent and selective kappa-opioid receptor (KOR) agonist, Salvinorin A.[1][2] While Salvinorin A is known for its hallucinogenic properties, this compound is also a selective agonist at the KOR, activating downstream signaling pathways.[3] The KOR is a G protein-coupled receptor (GPCR) that plays a crucial role in pain, mood, and addiction.[4][5] Therefore, understanding the pharmacological profile of this compound at the KOR is of significant interest for potential therapeutic applications.[3]
These application notes provide detailed protocols for a suite of cell culture-based assays to characterize the effects of this compound on the KOR. The assays described herein are designed to determine the binding affinity, functional potency, and signaling bias of this compound and its analogs.
Key Signaling Pathway of this compound at the Kappa-Opioid Receptor
This compound, as a KOR agonist, binds to the receptor and initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Additionally, KOR activation can trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling.[5][7]
Data Presentation: Pharmacological Profile of this compound and Analogs
The following table summarizes the quantitative data for this compound and related compounds at the human kappa-opioid receptor (hKOR) obtained from various cell-based assays.
| Compound | Assay Type | Cell Line | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| This compound | KORD Activator | - | - | 11.8 | - | |
| This compound | KOR Agonist | - | 2950 | 248 | - | [3] |
| MOM-Sal B | Receptor Binding | CHO-FLAG-hKOPR | 0.60 | - | - | [8] |
| MOM-Sal B | [35S]GTPγS Binding | CHO-FLAG-hKOPR | - | 0.6 | ~100 | [9] |
| Salvinorin A | Receptor Binding | CHO-FLAG-hKOPR | - | - | - | [9] |
| Salvinorin A | [35S]GTPγS Binding | CHO-hKOR | - | 4.5 | ~100 | [2][9] |
| U50,488H | [35S]GTPγS Binding | CHO-FLAG-hKOPR | - | 3.4 | ~100 | [9] |
| 2-methyl-2-methoxymethyl-salvinorin ether (9a) | Receptor Binding | - | 4.7 ± 0.3 | - | - | [2] |
| 2-methyl-2-methoxymethyl-salvinorin ether (9a) | [35S]GTPγS Binding | - | - | 19.2 ± 2.0 | 123 | [2] |
| RB-64 | Receptor Binding | - | 0.59 | - | - | [10] |
| RB-64 | [35S]GTPγS Binding | - | - | 0.077 | 95 | [11] |
| RB-48 | Receptor Binding | - | 2.1 | - | - | [11] |
| RB-48 | [35S]GTPγS Binding | - | - | 0.19 | 85 | [11] |
Experimental Protocols
A general workflow for cell-based assays to study this compound effects is outlined below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the KOR.
Materials:
-
CHO cells stably expressing the human KOR (CHO-hKOR).
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS).
-
Binding buffer (50 mM Tris, 1 mM EDTA, pH 7.4).
-
Radioligand (e.g., [3H]diprenorphine or [3H]U69,593).
-
This compound.
-
Non-specific binding control (e.g., 10 µM Naloxone).[9]
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Protocol:
-
Culture CHO-hKOR cells to ~80-90% confluency.
-
Prepare cell membranes by harvesting cells, homogenizing in ice-cold buffer, and centrifuging to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
In a 96-well plate, add in duplicate:
-
Initiate the binding reaction by adding approximately 10 µg of membrane protein to each well.[9]
-
Incubate at room temperature for 1 hour.[9]
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value using competitive binding analysis software.
[35S]GTPγS Binding Assay
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in activating G-protein signaling.
Materials:
-
CHO-hKOR cell membranes.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
[35S]GTPγS.
-
GDP.
-
This compound.
-
Reference agonist (e.g., U50,488H).
-
Non-specific binding control (10 µM cold GTPγS).[9]
Protocol:
-
Prepare CHO-hKOR cell membranes as described in the binding assay protocol.
-
In a 96-well plate, add in duplicate:
-
Assay buffer containing GDP (e.g., 10 µM).
-
A range of concentrations of this compound or the reference agonist.
-
For basal binding, add buffer instead of agonist.
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [35S]GTPγS to a final concentration of ~0.1 nM.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the bound radioactivity using a liquid scintillation counter.
-
Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.
cAMP Assay
Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
CHO-hKOR cells.
-
Assay buffer or serum-free medium.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Seed CHO-hKOR cells in a 96-well or 384-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 3 µM) to induce cAMP production.[12]
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Generate a dose-response curve and calculate the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.[13]
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the KOR upon this compound stimulation.
Materials:
-
U2OS or CHO cells stably co-expressing hKOR and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay).[7][14]
-
Cell culture medium.
-
This compound.
-
Assay buffer.
-
Detection reagents specific to the assay technology.
Protocol:
-
Plate the engineered cells in a 384-well assay plate and incubate overnight.[7]
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the diluted this compound to the cell plate.[7]
-
Incubate the plate for 90 minutes at 37°C.[7]
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes, protected from light.[7]
-
Measure the chemiluminescent or fluorescent signal using a plate reader.
-
Analyze the data to determine the EC50 for β-arrestin recruitment.
References
- 1. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. innoprot.com [innoprot.com]
- 5. Differential signaling properties at the kappa opioid receptor of 12-epi-salvinorin A and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 9. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Salvinorin B in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salvinorin B is a neoclerodane diterpene and the primary metabolite of the potent kappa-opioid receptor (KOR) agonist, Salvinorin A, the main psychoactive compound in the plant Salvia divinorum. While this compound itself is considered inactive or significantly less potent than Salvinorin A at the KOR, its detection and quantification are crucial for pharmacokinetic and metabolic studies of Salvinorin A. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices, such as plasma and cerebrospinal fluid (CSF), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is adapted from established methods for Salvinorin A and incorporates specific parameters for this compound.[1][2]
Signaling Pathway
This compound, like its precursor Salvinorin A, interacts with the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it can influence downstream signaling pathways. The activation of the KOR by agonists typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is associated with the physiological and pharmacological effects of KOR agonists.
Experimental Protocols
This section details the complete workflow for the LC-MS/MS analysis of this compound, from sample preparation to data acquisition.
1. Sample Preparation
The choice of sample preparation method depends on the biological matrix.
a) For Plasma Samples (Solid-Phase Extraction - SPE)
-
Thaw plasma samples on ice.
-
Centrifuge the plasma samples at 21,000 x g for 4 minutes to remove any particulates.[1][2]
-
To 300 µL of clear plasma, add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Condition a C18 SPE cartridge (100 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte with 1 mL of a solution containing 25% acetonitrile (B52724) and 75% dichloromethane.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 35% acetonitrile in water with 1% formic acid) for LC-MS/MS analysis.[1]
b) For Cerebrospinal Fluid (CSF) Samples (Dilute-and-Shoot)
-
Thaw CSF samples on ice.
-
To 300 µL of CSF, add an internal standard.
-
Dilute the sample with a solution to a final concentration of 10% (v/v) acetonitrile and 1% (v/v) formic acid.[1][2]
-
Vortex the sample and transfer it to an autosampler vial for injection.
2. Liquid Chromatography (LC) Method
-
Column: C18 analytical column (e.g., 1 mm ID x 50 mm, 3.5 µm particle size).[1][2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow acetonitrile/water gradient is recommended. For example, starting at a low percentage of Mobile Phase B and gradually increasing. A gradient of 29-33% acetonitrile over 8 minutes has been used for the elution of Salvinorin A and can be a starting point for optimizing the separation of this compound.[1][2]
-
Flow Rate: 50-100 µL/min (will depend on the column dimensions).
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
-
MRM Transitions: The specific precursor and product ions for this compound should be optimized. Published transitions can be used as a starting point.
Experimental Workflow Diagram
Data Presentation
The following tables summarize the key mass spectrometry parameters for this compound and the performance characteristics of a representative LC-MS/MS method for the structurally similar Salvinorin A, which can be used as a benchmark for method validation.
Table 1: Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 391.1 | 331.1 | Positive |
| 271.1 | |||
| Internal Standard | To be determined based on selection | To be determined | Positive |
Note: The MRM transitions should be empirically optimized for the specific instrument used.
Table 2: Representative Quantitative Performance for Salvinorin A (for method development guidance)
| Parameter | CSF | Plasma |
| Linearity Range | 0.0125 - 10 ng/mL | 0.05 - 50 ng/mL |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.0125 ng/mL[1][2] | 0.05 ng/mL[1][2] |
| Accuracy (% Bias) | < 9.42%[1][2] | < 12.37%[1][2] |
| Precision (%RSD) | < 1.7%[1][2] | < 3.47%[1][2] |
The data presented in Table 2 is for Salvinorin A and is intended to provide a target for the validation of the this compound method.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and the specified LC-MS/MS parameters offer a solid starting point for researchers. Method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision, is essential before applying this method to experimental samples. The high sensitivity and selectivity of this LC-MS/MS approach will be invaluable for advancing the understanding of the pharmacokinetics and metabolism of Salvinorin A.
References
Protocol for the Synthesis of Ethoxymethyl Salvinorin B (EOM-SalB) from Salvinorin B
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a naturally occurring neoclerodane diterpene from the plant Salvia divinorum, is a potent and selective kappa-opioid receptor (KOR) agonist. Its therapeutic potential is limited by a short duration of action, likely due to in vivo hydrolysis of the C2 acetate (B1210297) group to form Salvinorin B, a compound with significantly lower affinity for the KOR. The semi-synthetic analog, Ethoxymethyl this compound (EOM-SalB), created by protecting the C2 hydroxyl group of this compound with an ethoxymethyl ether, exhibits enhanced potency, selectivity, and metabolic stability compared to Salvinorin A.[1][2] EOM-SalB is a valuable research tool for investigating the KOR system and holds promise for the development of therapeutics for various conditions, including pain, depression, and substance abuse disorders.[3][4][5][6][7] This document provides a detailed protocol for the synthesis of EOM-SalB from this compound.
Chemical Reaction Scheme
The synthesis involves a two-step process starting from Salvinorin A. First, Salvinorin A is deacetylated to yield this compound. Subsequently, the hydroxyl group at the C2 position of this compound is protected with an ethoxymethyl group to yield EOM-SalB.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of EOM-SalB from this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | [8] |
| Reagents | Ethoxymethyl chloride (EOM-Cl), N,N-Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP) | [8] |
| Solvent | Dichloromethane (B109758) (CH2Cl2) | [8] |
| Molar Equivalents | This compound (1.0), EOM-Cl (2.0), DIPEA (2.1), DMAP (0.25) | [8] |
| Reaction Time | 15 hours | [8] |
| Reaction Temperature | Room Temperature | [8] |
| Yield | 83.4% | [8] |
| Purity | >99% (by HPLC) | [1] |
Experimental Protocol
This protocol details the synthesis of EOM-SalB from this compound.
Materials:
-
This compound
-
Dichloromethane (CH2Cl2), anhydrous
-
Ethoxymethyl chloride (EOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (0.2 g, 0.5 mmol) in anhydrous dichloromethane.[8]
-
Addition of Reagents: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.1 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.25 equivalents).[8]
-
Addition of EOM-Cl: Add ethoxymethyl chloride (EOM-Cl) (2.0 equivalents) dropwise to the reaction mixture.[8]
-
Reaction: Stir the mixture at room temperature for 15 hours.[8] A white precipitate may form during the reaction.
-
Workup - Dilution: After 15 hours, dilute the reaction mixture with approximately 25 mL of dichloromethane.[8]
-
Workup - Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer twice with 1M HCl and once with a saturated aqueous NaCl solution.[8]
-
Workup - Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: The resulting crude product, a light yellow substance, can be further purified by flash column chromatography (FCC) using a gradient of 3-6% ethyl acetate in dichloromethane to yield pure EOM-SalB as a clear resin.[3][8]
-
Characterization: The purity of the final product can be confirmed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of EOM-SalB from this compound.
Caption: Synthetic workflow for EOM-SalB from this compound.
References
- 1. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standard Protecting Groups Create Potent and Selective κ Opioids: this compound Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard protecting groups create potent and selective kappa opioids: this compound alkoxymethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "this compound Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]
- 8. download.uni-mainz.de [download.uni-mainz.de]
Application Notes and Protocols for In Vitro Stability Testing of Salvinorin B in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin B is the primary and pharmacologically inactive metabolite of Salvinorin A, a potent kappa-opioid receptor agonist. The in vitro stability of this compound in plasma is a critical parameter in understanding the overall pharmacokinetics of Salvinorin A and its derivatives. Salvinorin A is known to be rapidly hydrolyzed to this compound by plasma esterases, primarily carboxylesterase.[1][2] While Salvinorin A has a short half-life, this compound is comparatively more stable. However, it can undergo further metabolism.[1][2] These application notes provide a detailed protocol for assessing the in vitro stability of this compound in plasma, enabling researchers to obtain reliable and reproducible data for drug development and forensic analysis.
Metabolic Pathway of Salvinorin A and B in Plasma
Salvinorin A is rapidly metabolized in plasma to this compound through the hydrolysis of its C2 acetate (B1210297) group by carboxylesterases. This compound can then be further metabolized via the opening of its lactone ring.[1][2]
Caption: Metabolic cascade of Salvinorin A to this compound and its subsequent metabolism.
Experimental Protocols
This section details the necessary materials and procedures for conducting an in vitro plasma stability assay for this compound.
Materials and Reagents
-
This compound (analytical standard)
-
Pooled human plasma (or species-specific plasma as required)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) (e.g., a structurally similar compound not found in plasma, such as d3-Salvinorin A)
-
96-well microplates
-
Incubator capable of maintaining 37°C
-
Centrifuge for microplates
-
LC-MS/MS system
Experimental Workflow
The following diagram illustrates the key steps in the in vitro plasma stability assay for this compound.
Caption: Workflow for the in vitro plasma stability assessment of this compound.
Detailed Procedure
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare working solutions by diluting the stock solution with the same solvent.
-
Prepare the internal standard (IS) solution in acetonitrile at a concentration of 100 ng/mL.
-
Thaw pooled human plasma at room temperature and centrifuge to remove any precipitates.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the this compound working solution into the pre-warmed plasma to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.
-
Immediately after adding this compound, collect the first aliquot (T=0).
-
Incubate the remaining plasma mixture at 37°C with gentle shaking.
-
Collect aliquots at subsequent time points (e.g., 15, 30, 60, and 120 minutes).
-
-
Sample Processing:
-
To each collected plasma aliquot, add 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate the plasma proteins and quench the enzymatic reaction.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
Chromatographic Separation: Use a C18 analytical column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is suitable for separating this compound and its metabolites from plasma components.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for sensitive and selective quantification. The MRM transitions for this compound and the internal standard should be optimized.
Data Presentation and Analysis
The concentration of this compound at each time point is determined from the peak area ratio of the analyte to the internal standard, using a calibration curve. The percentage of this compound remaining at each time point is calculated relative to the T=0 sample. The half-life (t½) in plasma is determined by plotting the natural logarithm of the percentage of this compound remaining against time and fitting the data to a first-order decay model.
Illustrative Stability Data for this compound in Human Plasma
The following table provides an example of how to present the quantitative data. (Note: The values presented are for illustrative purposes based on the known relative stability of this compound and are not derived from a specific experimental study).
| Time (min) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 15 | 95.2 ± 3.1 |
| 30 | 89.8 ± 4.5 |
| 60 | 80.5 ± 5.2 |
| 120 | 65.1 ± 6.8 |
Comparative Stability of Salvinorin A and B
This table provides a qualitative comparison of the stability of Salvinorin A and this compound in plasma, based on available literature.
| Compound | Primary Metabolic Pathway in Plasma | Relative Stability | Estimated In Vitro Half-life (t½) |
| Salvinorin A | Esterase-mediated hydrolysis to this compound | Low | < 30 minutes |
| This compound | Lactone ring opening | Moderate | > 120 minutes |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro stability testing of this compound in plasma. Adherence to this standardized methodology will facilitate the generation of high-quality, reproducible data essential for advancing the understanding of the pharmacokinetics of Salvinorin A and its derivatives in drug discovery and development. The LC-MS/MS method described provides the necessary sensitivity and selectivity for accurate quantification in a complex biological matrix.
References
Application Notes and Protocols for Radiolabeling Salvinorin B in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for radiolabeling Salvinorin B, a potent kappa-opioid receptor (KOR) agonist, for use in preclinical and clinical imaging studies. The protocols detailed below are intended to serve as a guide for researchers developing radiotracers to investigate the role of the KOR in various physiological and pathological processes.
Introduction
Salvinorin A, a natural product from Salvia divinorum, is the most potent known naturally occurring hallucinogen and a highly selective KOR agonist. Its primary metabolite, this compound, is formed by the deacetylation of Salvinorin A and serves as a crucial starting material for the synthesis of more stable and potent analogs for therapeutic and research applications. Radiolabeled this compound analogs are invaluable tools for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), enabling the non-invasive study of KOR distribution, density, and receptor occupancy in the living brain.
Radiolabeling Strategies for this compound Analogs
The selection of a radiolabeling strategy depends on the imaging modality (PET or SPECT) and the desired pharmacokinetic properties of the radiotracer. The most common radionuclides for PET are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), while Iodine-123 (¹²³I) is a common choice for SPECT.
Carbon-11 Labeling
Carbon-11, with its short half-life (t½ = 20.4 minutes), is ideal for PET studies requiring repeat scans on the same day. The labeling of this compound analogs is typically achieved by introducing a [¹¹C]methyl group.
Fluorine-18 Labeling
Fluorine-18 has a longer half-life (t½ = 109.8 minutes) compared to ¹¹C, which allows for longer synthesis times and imaging protocols. [¹⁸F]fluoride is produced in a cyclotron and can be incorporated into molecules through nucleophilic substitution.
Iodine-123 Labeling
Iodine-123 is a gamma-emitting radionuclide used for SPECT imaging, with a half-life of 13.2 hours, making it suitable for longer duration studies. Radioiodination is often achieved via electrophilic or nucleophilic substitution on an activated aromatic ring or through a stannylated or boronic acid precursor.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogs, providing a comparative overview of their properties.
Table 1: In Vitro Binding Affinities (Ki) and Functional Potencies (EC₅₀) of this compound Analogs at the Kappa-Opioid Receptor (KOR)
| Compound | Modification at C-2 | KOR Kᵢ (nM) | KOR EC₅₀ (nM) | Reference |
| Salvinorin A | Acetate (B1210297) | 1.3 - 6.2 | 4.5 - 10.6 | [1][2] |
| This compound | Hydroxyl | 111 - >10,000 | 2.4 - 492 | [3] |
| MOM-Salvinorin B | Methoxymethyl ether | 0.73 ± 0.06 | - | [2] |
| EOM-Salvinorin B | Ethoxymethyl ether | Potent Agonist | - | [4] |
| 2-Methyl-2-methoxymethyl-salvinorin ether | Methyl & Methoxymethyl ether | 4.7 ± 0.3 | 19.2 ± 2.0 | [2] |
| Methyl malonyl this compound analog | Methyl malonyl | 2 | - | [1] |
| Ethyl malonyl this compound analog | Ethyl malonyl | 21 | - | [1] |
| Methyl succinyl this compound analog | Methyl succinyl | 36 | - | [1] |
| Methyl fumaryl (B14642384) this compound analog | Methyl fumaryl | 39 | - | [1] |
| 2-Iodo-Salvinorin A (β-isomer) | Iodo | Partial Agonist | - | [5] |
Table 2: In Vivo PET Imaging Data for KOR Radioligands
| Radiotracer | Target | Animal Model | Brain Uptake (Peak SUV) | Binding Potential (BPND) | Reference |
| [¹¹C]this compound | KOR | Baboon | ~0.012% ID/cm³ | Not Reported | [6] |
| [¹¹C]EOM-Salvinorin B | KOR | Baboon | ~0.015% ID/cm³ | Not Reported | [6] |
| [¹⁸F]LY2459989 | KOR Antagonist | Rhesus Monkey | 1.8 - 4.5 | >0.5 in most regions | [7] |
| [¹¹C]EKAP | KOR Agonist | Rhesus Monkey | ~4.5 (cingulate cortex) | Not Reported | [8] |
| [¹¹C]1 (Orexin-1 Receptor Ligand) | OX₁R | Mouse | ~1.0 | Not Applicable | [9] |
| [¹⁸F]GEH200449 (MAO-B Ligand) | MAO-B | Non-human Primate | 3.4 - 5.2 | Not Applicable | [10][11] |
Experimental Protocols
Protocol 1: [¹¹C]Methylation of this compound Precursor
This protocol is based on the methodology for methylating Salvinorin analogs at the C-18 position.[12]
Workflow Diagram:
Materials:
-
C-18 Demethylated this compound precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)
-
Base (e.g., Cs₂CO₃ or NaOH)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
HPLC system with a semi-preparative C18 column
-
Mobile phase (e.g., acetonitrile (B52724)/water gradient)
-
Sterile saline for injection
-
Sterile filters (0.22 µm)
Procedure:
-
Precursor Preparation: Synthesize the C-18 demethylated this compound precursor by treating this compound with a demethylating agent such as lithium iodide in pyridine under reflux.
-
Radiolabeling Reaction: a. Trap cyclotron-produced [¹¹C]CO₂ and convert it to [¹¹C]CH₃I or [¹¹C]CH₃OTf using a commercial synthesis module. b. Bubble the [¹¹C]CH₃I or [¹¹C]CH₃OTf through a solution of the C-18 demethylated precursor (0.5-1.0 mg) and a base (e.g., 2-5 mg Cs₂CO₃) in anhydrous solvent (250-500 µL). c. Heat the reaction mixture at 80-120°C for 5-10 minutes.
-
Purification: a. Quench the reaction with water and inject the mixture onto the semi-preparative HPLC column. b. Elute with the appropriate mobile phase to separate [¹¹C]this compound from unreacted precursor and byproducts. c. Collect the radioactive peak corresponding to the product.
-
Formulation: a. Remove the HPLC solvent from the collected fraction under a stream of nitrogen or by rotary evaporation. b. Reconstitute the residue in a small volume of ethanol (B145695) and dilute with sterile saline for injection. c. Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: a. Determine the radiochemical purity and specific activity using an analytical HPLC system. b. Confirm the identity of the product by co-elution with a non-radioactive standard.
Protocol 2: [¹⁸F]Fluorination of a KOR Ligand Precursor
This protocol is a representative example based on the synthesis of [¹⁸F]LY2459989, a KOR antagonist, using an iodonium (B1229267) ylide precursor.[7]
Workflow Diagram:
Materials:
-
Iodonium ylide precursor of the this compound analog
-
[¹⁸F]Fluoride in target water
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile and dimethyl sulfoxide (B87167) (DMSO)
-
HPLC system with a semi-preparative C18 column
-
Mobile phase (e.g., acetonitrile/ammonium formate (B1220265) buffer)
-
Sterile water for injection and ethanol
-
Sterile filters (0.22 µm)
-
Sep-Pak C18 cartridge
Procedure:
-
Precursor Synthesis: Synthesize an appropriate iodonium ylide precursor of the desired this compound analog. This is a multi-step process that requires expertise in organic synthesis.
-
[¹⁸F]Fluoride Activation: a. Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. b. Elute the [¹⁸F]fluoride into a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile/water. c. Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.
-
Radiolabeling Reaction: a. Dissolve the dried [¹⁸F]fluoride complex in anhydrous DMSO. b. Add a solution of the iodonium ylide precursor (1-2 mg) in DMSO to the reaction vessel. c. Heat the mixture at 120-150°C for 10-15 minutes.
-
Purification: a. Dilute the reaction mixture with water and pass it through a Sep-Pak C18 cartridge to trap the crude product. b. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride. c. Elute the crude product from the cartridge with acetonitrile and inject it onto the semi-preparative HPLC. d. Collect the radioactive peak corresponding to the [¹⁸F]-labeled product.
-
Formulation and Quality Control: Follow steps 4 and 5 as described in Protocol 4.1.
Protocol 3: [¹²³I]Iodination of a this compound Analog via a Stannylated Precursor
This protocol is a general method adapted for this compound, based on the common use of trialkyltin precursors for radioiodination.
Workflow Diagram:
Materials:
-
Tributylstannyl-Salvinorin B precursor
-
[¹²³I]Sodium iodide in dilute NaOH
-
Oxidizing agent (e.g., Chloramine-T, peracetic acid, or hydrogen peroxide)
-
Acidic buffer (e.g., acetate buffer, pH 4.5)
-
Reaction solvent (e.g., ethanol or methanol)
-
HPLC system with a semi-preparative C18 column
-
Mobile phase (e.g., acetonitrile/water with 0.1% TFA)
-
Sterile saline for injection and ethanol
-
Sterile filters (0.22 µm)
Procedure:
-
Precursor Synthesis: Synthesize a tributylstannyl precursor of a this compound analog, for example, by palladium-catalyzed stannylation of a corresponding bromo- or iodo-Salvinorin B analog.[13]
-
Radiolabeling Reaction: a. To a solution of the stannylated precursor (0.1-0.5 mg) in the reaction solvent (100-200 µL), add the acidic buffer. b. Add the [¹²³I]NaI solution. c. Initiate the reaction by adding the oxidizing agent. d. Allow the reaction to proceed at room temperature for 10-20 minutes.
-
Purification and Formulation: Follow steps 3 and 4 as described in Protocol 4.1, adjusting the HPLC conditions as necessary for the iodinated compound.
-
Quality Control: Follow step 5 as described in Protocol 4.1.
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), by an agonist such as a this compound analog, initiates a cascade of intracellular signaling events.
Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gαi/o). The Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The free Gβγ dimer can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, respectively.
Furthermore, agonist-bound KOR can be phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK.
Conclusion
The development of radiolabeled this compound analogs provides powerful tools for the in vivo investigation of the kappa-opioid receptor system. The protocols and data presented here offer a foundation for researchers to produce and utilize these radiotracers in their studies, ultimately contributing to a better understanding of the role of KOR in health and disease and aiding in the development of novel therapeutics. Careful consideration of the choice of radionuclide and labeling strategy is crucial for designing imaging studies that can effectively address specific biological questions.
References
- 1. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 18F-Labeled κ-Opioid Receptor Antagonist as PET Radiotracer: Synthesis and In Vivo Evaluation of 18F-LY2459989 in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses and preclinical evaluations of 11C-labeled radioligands for imaging brain orexin-1 and orexin-2 receptors with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET Evaluation of the Novel F-18 Labeled Reversible Radioligand [18F]GEH200449 for Detection of Monoamine Oxidase-B in the Non-Human Primate Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET Evaluation of the Novel F-18 Labeled Reversible Radioligand [18F]GEH200449 for Detection of Monoamine Oxidase-B in the Non-Human Primate Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. download.uni-mainz.de [download.uni-mainz.de]
- 13. Mild, Pd-catalyzed stannylation of radioiodination targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Antinociception of Salvinorin B Analogs using the Hot-Plate Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered significant interest for its antinociceptive properties. However, its therapeutic potential is limited by its short duration of action and hallucinogenic side effects.[1] Consequently, research has focused on developing analogs of Salvinorin B, a related diterpenoid, to identify compounds with improved pharmacokinetic profiles and a more favorable balance of therapeutic effects versus adverse reactions. The hot-plate test is a widely used and reliable method for evaluating the thermal antinociceptive effects of centrally acting analgesics, making it an essential tool in the preclinical assessment of this compound analogs.[2]
This document provides a detailed protocol for the hot-plate test tailored for the evaluation of this compound analogs, a summary of quantitative data from relevant studies, and a depiction of the underlying signaling pathways.
Data Presentation
The following tables summarize quantitative data on the in vivo antinociceptive effects of representative this compound analogs as assessed by the hot-plate test.
Table 1: Antinociceptive Effects of this compound Analogs in the Hot-Plate Test (Rats)
| Compound | Dose (mg/kg, i.p.) | Time Post-Administration (min) | Response Latency (seconds, mean ± SEM) | Reference |
| Vehicle | - | 30 | ~3.5 | [3] |
| 2-Methoxymethyl-Salvinorin B (MOM-Sal B) | 0.5 | 30 | Increased, but not significant | [3] |
| 1 | 30 | Significantly Increased | [3] | |
| 2.5 | 30 | Significantly Increased | [3] | |
| 5 | 30 | 26.1 ± 1.8 | [3] | |
| U50,488H (comparator) | 5 | 30 | Not significant | [3] |
| 10 | 30 | Significantly Increased | [3] | |
| 20 | 30 | 9.2 ± 1.1 | [3] |
Table 2: Comparative Potency of Salvinorin Analogs in the Tail-Withdrawal Assay (Mice)
| Compound | EC50 (mg/kg) | Agonist Type at KOR | Reference |
| β-tetrahydropyran this compound (β-THP SalB) | 1.4 | Full Agonist | [1] |
| Salvinorin A | 2.1 | Full Agonist | [1] |
| U50,488 | 6.7 | Full Agonist | [1] |
Experimental Protocols
Hot-Plate Test Protocol for Assessing Antinociception
This protocol is designed to assess the central antinociceptive activity of this compound analogs by measuring the latency to a thermal stimulus.
1. Materials and Equipment:
-
Hot-plate apparatus with precise temperature control (e.g., capable of maintaining 52-55°C ± 0.5°C).
-
Transparent cylindrical animal enclosure (e.g., Plexiglas) to confine the animal to the hot-plate surface.
-
Stopwatch or automated timer.
-
Test animals (e.g., male Sprague-Dawley rats or Swiss Webster mice).
-
This compound analogs and vehicle control solutions.
-
Administration supplies (e.g., syringes, needles for intraperitoneal injection).
2. Animal Handling and Acclimation:
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment to minimize stress.[4][5]
3. Experimental Procedure:
-
Apparatus Setup: Set the hot-plate temperature to a constant, noxious level, typically between 52°C and 55°C.[2][4] The selected temperature should elicit a clear pain response within a reasonable timeframe without causing tissue damage.
-
Baseline Latency Determination:
-
Gently place each animal individually on the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors, which include hind paw licking, hind paw flicking/shaking, or jumping.[4][6] The time from placement on the plate to the first clear sign of a nocifensive response is recorded as the baseline latency.
-
To prevent tissue damage, a cut-off time must be established, typically 30 seconds.[4] If an animal does not respond by the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Animals with excessively high or low baseline latencies should be excluded from the study.
-
-
Compound Administration:
-
Randomly assign animals to treatment groups (vehicle control, positive control e.g., U50,488H, and different doses of the this compound analog).
-
Administer the compounds via the desired route (e.g., intraperitoneal injection).
-
-
Post-Treatment Testing:
-
At predetermined time points after compound administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described for the baseline determination.[3]
-
-
Data Analysis:
-
The antinociceptive effect is typically expressed as the latency of response (in seconds) or as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the response latencies between treatment groups and the vehicle control.
-
Mandatory Visualizations
Signaling Pathway of this compound Analogs
This compound analogs exert their antinociceptive effects primarily through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[7] KOR activation initiates downstream signaling cascades that ultimately modulate neuronal excitability and reduce pain transmission. The canonical pathway involves G-protein-mediated signaling, which is believed to be responsible for the analgesic effects.[8] Another pathway involving β-arrestin-2 is also activated and is thought to contribute to some of the undesirable side effects.[8]
Caption: Signaling pathway of this compound analogs via the kappa-opioid receptor.
Experimental Workflow for the Hot-Plate Test
The following diagram outlines the key steps in the experimental workflow for assessing the antinociceptive effects of this compound analogs using the hot-plate test.
Caption: Experimental workflow for the hot-plate antinociception test.
References
- 1. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 7. transpopmed.org [transpopmed.org]
- 8. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing epimerization of Salvinorin B during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Salvinorin B, with a specific focus on preventing epimerization at the C8 position.
Frequently Asked Questions (FAQs)
Q1: What is C8 epimerization in the context of this compound synthesis?
A1: C8 epimerization refers to the change in the stereochemical configuration at the 8th carbon position of the this compound molecule. This results in the formation of 8-epi-Salvinorin B, an isomer that is thermodynamically more stable but possesses significantly lower affinity for the kappa-opioid receptor (KOR).[1][2] This process is a common challenge during the synthesis and manipulation of salvinorins.
Q2: What are the primary conditions that lead to C8 epimerization?
A2: Epimerization at the C8 position is known to occur under acidic, basic, and thermal conditions.[3] It is a particularly common issue during the deacetylation of Salvinorin A to this compound, which can result in a nearly 1:1 mixture of the desired product and its C8 epimer.[4]
Q3: What is the driving force behind C8 epimerization?
A3: The primary driving force for C8 epimerization is believed to be the relief of steric strain. Specifically, the 1,3-diaxial strain between the C20 methyl group and the C12 hydrogen is alleviated in the more stable cis-fused ring system of the 8-epi isomer.[1][2] Another contributing factor is the increased planarization of the C-ring lactone in the epimerized form.[1] The generally accepted mechanism involves enolization at the C8 position followed by reprotonation from the opposite face.[2][5]
Q4: Can the C8 epimer be converted back to the desired this compound?
A4: While the 8-epi isomer is thermodynamically favored, it is possible to achieve epimerization of the undesired C8-epimer back to its natural isomer using potassium carbonate (K2CO3) in methanol (B129727) at room temperature.[4]
Troubleshooting Guides
Issue 1: Formation of 8-epi-Salvinorin B during the deacetylation of Salvinorin A.
Cause: The use of harsh basic or acidic conditions for the removal of the C2 acetate (B1210297) group.
Solution: Employ a mild and efficient deacetylation method.
-
Recommended Protocol: Utilize a hydrogen peroxide/sodium bicarbonate (H₂O₂/NaHCO₃) system. This method has been shown to yield this compound exclusively, with no detectable C8-epimer.[4]
-
Optimization: To enhance the reaction rate and yield, the addition of a sodium-selective complexing agent, such as 15-crown-5 (B104581), is recommended. This can drive the reaction to near-quantitative yield of this compound.[4]
Issue 2: Epimerization at C8 during the synthesis of C2-alkylated this compound analogs.
Cause: The use of strong bases for the alkylation reaction. Many common bases can promote epimerization.
Solution: Select a base that minimizes or eliminates C8 epimerization.
-
Recommended Base: Sodium hydride (NaH) has been identified as a suitable base that allows for the desired C2-alkylation without causing epimerization at the C8 position.[4]
-
Screening: If other bases are being considered, it is crucial to perform small-scale screening experiments to assess the extent of epimerization under the desired reaction conditions.
Quantitative Data on Epimerization
The following table summarizes key quantitative data related to C8 epimerization in salvinorins.
| Compound | Condition | Ratio (Natural : 8-epi) | Equilibrium Constant (Keq) | Reference |
| Salvinorin A | Basic, Acidic, or Thermal | Favors 8-epi-SalA | ~2.5 | [3] |
| Salvinorin A | Deacetylation | ~1:1 | - | [4] |
| 20-nor-Salvinorin A | DBU in acetonitrile-d₃ at 50 °C | 70:30 | - | [2] |
Key Experimental Protocols
Protocol 1: Mild Deacetylation of Salvinorin A to this compound
This protocol is designed to minimize C8 epimerization.
Materials:
-
Salvinorin A
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
15-crown-5 (optional, for improved yield)
-
Standard workup and purification reagents
Procedure:
-
Dissolve Salvinorin A in methanol.
-
Add sodium bicarbonate to the solution.
-
Slowly add 30% hydrogen peroxide to the mixture.
-
(Optional) Add 15-crown-5 to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 36 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, perform a standard aqueous workup.
-
Purify the crude product via flash chromatography to obtain pure this compound.
Visualizations
Caption: C8 Epimerization pathway of this compound.
Caption: Troubleshooting workflow for preventing C8 epimerization.
References
- 1. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Strategic Bond Analysis Yields a Ten-Step Synthesis of 20-nor-Salvinorin A, a Potent κ-OR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC gradient for Salvinorin B purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing HPLC gradients for Salvinorin B purification.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC gradient for this compound purification?
A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water.[1] Based on methods developed for the structurally similar Salvinorin A, you can begin with a shallow gradient. For example, a gradient of 29% to 33% acetonitrile over 8 minutes has been used for Salvinorin A elution.[1] Alternatively, an isocratic method with acetonitrile-water (35:65, v/v) has also been reported for Salvinorin A, which can be adapted for this compound.[2]
Q2: What are the key parameters to adjust when optimizing the gradient?
The most critical parameters to adjust are the gradient slope, the initial and final concentrations of the organic solvent (acetonitrile), and the flow rate. A shallower gradient will generally provide better resolution between this compound and closely eluting impurities.[1] Adjusting the pH of the mobile phase with a modifier like formic acid can also influence selectivity, although it is not always necessary for neutral compounds like this compound.
Q3: How can I improve peak shape for this compound?
Poor peak shape, such as tailing or fronting, can be caused by several factors. Ensure that your sample is completely dissolved in the mobile phase or a compatible solvent. This compound is soluble in chloroform (B151607) and DMSO.[3][4] If using a different injection solvent, ensure it is miscible with the mobile phase to prevent on-column precipitation. Operating at a slightly elevated column temperature (e.g., 30-40°C) can also improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.
Q4: What should I do if this compound co-elutes with an impurity?
If co-elution occurs, you can try several strategies:
-
Modify the gradient: Make the gradient even shallower around the elution time of this compound to increase separation.
-
Change the organic solvent: Replacing acetonitrile with methanol (B129727) can alter the selectivity of the separation.
-
Change the stationary phase: If modifying the mobile phase is insufficient, switching to a different column chemistry (e.g., a phenyl-hexyl or cyano column) can provide a different selectivity and resolve the co-eluting peaks.
Q5: How can I increase the yield of purified this compound?
To maximize yield, ensure that your sample is properly prepared and that the HPLC system is functioning optimally. Minimize sample loss by using appropriate vials and injection techniques. Optimize fraction collection by performing a trial run to accurately determine the retention time of this compound. Collect narrow fractions around the peak to maximize purity and yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Gradient is too steep. | Decrease the gradient slope (e.g., from a 5% to a 1% change in organic solvent per minute). |
| Inappropriate mobile phase. | Try a different organic solvent (e.g., methanol instead of acetonitrile) or add a modifier like formic acid (0.1%). | |
| Column is overloaded. | Reduce the amount of sample injected onto the column. | |
| Peak Tailing | Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase or a solvent with similar polarity. |
| Secondary interactions with the stationary phase. | Add a small amount of a competitive agent like triethylamine (B128534) (TEA) to the mobile phase, or try a different column with better end-capping. | |
| Column is degraded. | Flush the column with a strong solvent or replace it if necessary. | |
| Peak Fronting | Sample is overloaded. | Dilute the sample or inject a smaller volume. |
| Sample is dissolved in a solvent stronger than the mobile phase. | Prepare the sample in the initial mobile phase. | |
| Variable Retention Times | Inconsistent pump performance or leaks. | Check the HPLC system for leaks and ensure the pumps are properly primed and delivering a consistent flow rate. |
| Column temperature is not controlled. | Use a column oven to maintain a stable temperature. | |
| Mobile phase composition is changing. | Ensure mobile phase components are well-mixed and degassed. | |
| No Peaks or Very Small Peaks | Injection issue. | Verify that the injector is working correctly and that the sample is being loaded properly. |
| Detector issue. | Check the detector settings (wavelength, sensitivity) and ensure the lamp is functioning. | |
| Sample degradation. | Ensure the sample is stable in the chosen solvent and under the HPLC conditions. |
Experimental Protocols
Starting Protocol for this compound Purification
This protocol is a starting point and may require optimization based on your specific sample and HPLC system.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B (isocratic)
-
2-10 min: 30-40% B (linear gradient)
-
10-12 min: 40-90% B (linear gradient - for column wash)
-
12-15 min: 90% B (isocratic - for column wash)
-
15-16 min: 90-30% B (linear gradient - return to initial conditions)
-
16-20 min: 30% B (isocratic - re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10-100 µL, depending on sample concentration
-
Column Temperature: 30°C
Sample Preparation Protocol
-
Accurately weigh the crude this compound sample.
-
Dissolve the sample in a minimal amount of a suitable solvent, such as chloroform or a mixture of acetonitrile and water that is compatible with the initial mobile phase conditions.[3]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
Visualizations
Caption: Workflow for the purification of this compound using HPLC.
Caption: Logical troubleshooting guide for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of salvinorin A, a natural hallucinogen with abuse liability, in Internet-available Salvia divinorum and endemic species of Salvia in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound = 93.0 HPLC 92545-30-7 [sigmaaldrich.com]
- 4. This compound | DREADD Ligands | Tocris Bioscience [tocris.com]
Salvinorin B solubility issues and appropriate solvent selection
Welcome to the technical support center for Salvinorin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to this compound solubility and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a neoclerodane diterpene and a potent, selective agonist of the kappa-opioid receptor (KOR).[1] It is the primary metabolite of Salvinorin A and is often used in research for its improved metabolic stability.[2] this compound activates downstream signaling pathways by binding to the KOR, which is a G-protein coupled receptor (GPCR). This activation can lead to the inhibition of pain transmission and a reduction in inflammatory responses.[1] Its effects are primarily mediated through G-protein signaling pathways, with some analogues showing bias away from the β-arrestin pathway, which is associated with negative side effects like sedation and aversion.[2]
Q2: Why am I having trouble dissolving this compound?
A2: this compound is a lipophilic molecule and, as a result, has very low solubility in aqueous solutions. It is considered sparingly soluble in aqueous buffers.[3] Direct dissolution in buffers like PBS is often unsuccessful and leads to precipitation. To achieve a stable solution, it is crucial to use an appropriate organic solvent to first create a concentrated stock solution before further dilution into aqueous media.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored as a solid at -20°C.[4][5] Stock solutions are also typically stored at -20°C or -80°C.[1][6] It is recommended to protect the solid and solutions from light, as the compound can be light-sensitive.[6] To avoid repeated freeze-thaw cycles, it is best to aliquot stock solutions into single-use volumes.[1] It is also advised to use freshly prepared solutions, as this compound can be unstable in solution over time, with some sources recommending use within 24 hours.[6]
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues with this compound precipitation during experimental procedures.
| Problem | Potential Cause | Troubleshooting Steps |
| Immediate precipitation upon adding stock solution to aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Decrease the Final Concentration: Lower the final working concentration of this compound in your aqueous medium. 2. Optimize Dilution: Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C). Add the this compound stock solution dropwise while vigorously vortexing or stirring the buffer. This helps to disperse the compound quickly and avoid localized high concentrations.[7][8] 3. Maintain a Co-solvent: Ensure a small percentage of the organic solvent (e.g., DMSO) is present in the final aqueous solution. Be mindful of the solvent's potential effects on your experiment, especially in cell-based assays. |
| Precipitate forms in the aqueous solution over time. | The solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth. | 1. Prepare Fresh Solutions: Prepare the final aqueous solution of this compound immediately before use.[9][10] 2. Avoid Cold Storage: Do not store aqueous solutions of this compound at cold temperatures (e.g., 4°C), as this will likely decrease its solubility and promote precipitation.[7] |
| Cloudiness or precipitate observed in the DMSO stock solution. | 1. Incomplete Dissolution: The compound may not have been fully dissolved initially. 2. Hygroscopic DMSO: DMSO can absorb water from the atmosphere, which can reduce its ability to dissolve this compound. | 1. Ensure Complete Dissolution: Use sonication and gentle warming (e.g., 37°C) to fully dissolve the this compound in DMSO.[1][10] Visually inspect for any undissolved particles before use. 2. Use Anhydrous DMSO: Use high-purity, anhydrous DMSO to prepare your stock solution.[10] |
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl sulfoxide) | ≥10 mg/mL[4], 20 mM[6] | May require ultrasonic and warming to achieve higher concentrations.[1] Use of newly opened, hygroscopic DMSO is recommended.[1] |
| Dimethylformamide (DMF) | Approx. 20 mg/mL (for this compound mesylate)[3] | --- |
| Ethanol | ~3 mg/mL[4] | Slightly soluble.[3] |
| Chloroform | Soluble[4][5] | --- |
| Dichloromethane | Soluble[11] | --- |
| Acetone | Soluble[12] | Mentioned in the context of preparing for vaporization.[12] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[3] | Not recommended for direct dissolution. |
| 1:7 DMSO:PBS (pH 7.2) | Approx. 0.125 mg/mL (for this compound mesylate)[3] | Aqueous solutions are not recommended for storage for more than one day.[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath and gentle warming (e.g., 37°C) to ensure the compound is completely dissolved.[1][7]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][6]
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
-
Pre-warm Buffer: Pre-warm the desired volume of your aqueous buffer (e.g., PBS, cell culture medium) to your experimental temperature (e.g., 37°C).[8]
-
Dilution: While vigorously vortexing or stirring the pre-warmed buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.[7]
-
Inspection: Visually inspect the solution for any signs of precipitation.
-
Immediate Use: Use the freshly prepared aqueous solution immediately for your experiment.[9][10]
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound at the kappa-opioid receptor.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound = 93.0 HPLC 92545-30-7 [sigmaaldrich.com]
- 5. This compound = 93.0 HPLC 92545-30-7 [sigmaaldrich.com]
- 6. This compound | SALB | KORD activator | Hello Bio [hellobio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Dissolving this compound for KORD experiments [chemogenetic.blogspot.com]
- 10. benchchem.com [benchchem.com]
- 11. download.uni-mainz.de [download.uni-mainz.de]
- 12. reddit.com [reddit.com]
Long-term storage and stability of Salvinorin B in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the long-term storage and stability of Salvinorin B in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is known to be unstable in solution.[1] Several suppliers recommend that prepared solutions should be used within a short timeframe, ideally within 24 hours, even when stored at low temperatures.[1] For longer-term storage, freezing at -80°C is recommended over -20°C.[2]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To maximize the shelf-life of this compound in solution, the following conditions are recommended:
-
Temperature: For short-term storage (up to 1 month), -20°C is acceptable.[2] For long-term storage (up to 6 months), -80°C is strongly advised.[2]
-
Light: this compound is light-sensitive.[1] All solutions should be stored in amber vials or otherwise protected from light to prevent photodegradation.
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to moisture.[2]
Q3: What solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][3][4] It is also soluble in other organic solvents like chloroform. For experiments requiring aqueous buffers, it is best to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.
Q4: How does the stability of this compound compare to Salvinorin A?
A4: Salvinorin A is known to be rapidly metabolized in vivo by serum esterases, which hydrolyze the C2-acetate group to yield this compound.[5] This metabolic instability is a primary reason for Salvinorin A's short duration of action. While this compound lacks this specific ester linkage, its overall stability in solution is still a concern, necessitating careful storage and handling. To overcome these stability issues, more metabolically stable derivatives, such as the methoxymethyl (MOM) and ethoxymethyl (EOM) ethers of this compound, have been developed.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment, especially for sensitive assays. If using a stock solution, ensure it has been stored properly at -80°C and for no longer than 6 months. Perform a quick purity check using HPLC if degradation is suspected. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. For your working solution, dilute the DMSO stock into your aqueous buffer, ensuring the final DMSO concentration is compatible with your experimental system. Gentle warming and vortexing may aid dissolution. |
| Variability between different batches of prepared solutions. | Inconsistent solution preparation or storage. | Standardize your protocol for solution preparation. Always use high-purity, anhydrous DMSO. Store all aliquots in the same conditions (temperature, light protection) to ensure consistency. |
Stability of this compound in Solution: A Data Summary
While comprehensive, peer-reviewed stability studies on this compound in various solvents are limited, the following table summarizes the stability recommendations from commercial suppliers. This data should be considered as a general guideline.
| Solvent | Storage Temperature | Recommended Shelf Life | Source |
| In solution (unspecified) | -20°C | Use within 24 hours | [1] |
| In solvent (sealed, away from moisture) | -20°C | 1 month | [2] |
| In solvent (sealed, away from moisture) | -80°C | 6 months | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes a standard procedure for preparing a this compound stock solution for in vitro experiments.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).[3][4]
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Representative Stability Indicating HPLC Method
The following is a representative High-Performance Liquid Chromatography (HPLC) method that can be adapted for assessing the stability of this compound. This method is based on analytical techniques reported for Salvinorin A and B.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of formic acid, e.g., 0.1%, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 211 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound in the desired solvent (e.g., DMSO, ethanol, phosphate (B84403) buffer) at a known concentration.
-
Divide the solution into separate aliquots for each time point and storage condition (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
At each designated time point, withdraw an aliquot, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
-
Analyze the resulting chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at the initial time point (t=0).
-
Visualizations
Caption: Metabolic conversion of Salvinorin A to this compound.
Caption: Workflow for assessing this compound stability in solution.
References
Troubleshooting low binding affinity of Salvinorin B in assays
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering low binding affinity with Salvinorin B in various assays. The content is designed for scientists and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the binding affinity of my this compound sample so low?
This is the most common and important question regarding this compound. The low binding affinity you are observing is likely the expected and true result.
This compound is the primary metabolite of Salvinorin A, formed by the hydrolysis of the C2-acetoxy group.[1][2] This structural change results in a dramatically reduced affinity for the kappa-opioid receptor (KOR). In much of the scientific literature, this compound is referred to as the "inactive" metabolite of Salvinorin A due to this significant drop in binding potency.[1][3]
While Salvinorin A is a potent KOR agonist with a high binding affinity, this compound binds to the KOR in a much weaker way.[1] There is a wide range of reported binding affinity (Kᵢ) values for this compound, from 111 nM to over 10,000 nM, all of which are substantially weaker than that of Salvinorin A.[1]
Data Presentation: Comparative Binding Affinities
The following table summarizes the reported binding affinities for Salvinorin A and this compound at the kappa-opioid receptor (KOR) for easy comparison.
| Compound | Receptor | Binding Affinity (Kᵢ) in nM |
| Salvinorin A | Kappa-Opioid Receptor (KOR) | 0.4 - 7.4[2][4][5] |
| This compound | Kappa-Opioid Receptor (KOR) | 111 - >10,000[1] |
Q2: My results show even weaker binding than the literature suggests, or no specific binding at all. What are common experimental issues?
If your results are significantly worse than the already low expected affinity, several experimental factors could be the cause. The following flowchart outlines a systematic approach to troubleshooting these issues.
Caption: Troubleshooting workflow for unexpectedly low this compound binding.
Key Troubleshooting Points:
-
Compound Solubility : this compound is sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO.[6] Always prepare a concentrated stock solution in 100% DMSO and then dilute it into the aqueous assay buffer.[6] Poor solubility is a primary cause of artificially low affinity measurements.
-
High Non-Specific Binding (NSB) : For low-affinity compounds, high NSB can obscure the specific binding signal.[7] Ensure you are using an appropriate concentration of a structurally unrelated "cold" ligand to define NSB, which helps to displace only the specific binding of the radioligand to the receptor.[8][9]
-
Assay Equilibrium : Ensure your incubation time is sufficient for the binding reaction to reach equilibrium.[8] This can be confirmed by performing a time-course experiment.[8]
-
Receptor Integrity : Verify that your receptor preparation (e.g., cell membranes) is active and has been stored properly. Degradation of the receptor will lead to a loss of binding sites.[8]
-
Radioligand Quality : Check the expiration date and specific activity of your radioligand.[8] Degraded or low-activity radioligand will result in a poor signal.
Q3: Can you provide a standard protocol for a KOR competition binding assay?
Yes. Here is a generalized protocol for determining the binding affinity of a test compound like this compound at the kappa-opioid receptor using a competitive radioligand binding assay with [³H]diprenorphine.
Caption: Standard workflow for a radioligand competition binding assay.
Experimental Protocol: [³H]diprenorphine Competition Binding Assay
-
Objective : To determine the inhibition constant (Kᵢ) of this compound by measuring its ability to compete with the non-selective opioid antagonist [³H]diprenorphine for binding to KOR expressed in cell membranes.[10]
-
Materials :
-
Cell membranes expressing human KOR.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]diprenorphine (specific activity >30 Ci/mmol).
-
Non-specific binding control: 10 µM Naloxone.
-
Test Compound: this compound, dissolved in 100% DMSO.
-
96-well plates and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
-
-
Procedure :
-
Compound Dilution : Prepare a serial dilution of this compound in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
Assay Setup : In a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound (this compound at various concentrations) or vehicle or Naloxone (for NSB).
-
[³H]diprenorphine at a final concentration at or below its K_d (e.g., 0.5-1.0 nM).
-
KOR-expressing cell membranes (typically 10-20 µg protein per well).
-
-
Incubation : Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration : Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing : Wash the filters 3-4 times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting : Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of Naloxone) from the total binding (counts with vehicle).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Q4: How does this compound's low affinity for KOR relate to the receptor's signaling pathway?
The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.[11] The affinity of a ligand determines the concentration required to occupy the receptor and initiate a signal. Because this compound has a very low affinity, a much higher concentration is needed to occupy a significant number of receptors compared to a high-affinity agonist like Salvinorin A. This translates to low potency.
When an agonist binds and activates KOR, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11][12] Additionally, the Gβγ subunits can activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.[11][13] This collective action typically results in a hyperpolarization of the neuron, reducing its excitability. Due to its low affinity, this compound is a very weak initiator of this cascade at the native KOR.
Caption: Simplified KOR signaling pathway via Gi/o coupling.
Q5: I've seen this compound described as a potent activator. How is this possible?
This is an excellent and important point that highlights a key area of modern pharmacology. While this compound has a very low affinity for the endogenous kappa-opioid receptor, it is a potent and selective activator for an engineered receptor called a KORD (κ-opioid DREADD) .[14]
DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) are modified GPCRs that are unresponsive to their natural ligands but can be potently activated by specific, otherwise inert, synthetic ligands. This compound is used as the specific activator for the KORD system, with a reported EC₅₀ of 11.8 nM for this engineered receptor.[14]
Therefore, it is crucial to distinguish the context:
-
For endogenous KOR : this compound has very low affinity and is considered largely inactive.
-
For engineered KORD : this compound is a potent and selective activator, making it a valuable tool for chemogenetic research.
References
- 1. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor [mdpi.com]
- 2. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. benchchem.com [benchchem.com]
- 9. revvity.com [revvity.com]
- 10. [3H]diprenorphine binding to kappa-sites in guinea-pig and rat brain: evidence for apparent heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 13. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 14. This compound | DREADD Ligands | Tocris Bioscience [tocris.com]
How to address the short in vivo half-life of Salvinorin A derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salvinorin A (Sal A) derivatives. The focus is on addressing the common challenge of their short in vivo half-life.
Frequently Asked Questions (FAQs)
Q1: Why do Salvinorin A and its initial derivatives exhibit such a short in vivo half-life?
A1: The primary reason for the short half-life of Salvinorin A is its rapid metabolism in the body. The C-2 acetate (B1210297) ester group is highly susceptible to hydrolysis by plasma and tissue esterases, particularly carboxylesterases.[1][2][3] This metabolic process converts Salvinorin A into its main metabolite, Salvinorin B (Sal B). This compound has a greatly diminished affinity for the kappa-opioid receptor (KOR), rendering it essentially inactive.[4][5] This rapid conversion to an inactive metabolite is a key factor in the brief duration of action observed in vivo.[3][4] The elimination half-life of Salvinorin A has been reported to be as short as 8 minutes in the baboon brain and around 50-75 minutes in plasma for rats and humans after certain administrations.[3][6][7]
Q2: What are the primary strategies to increase the in vivo half-life of my Salvinorin A derivatives?
A2: The most successful strategy is chemical modification at the C-2 position to improve metabolic stability. By replacing the labile acetate ester with more robust functional groups, you can prevent or slow down hydrolysis by esterases.
-
Ether Analogs: Replacing the ester with an ether linkage, such as in this compound methoxymethyl ether (MOM-Sal B) or ethoxymethyl ether (EOM-Sal B), has been shown to significantly increase metabolic stability and duration of action in vivo.[4][6][8]
-
Other C-2 Modifications: Researchers have successfully explored a variety of other functional groups at the C-2 position, including carbamates, amides, and β-tetrahydropyran ethers, to enhance stability.[8][9]
The goal is to create analogues with improved pharmacokinetic properties that retain the desired pharmacological activity at the kappa-opioid receptor.[8]
Q3: My modified derivative shows high stability in plasma and microsomal assays, but its duration of action in vivo is still shorter than expected. What other factors could be at play?
A3: While metabolic stability is critical, other pharmacokinetic factors can contribute to a short duration of action:
-
Rapid Brain Efflux: Salvinorin A is a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.[4][10] If your derivative is also a P-gp substrate, it may be actively transported out of the central nervous system, leading to a brief residence time in the brain despite being metabolically stable in the periphery.
-
Plasma Protein Binding: The extent to which a compound binds to plasma proteins can influence its distribution and availability to target tissues. While Salvinorin A has relatively low plasma protein binding (approx. 16% free fraction), modifications could alter this property.[4][7]
-
Route of Administration: The method of administration can significantly impact pharmacokinetics. Intravenous (IV) administration leads to rapid distribution and elimination, which can mask improvements in metabolic stability.[4] Slower absorption routes, like intraperitoneal (IP) injection, may better reveal the benefits of increased stability.[4]
Troubleshooting Guides
Problem 1: My novel Salvinorin A derivative shows poor stability in my initial in vitro screen.
-
Probable Cause: The modification at the C-2 position is likely still susceptible to enzymatic cleavage by esterases or other metabolic enzymes present in the assay system (e.g., plasma, liver microsomes).
-
Troubleshooting Steps:
-
Confirm Metabolic Pathway: Use LC-MS to identify the primary metabolites. Confirm if you are observing the formation of this compound or other hydrolysis products.
-
Inhibitor Screening: In your in vitro assay, include known esterase inhibitors (e.g., sodium fluoride, bis-p-nitrophenylphosphate) to confirm that carboxylesterases are the primary culprit.[1][2]
-
Re-evaluate C-2 Modification: Synthesize derivatives with more sterically hindered or electronically different functional groups at the C-2 position that are known to be more resistant to hydrolysis (e.g., ethers, carbamates).[9]
-
Problem 2: I am having difficulty quantifying the rate of metabolism for my derivative.
-
Probable Cause: Issues with the experimental setup, assay conditions, or analytical method can lead to inconsistent or uninterpretable data.
-
Troubleshooting Steps:
-
Run Positive Controls: Always include compounds with known metabolic rates (e.g., testosterone, dextromethorphan (B48470) for microsomal assays) to ensure the assay system is performing as expected.[11][12]
-
Optimize LC-MS/MS Method: Ensure your analytical method is sensitive and specific for the parent compound and any expected metabolites. Check for matrix effects from the incubation buffer or plasma.
-
Verify Linearity and Time Points: Ensure your initial sampling time point (T=0) accurately reflects the starting concentration and that subsequent time points are sufficient to observe a linear rate of depletion. You may need to adjust incubation times or protein concentrations.
-
Check Compound Solubility: Poor solubility of the test compound in the incubation buffer can lead to inaccurate results. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%).[12]
-
Data Presentation: Pharmacokinetic & In Vitro Data
Table 1: Comparison of In Vivo Half-Life for Salvinorin A
| Compound | Species | Route of Administration | Half-Life (t½) | Reference |
| Salvinorin A | Baboon (Brain) | Intravenous (IV) | 8 min | [7] |
| Salvinorin A | Baboon (Plasma) | Intravenous (IV) | ~5 min (for 50% elimination) | [3] |
| Salvinorin A | Rhesus Monkey | Intravenous (IV) | 56.6 ± 24.8 min | [3] |
| Salvinorin A | Rat | Intraperitoneal (IP) | 75.4 min | [6] |
| Salvinorin A | Human | Inhalation | 49-50 min | [3] |
Table 2: In Vitro Stability and Potency of Salvinorin A Derivatives
| Compound | Assay Type | Stability Metric (% remaining at 30 min) | KOR Potency (EC50) | Reference |
| Salvinorin A | Baboon Plasma | ~50% (at 5 min) | ~2.2-4.7 nM | [4][9] |
| This compound Ethoxymethyl Ether (EOM-Sal B) | Baboon Plasma | ~50% (at 30 min) | ~10x more potent than Sal A | [4] |
| 16-Ethynyl Salvinorin A | cAMP Inhibition | Not Reported | 0.38 nM | [13] |
| 16-Bromo Salvinorin A | cAMP Inhibition | Not Reported | 2.1 nM | [13] |
| Methoxymethyl-Salvinorin B (MOM-Sal B) | Not Specified (in vivo effect) | Longer duration than Sal A | ~7x more potent than Sal A | [4][14] |
Visualizations
Metabolic Pathway of Salvinorin A
Caption: Metabolic inactivation of Salvinorin A to this compound.
Experimental Workflow for Improving Half-Life
Caption: Workflow for developing Salvinorin A derivatives.
Salvinorin A Signaling at the Kappa-Opioid Receptor
Caption: KOR signaling pathways activated by Salvinorin A.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to measure the rate of metabolism of a test compound by liver microsomal enzymes, primarily Cytochrome P450s.[11][15][16]
Materials & Reagents:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compound and positive controls (e.g., Midazolam, Dextromethorphan)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator/shaker (37°C), centrifuge
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock in buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.[12]
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution (final protein concentration typically 0.5 mg/mL) to each well.[17]
-
Add the test compound working solution to the wells (final concentration typically 1-3 µM).[11] Include negative controls (without NADPH) and positive controls.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well (except for the negative controls, to which buffer is added).
-
-
Time-Point Sampling:
-
Sample Processing:
-
Seal the plate and vortex vigorously to precipitate the microsomal proteins.
-
Centrifuge the plate at high speed (e.g., 4000 rpm) for 10-15 minutes at 4°C to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm (ln) of the % remaining compound versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg of microsomal protein) [12]
-
Protocol 2: Plasma Stability Assay
This protocol assesses the stability of a compound in plasma, primarily to identify hydrolysis by plasma enzymes like esterases.[1][2]
Materials & Reagents:
-
Pooled plasma (human, rat, or mouse) with anticoagulant (e.g., heparin, EDTA)
-
Test compound
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
Incubator/shaker (37°C), centrifuge
Procedure:
-
Preparation:
-
Thaw frozen plasma in a water bath at 37°C, then place on ice.
-
Prepare a 10 mM stock solution of the test compound in DMSO and dilute to a working concentration in buffer.
-
-
Incubation:
-
In microcentrifuge tubes or a 96-well plate, add plasma.
-
Spike the plasma with the test compound working solution to a final concentration (e.g., 1-5 µM). Vortex gently.
-
Place the samples in an incubator shaking at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.
-
Immediately quench the reaction by adding 3-5 volumes of ice-cold acetonitrile with the internal standard to precipitate plasma proteins.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed for 10-15 minutes to pellet proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the amount of parent compound remaining at each time point relative to the T=0 sample.
-
Plot the % remaining compound versus time to determine the degradation profile and calculate the half-life (t½) from the slope of the ln-transformed data, as described in the microsomal stability protocol.
-
References
- 1. In vitro stability and metabolism of salvinorin A in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects | MDPI [mdpi.com]
- 4. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. transpopmed.org [transpopmed.org]
- 10. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assays [merckmillipore.com]
- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Minimizing side effects of Salvinorin B analogs in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Salvinorin B analogs in preclinical animal models. The information is designed to help minimize side effects and ensure the successful execution of behavioral experiments.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Motor Impairment
Potential Cause: The observed effect may be a side effect of the specific this compound analog, particularly at higher doses, rather than an intended therapeutic outcome.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a dose-response study to determine the therapeutic window of your analog. It is crucial to identify a dose that provides the desired therapeutic effect with minimal sedative-like side effects.
-
Control Compound: Compare the effects of your analog with a well-characterized kappa-opioid receptor (KOPr) agonist known to induce sedation, such as U50,488. This will help to benchmark the sedative properties of your compound.
-
Motor Activity Assessment: Utilize a spontaneous locomotor activity test to quantify the sedative effects of your analog. A significant decrease in movement compared to vehicle-treated animals indicates sedation.
-
Analog Selection: Consider using analogs that have been reported to have a reduced side-effect profile, such as Ethoxymethyl ether this compound (EOM SalB) or β-tetrahydropyran this compound (β-THP SalB).[1][2]
Issue 2: Conflicting Results in Anxiety-Related Behavioral Assays
Potential Cause: The observed anxiogenic or anxiolytic-like effects can be influenced by the specific analog, the dose administered, and the experimental protocol.
Troubleshooting Steps:
-
Assay Selection: Employ a battery of anxiety-related tests, such as the Elevated Plus Maze (EPM) and the marble-burying test, to obtain a comprehensive anxiety profile of your compound.
-
Protocol Standardization: Ensure strict adherence to the experimental protocol for the chosen assay. Factors such as lighting conditions, handling of the animals, and habituation time can significantly impact the results.
-
Dose Evaluation: Test a range of doses to determine if the anxiety-like effects are dose-dependent. Some compounds may exhibit anxiolytic-like properties at low doses and anxiogenic-like effects at higher doses.
-
G-Protein Biased Agonists: Investigate the use of G-protein biased KOPr agonists. There is a hypothesis that biasing signaling towards the G-protein pathway may reduce adverse effects like anxiety.[3]
Issue 3: Observing Aversive or Pro-Depressive-Like Behaviors
Potential Cause: Activation of the kappa-opioid receptor system is often associated with aversive and depressive-like states.
Troubleshooting Steps:
-
Conditioned Place Aversion (CPA): Use the CPA paradigm to directly assess the aversive properties of your this compound analog. A significant amount of time spent in the non-drug-paired chamber indicates aversion.
-
Forced Swim Test (FST): The FST can be used to evaluate depressive-like behavior. An increase in immobility time after drug administration may suggest a pro-depressive effect.
-
Analog Comparison: Compare your analog to compounds with known aversive profiles. For example, classic KOPr agonists are known to produce conditioned place aversion.[4]
-
Signaling Pathway Investigation: Explore the role of different signaling pathways. While the exact mechanisms are still under investigation, it is believed that β-arrestin signaling may contribute to the aversive effects of KOPr agonists.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound analogs in animal models?
A1: The most frequently reported side effects associated with Salvinorin A and its analogs, which are primarily kappa-opioid receptor (KOPr) agonists, include sedation, motor impairment, anxiety, aversion, and depressive-like behaviors.[1] The intensity of these side effects can vary depending on the specific analog, the dose administered, and the animal model used.
Q2: How can I reduce the side effects of my this compound analog without compromising its therapeutic efficacy?
A2: Several strategies can be employed to mitigate side effects:
-
Optimize the Dose: Conduct thorough dose-response studies to find the lowest effective dose that produces the desired therapeutic effect with minimal side effects.
-
Select G-Protein Biased Agonists: Consider using analogs that preferentially activate the G-protein signaling pathway over the β-arrestin pathway. This "biased agonism" is hypothesized to separate the therapeutic effects from the adverse effects.[3]
-
Peripherally Restricted Analogs: If your therapeutic target is in the periphery, using an analog with limited brain penetration can avoid centrally-mediated side effects like dysphoria and sedation.
Q3: What are the key differences in the side effect profiles of EOM SalB and β-THP SalB compared to Salvinorin A?
A3: Both Ethoxymethyl ether this compound (EOM SalB) and β-tetrahydropyran this compound (β-THP SalB) have been reported to have improved side effect profiles compared to the parent compound, Salvinorin A. For instance, EOM SalB has been shown to attenuate cocaine-seeking behavior without inducing sedation or suppressing natural reward, and β-THP SalB has demonstrated analgesic effects without causing sedation.[2]
Q4: Is there a link between the signaling pathway of a this compound analog and its side effects?
A4: Yes, it is widely hypothesized that the signaling pathway activated by a KOPr agonist plays a crucial role in its side effect profile. Activation of the G-protein pathway is generally associated with the therapeutic effects, such as analgesia.[5] Conversely, recruitment of β-arrestin is often linked to the undesirable side effects, including dysphoria and aversion.[5] Therefore, developing G-protein biased agonists is a key strategy in minimizing side effects.
Data Summary
Table 1: Comparison of Side Effects of Salvinorin Analogs and U50,488 in Rodent Models
| Compound | Animal Model | Assay | Observed Side Effect(s) | Reference |
| Salvinorin A | Rat | Conditioned Place Aversion | Aversion | [6] |
| Rat | Forced Swim Test | Depressive-like behavior | [6] | |
| Mouse/Rat | Locomotor Activity | Sedation at higher doses | [2] | |
| EOM SalB | Rat | Locomotor Activity | No significant sedation | [2] |
| Rat | Sucrose Self-Administration | No suppression of natural reward | [2] | |
| β-THP SalB | Rat | Locomotor Activity | No significant sedation | [2] |
| U50,488 | Rat | Conditioned Place Aversion | Aversion | [4] |
| Mouse | Locomotor Activity | Sedation | [7] |
Experimental Protocols
Forced Swim Test (FST) Protocol for Rodents
Objective: To assess depressive-like behavior.
Apparatus:
-
Cylindrical container (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice).
-
Water at 23-25°C, with a depth that prevents the animal from touching the bottom with its tail or paws (approximately 30 cm for rats, 15 cm for mice).
Procedure:
-
Habituation (Day 1 - for rats): Place each rat in the cylinder for a 15-minute pre-swim session. This step is often omitted for mice.
-
Test Session (Day 2 for rats, Day 1 for mice):
-
Administer the this compound analog or vehicle at the appropriate pre-treatment time.
-
Gently place the animal into the water-filled cylinder for a 6-minute test session.
-
Record the session for later analysis.
-
-
Scoring: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement, with the animal only making small movements necessary to keep its head above water.
Elevated Plus Maze (EPM) Protocol for Rodents
Objective: To assess anxiety-like behavior.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two open arms and two closed arms (with high walls). Dimensions vary for rats and mice.
-
The maze should be placed in a dimly and evenly lit room.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Test Session:
-
Administer the this compound analog or vehicle at the designated time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video tracking system.
-
-
Data Analysis: Measure the time spent in the open arms and the number of entries into the open arms. A higher percentage of time and entries in the open arms is indicative of an anxiolytic-like effect.
Conditioned Place Aversion (CPA) Protocol
Objective: To assess the aversive properties of a compound.
Apparatus:
-
A two-chambered apparatus with distinct visual and tactile cues in each chamber. A central compartment may be used for initial placement.
Procedure:
-
Pre-Conditioning (Day 1): Place the animal in the apparatus with free access to both chambers for 15-20 minutes to determine initial preference.
-
Conditioning (Days 2-5):
-
On alternate days, confine the animal to one chamber after administration of the this compound analog.
-
On the other days, confine the animal to the other chamber after administration of the vehicle. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Test Session (Day 6): Place the animal in the central compartment (if applicable) with free access to both chambers for 15-20 minutes, with no drug or vehicle administered.
-
Data Analysis: Measure the time spent in the drug-paired chamber. A significant decrease in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates aversion.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 4. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosage of Salvinorin B Derivatives for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salvinorin B derivatives in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why are they used in research?
This compound is the primary, inactive metabolite of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Salvinorin A itself has a short half-life in vivo, limiting its therapeutic potential.[4] this compound derivatives are semi-synthetic compounds designed to overcome this limitation. They are typically more stable and have a longer duration of action in vivo.[5][6] These derivatives are valuable research tools for investigating the role of the KOR system in various physiological processes, including pain, addiction, mood, and reward.[7][8][9]
Q2: What is the mechanism of action for this compound derivatives?
This compound derivatives are potent and selective agonists for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[8][10][11] Activation of KORs leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) cascades.[12][13] The signaling pathways associated with KOR activation are complex and can mediate different behavioral effects. For instance, G-protein pathway signaling is thought to mediate antinociceptive effects, while β-arrestin-2-dependent signaling may be responsible for dysphoric effects.[7]
Q3: How do the potencies of common this compound derivatives compare to Salvinorin A?
Several this compound derivatives have been synthesized that exhibit greater potency and in vivo stability than Salvinorin A. Two of the most studied are 2-methoxymethyl ether this compound (MOM-Sal B) and 2-ethoxymethyl ether this compound (EOM-Sal B).[4][10] In vitro studies have shown that MOM-Sal B is approximately seven times more potent than Salvinorin A, and EOM-Sal B is about ten times more potent.[5][10]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected behavioral effects.
Possible Cause 1: Incorrect Dosage
-
Solution: The optimal dose of a this compound derivative can vary significantly depending on the specific derivative, the animal model (species, strain, sex), and the behavioral assay being performed. It is crucial to conduct a dose-response study to determine the effective dose range for your specific experimental conditions. Start with a low dose based on published literature and gradually increase it.
Possible Cause 2: Off-Target Effects
-
Solution: While this compound derivatives are generally selective for the KOR, high doses may lead to off-target effects. To confirm that the observed behavioral effects are KOR-mediated, include a control group pre-treated with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI).
Possible Cause 3: Animal Stress
-
Solution: Stress can significantly impact behavioral outcomes, particularly in assays measuring anxiety, depression, or reward. Ensure proper acclimatization of the animals to the housing and testing environments. Handle animals consistently and minimize environmental stressors such as loud noises and bright lights.[14][15][16]
Issue 2: Difficulty with drug formulation and administration.
Possible Cause 1: Poor Solubility
-
Solution: this compound derivatives are often lipophilic and may have poor solubility in aqueous solutions. A common vehicle for administration is a mixture of dimethyl sulfoxide (B87167) (DMSO) and sterile saline or water.[8][17] For example, a vehicle of 75% DMSO and 25% sterile water has been used.[8][17] It is essential to prepare the solution fresh on the day of the experiment and ensure the compound is fully dissolved.
Possible Cause 2: Inconsistent Route of Administration
-
Solution: The route of administration (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), oral (p.o.)) will affect the pharmacokinetics and bioavailability of the compound.[11] Choose a route of administration that is appropriate for the experimental design and ensure it is performed consistently across all animals.
Data Presentation
Table 1: In Vitro Binding Affinities and Functional Potencies of Salvinorin A and Derivatives at the Kappa-Opioid Receptor (KOR)
| Compound | Ki (nM) at KOR | EC50 (nM) in [³⁵S]GTPγS assay |
| Salvinorin A | 7.4 ± 0.7 | 40 ± 10 |
| This compound | - | 248 |
| MOM-Sal B | 0.60 ± 0.1 | 0.65 ± 0.17 |
| EOM-Sal B | 3.1 ± 0.4 | 0.65 ± 0.17 |
| β-THP Sal B | 6.2 ± 0.4 | 60 ± 6 |
Data compiled from multiple sources.[4][5][11][18]
Table 2: Effective Doses of this compound Derivatives in Rodent Behavioral Models
| Derivative | Animal Model | Behavioral Assay | Effective Dose Range (mg/kg) | Route of Administration | Observed Effect |
| EOM-Sal B | Rat | Cocaine-seeking | 0.1, 0.3 | i.p. | Attenuation of drug-seeking |
| β-THP Sal B | Rat | Cocaine-induced hyperactivity | 1 | i.p. | Attenuation of hyperactivity |
| MOM-Sal B | Mouse | Immobility | 0.05 - 1 | s.c. | Dose-dependent immobility |
| MOM-Sal B | Rat | Antinociception (Hot-plate) | 0.5 - 5 | i.p. | Dose-dependent antinociception |
| EOM-Sal B | Mouse | Multiple Sclerosis Model | 0.1 - 0.3 | i.p. (daily) | Decreased disease severity |
Data compiled from multiple sources.[4][5][11]
Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP)
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
-
Habituation (Day 1): Allow animals to freely explore all three chambers of the apparatus for 15-20 minutes.
-
Pre-conditioning Test (Day 2): Record the time spent in each chamber for 15 minutes to establish baseline preference.
-
Conditioning (Days 3-8):
-
On alternate days, administer the this compound derivative (e.g., EOM-Sal B, 0.1 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes.
-
On the intervening days, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
-
Post-conditioning Test (Day 9): Place the animal in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test indicates a rewarding effect. Conversely, a significant decrease suggests an aversive effect.
Protocol 2: Drug Discrimination
-
Apparatus: A standard operant conditioning chamber equipped with two levers and a food dispenser.
-
Training:
-
Train animals to press one lever ("drug lever") for a food reward following the administration of a known KOR agonist (e.g., Salvinorin A, 2.0 mg/kg, i.p.).
-
Train the same animals to press the other lever ("vehicle lever") for a food reward following the administration of the vehicle.
-
Training sessions are typically conducted daily until the animals reliably press the correct lever based on the injection they received.
-
-
Substitution Test:
-
Once trained, administer a novel this compound derivative at various doses.
-
Record the percentage of responses on the drug-associated lever.
-
-
Data Analysis: Full substitution is considered to have occurred if the animal makes >80% of its responses on the drug lever. This indicates that the novel compound has similar interoceptive effects to the training drug. The potency of the derivative can be determined by the dose required to produce full substitution.[8]
Mandatory Visualizations
Caption: KOR Signaling Pathway.
Caption: Dosage Refinement Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-related Behavioral, Subjective, Endocrine and Psychophysiological Effects Of the Kappa Opioid Agonist Salvinorin A in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvinorin - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. How to Control Behavioral Studies for Rodents-Don't Project Human Thoughts onto Them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]
Overcoming challenges in the purification of Salvinorin B epimers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Salvinorin B and its C-8 epimer, 8-epi-Salvinorin B.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenge in purifying this compound is its propensity to undergo epimerization at the C-8 position, especially under basic conditions, leading to the formation of 8-epi-Salvinorin B.[1][2][3][4] This results in a mixture of two diastereomers that can be difficult to separate due to their similar physical and chemical properties.
Q2: How can I minimize the formation of 8-epi-Salvinorin B during my experiments?
To minimize epimerization, it is crucial to avoid basic conditions.[1][3][4] One reported method to deacetylate Salvinorin A to this compound with minimal epimerization involves using hydrogen peroxide and sodium bicarbonate in the presence of 15-crown-5 (B104581).[5] This method was reported to yield this compound exclusively, with no detectable C-8 epimer.[5]
Q3: How can I distinguish between this compound and 8-epi-Salvinorin B?
The two epimers can be readily distinguished using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: On silica (B1680970) gel plates developed with an ethyl acetate (B1210297)/hexanes mobile phase, 8-epi-Salvinorin B typically has a higher Rf value than this compound.[1][3] When visualized with a vanillin (B372448) stain, the 8-epi epimer often produces a blue spot, while the natural epimer gives a pink or purple spot.[1][3]
-
1H NMR: The 1H NMR spectrum of the 8-epi epimer displays a characteristic upfield shift of the H-12 multiplet to approximately δ 5.30 ppm, which appears as a broad doublet.[1][3]
Q4: What are the consequences of incomplete separation of the epimers?
Incomplete separation of this compound and 8-epi-Salvinorin B can lead to inaccurate results in subsequent biological assays. The two epimers can exhibit different binding affinities and efficacies at the kappa opioid receptor (KOR).[1][5] For instance, 8-epi-Salvinorin B has been reported to have a lower affinity for the KOR than this compound.[1] Therefore, the presence of the 8-epi form as an impurity can lead to an underestimation of the biological activity of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound epimers.
| Problem | Possible Cause | Suggested Solution |
| Poor separation of epimers on TLC. | Inappropriate solvent system. | Optimize the mobile phase. A common system is ethyl acetate/hexanes.[1][3] Vary the ratio to improve resolution. |
| Co-elution of epimers during column chromatography. | Insufficient resolution of the chromatographic method. | * Use a different solvent system. For example, if ethyl acetate/hexanes fails to provide adequate separation, consider acetone/dichloromethane (B109758).[1] * Employ repeated chromatography steps.[1] * Consider using High-Performance Liquid Chromatography (HPLC) for better separation of challenging mixtures. |
| Formation of the 8-epi epimer during workup or purification. | Exposure to basic conditions. | * Avoid using basic reagents or solutions during extraction and purification. * If a basic wash is necessary, minimize the contact time and use a weak base. * Consider the use of epimerization-suppressing conditions, such as the H2O2/NaHCO3 with 15-crown-5 method for deacetylation.[5] |
| Difficulty distinguishing epimer spots on TLC. | Faint spots or similar Rf values. | * Ensure a sufficient concentration of the sample is spotted. * Use a fresh vanillin staining solution for clear color differentiation.[1][3] * Run a co-spot of the mixture with a pure standard of one epimer, if available. |
| Unexpectedly low biological activity of purified this compound. | Contamination with the less active 8-epi-Salvinorin B. | * Re-evaluate the purity of the sample using a high-resolution technique like HPLC. * Perform careful characterization by 1H NMR to check for the presence of the characteristic signal of the 8-epi epimer.[1][3] * If necessary, re-purify the sample using a more efficient chromatographic method. |
Data Presentation
Table 1: Chromatographic Separation of this compound Epimers
| Chromatography Technique | Stationary Phase | Mobile Phase | Separation Outcome | Reference |
| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexanes | Separates this compound from 8-epi-Salvinorin B. | [1] |
| Flash Chromatography | Silica Gel | Acetone/Dichloromethane | Resolves this compound from Salvinorin A. | [1] |
| Thin Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Hexanes | 8-epi-Salvinorin B has a higher Rf than this compound. | [1][3] |
| High-Performance Liquid Chromatography (HPLC) | Not specified | Not specified | Used for purity analysis (>99%). |
Table 2: Spectroscopic and Staining Characteristics of this compound Epimers
| Characteristic | This compound (natural epimer) | 8-epi-Salvinorin B (unnatural epimer) | Reference |
| TLC Spot Color (Vanillin Stain) | Pink/Purple | Blue | [1][3] |
| 1H NMR (H-12 signal) | ~δ 5.9 ppm (typical) | ~δ 5.30 ppm (broad doublet, upfield shifted) | [1][3] |
Experimental Protocols
Detailed Methodology for Flash Chromatographic Separation of this compound Epimers
This protocol provides a general guideline for the separation of this compound from its 8-epi epimer using flash column chromatography.
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of sample to be purified.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture of hexanes and ethyl acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by running the initial mobile phase through it until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude mixture containing this compound and its epimer in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the sample onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and then evaporating the solvent under reduced pressure.
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This can be done in a stepwise or gradient fashion. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the spots using a UV lamp (if applicable) and by staining with a vanillin solution followed by gentle heating.
-
Identify the fractions containing the desired epimer based on the Rf values and color reaction. The 8-epi epimer will typically elute first due to its higher Rf.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired epimer.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Confirm the purity and identity of the final product using analytical techniques such as 1H NMR and HPLC.
-
Mandatory Visualization
Caption: Workflow for the synthesis, purification, and analysis of this compound and its C-8 epimer.
Caption: The challenge of base-catalyzed epimerization of this compound at the C-8 position.
References
- 1. 8-epi-Salvinorin B: crystal structure and affinity at the κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-epi-Salvinorin B: crystal structure and affinity at the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-epi-Salvinorin B: crystal structure and affinity at the κ opioid receptor [beilstein-journals.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Salvinorin B Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on improving the metabolic stability of Salvinorin B derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Salvinorin A analog shows potent in vitro activity but has a very short duration of action in vivo. What is the likely cause?
A1: The primary metabolic liability of Salvinorin A and its close analogs is the rapid hydrolysis of the C-2 acetate (B1210297) group by esterases, particularly carboxylesterases, which are abundant in plasma and liver.[1] This enzymatic cleavage converts the active compound into this compound, which has a significantly lower affinity for the kappa-opioid receptor (KOR).[2] This rapid inactivation is a major contributor to the short in vivo half-life of Salvinorin A, which has been observed to be as short as approximately 50 minutes.[2]
To address this, the core strategy is to modify the C-2 position to replace the labile ester linkage with a more metabolically stable functional group. A common and effective approach is the introduction of an ether linkage. For instance, derivatives such as this compound methoxymethyl ether (MOM-SalB) and this compound ethoxymethyl ether (EOM-SalB) have been synthesized and demonstrate enhanced metabolic stability and a longer duration of action in vivo.[3][4][5][6]
Q2: I am observing high variability in my microsomal stability assay results for my this compound derivative. What are the potential sources of this variability?
A2: High variability in microsomal stability assays can arise from several factors. Here is a troubleshooting guide to help you identify and mitigate these issues:
-
Microsome Quality and Handling:
-
Source and Lot-to-Lot Variability: Ensure you are using high-quality liver microsomes from a reputable supplier. Be aware that there can be significant lot-to-lot variability in enzymatic activity. If possible, purchase a large batch from a single lot for a series of experiments.
-
Thawing and Storage: Improper thawing and storage can lead to a loss of enzyme activity. Thaw microsomes rapidly in a 37°C water bath and keep them on ice at all times. Avoid repeated freeze-thaw cycles.
-
-
Cofactor Preparation and Stability:
-
NADPH Integrity: The NADPH regenerating system is crucial for the activity of cytochrome P450 enzymes. Prepare the NADPH solution fresh before each experiment, as it is unstable. Ensure all components of the regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) are stored correctly and are not expired.
-
-
Experimental Conditions:
-
Incubation Time and Sampling: For rapidly metabolized compounds, ensure your time points are frequent enough to accurately determine the initial rate of metabolism. Conversely, for highly stable compounds, you may need to extend the incubation time.
-
Protein Concentration: The concentration of microsomal protein in the incubation is critical. Ensure it is consistent across all wells and experiments. A typical concentration is between 0.25 and 1 mg/mL.
-
Solvent Effects: The final concentration of organic solvents (like DMSO or acetonitrile) used to dissolve the test compound should be kept low (typically ≤1%) to avoid inhibiting enzyme activity.
-
-
Analytical Method:
-
Matrix Effects: The complex mixture of the microsomal incubation can cause ion suppression or enhancement in LC-MS/MS analysis. Use an appropriate internal standard and perform validation experiments to assess matrix effects.
-
Extraction Efficiency: Ensure your quenching and extraction procedure effectively stops the reaction and efficiently recovers the analyte and internal standard from the matrix.
-
Q3: My this compound derivative appears stable in liver microsomes but still shows rapid clearance in vivo. What other metabolic pathways or clearance mechanisms should I investigate?
A3: While liver microsomes are excellent for assessing Phase I metabolism mediated by cytochrome P450s, other clearance mechanisms can contribute to rapid in vivo elimination:
-
Phase II Metabolism: Salvinorin A has been shown to be a substrate for UDP-glucuronosyltransferases (UGTs), specifically UGT2B7, which is a major Phase II metabolic pathway.[7] If your derivative has a free hydroxyl group or a site susceptible to glucuronidation, this could be a significant route of elimination. Consider conducting assays with hepatocytes, which contain both Phase I and Phase II enzymes, or using specific recombinant UGT enzymes.
-
Plasma Esterases: As mentioned, esterases in the blood can rapidly hydrolyze susceptible functional groups.[1] A plasma stability assay is essential to evaluate this pathway.
-
Efflux Transporters: Salvinorin A is a substrate for the P-glycoprotein (P-gp) efflux transporter.[4] P-gp is highly expressed in the blood-brain barrier, liver, and intestines, and can actively pump the compound out of cells, leading to lower systemic exposure and reduced brain penetration. Investigating the interaction of your derivative with P-gp and other relevant transporters (e.g., BCRP) is recommended.
Quantitative Data on Metabolic Stability
The following table summarizes available data on the in vitro metabolic stability of Salvinorin A and some of its derivatives. Direct comparison of half-life (t1/2) and intrinsic clearance (CLint) values should be made with caution due to variations in experimental conditions between different studies.
| Compound | Test System | Incubation Time (min) | % Remaining | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Salvinorin A | Rat Liver Microsomes (+NADPH) | 150 | ~10% | - | - | [2] |
| EOM-SalB | Rat Liver Microsomes (+NADPH) | 150 | ~30% | - | - | [2] |
| β-THP-SalB | Rat Liver Microsomes (+NADPH) | 150 | ~50% | - | - | [2] |
| Salvinorin A | Rat Plasma (37°C) | - | - | ~1.8 | - | [1] |
Note: The data for Salvinorin A, EOM-SalB, and β-THP-SalB in rat liver microsomes is estimated from graphical data presented in the cited literature and represents the percentage of compound remaining after 150 minutes of incubation. The half-life for Salvinorin A in rat plasma was calculated from the provided first-order rate constant.
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a this compound derivative in the presence of liver microsomes.
Materials:
-
Test compound and positive control (e.g., a known rapidly metabolized compound)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
On the day of the experiment, prepare the NADPH regenerating system solution in phosphate buffer.
-
Thaw the liver microsomes rapidly at 37°C and keep them on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsomal suspension.
-
Add the test compound or positive control to the wells to achieve the final desired concentration (e.g., 1 µM). The final organic solvent concentration should be low (e.g., ≤0.5%).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold quenching solution containing an internal standard to the respective wells.
-
The 0-minute time point is typically prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the test compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Plasma Stability Assay
Objective: To assess the stability of a this compound derivative in plasma, primarily to evaluate susceptibility to plasma esterases.
Materials:
-
Test compound and positive control (e.g., a compound known to be hydrolyzed by plasma esterases)
-
Pooled plasma (human, rat, or other species of interest), anticoagulated with heparin or EDTA
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compound and positive control.
-
Thaw the plasma at 37°C and keep it on ice.
-
-
Incubation:
-
In a 96-well plate, add the plasma.
-
Add the test compound or positive control to the wells to the final desired concentration.
-
Incubate the plate at 37°C.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), add a volume of ice-cold quenching solution with an internal standard to the corresponding wells.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.
-
Plot the percentage remaining versus time to determine the stability profile.
-
If significant degradation is observed, calculate the half-life as described in the microsomal stability assay protocol.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "this compound Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Addressing unexpected sedative effects of Salvinorin B analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salvinorin B analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected sedative effects with our this compound analog, even at low doses. What could be the underlying cause?
A1: Unexpected sedative effects from this compound analogs can stem from several factors. These compounds primarily act as kappa-opioid receptor (KOR) agonists. While KOR activation is linked to desired therapeutic effects like analgesia, it can also lead to sedation, dysphoria, and aversion.[1][2][3] The sedative effects are often attributed to the β-arrestin signaling pathway, which is one of the two main pathways activated by KORs.[2][4] If your analog shows a strong affinity for the β-arrestin pathway, it is more likely to produce sedation. It is also possible that the metabolism of your specific analog in the chosen animal model leads to metabolites that have sedative properties.
Q2: How can we differentiate between sedative effects and anxiolytic effects in our behavioral assays?
A2: Differentiating between sedation and anxiolysis is a common challenge in behavioral pharmacology. Anxiolytic compounds should ideally reduce anxiety-like behaviors without causing general motor impairment. To distinguish between these effects, it is recommended to use a combination of behavioral tests.
-
Elevated Plus Maze (EPM): An anxiolytic effect is typically indicated by an increase in the time spent in and the number of entries into the open arms, without a significant decrease in the total number of arm entries. A decrease in total arm entries suggests a sedative effect.[5][6][7][8][9]
-
Open Field Test: An anxiolytic compound may increase the time spent in the center of the open field. A general sedative effect would be indicated by a decrease in the total distance traveled, rearing frequency, and overall exploratory behavior.[3]
-
Rotarod Test: This test directly assesses motor coordination. If a compound causes sedation, the animal's ability to stay on the rotating rod will be impaired.[10][11]
By analyzing the results from these tests in conjunction, you can build a clearer picture of your compound's behavioral profile.
Q3: Our this compound analog shows promising analgesic effects but also significant aversion in the Conditioned Place Aversion (CPA) test. What strategies can we employ to mitigate this?
A3: The aversive properties of KOR agonists are a major hurdle in their clinical development.[1] This aversion is also thought to be mediated by the β-arrestin pathway.[2] To mitigate this, you could consider the following strategies:
-
Biased Agonism: Synthesize and screen for analogs that are "biased" towards the G-protein signaling pathway and away from the β-arrestin pathway. G-protein signaling is associated with the desired analgesic effects, while β-arrestin signaling is linked to aversion and sedation.[2][4][12]
-
Dose-Response Studies: Carefully characterize the dose-response relationship for both the analgesic and aversive effects. It is possible that there is a therapeutic window where analgesia is achieved at doses that do not produce significant aversion.
-
Pharmacokinetic Modifications: Modify the chemical structure to alter the compound's pharmacokinetics. A slower onset and longer duration of action might reduce the intensity of the aversive effects.
Troubleshooting Guides
Issue: High variability in locomotor activity in the open field test.
-
Possible Cause: Inconsistent environmental conditions.
-
Solution: Ensure that the lighting, temperature, and background noise in the testing room are consistent for all animals and across all testing sessions. Acclimate the animals to the testing room for a standardized period (e.g., 30-60 minutes) before each test.
-
-
Possible Cause: Handling stress.
-
Solution: Handle the animals gently and consistently. The same experimenter should handle all animals for a given experiment if possible. Habituate the animals to the experimenter's handling for a few days before the test.
-
-
Possible Cause: Animal-specific factors.
-
Solution: Ensure that all animals are of the same age, sex, and strain. House the animals under identical conditions. Randomize the order of testing for different treatment groups.
-
Issue: Conflicting results between the open field test and the rotarod test for sedation.
-
Possible Cause: The open field test is sensitive to both sedation and anxiety.
-
Solution: An animal might show reduced locomotion in the open field due to anxiety (thigmotaxis - staying close to the walls) rather than sedation. The rotarod test is a more direct measure of motor coordination. If an animal performs normally on the rotarod but shows reduced activity in the open field, it is more likely experiencing anxiogenic or other behavioral effects rather than pure sedation.
-
-
Possible Cause: Different aspects of motor function are being assessed.
-
Solution: The open field test measures spontaneous exploratory locomotion, while the rotarod test measures forced motor coordination and balance. A compound might affect these differently. Analyze other parameters in the open field test, such as rearing and grooming, to get a more complete picture of the animal's behavior.
-
Quantitative Data
The following tables summarize in vitro and in vivo data for several this compound analogs compared to Salvinorin A and the standard KOR agonist U50,488.
Table 1: In Vitro Kappa-Opioid Receptor (KOR) Binding Affinity and Functional Potency
| Compound | KOR Binding Affinity (Ki, nM) | KOR Functional Potency (EC50, nM) in [³⁵S]GTPγS Assay | Reference |
| Salvinorin A | 7.4 ± 0.7 | 40 ± 10 | [1] |
| This compound | >10,000 | - | [13] |
| Ethoxymethyl ether this compound (EOM Sal B) | 3.1 ± 0.4 | 0.65 ± 0.17 | [1] |
| Methoxymethyl ether this compound (MOM Sal B) | 0.60 | 6 | [14][15] |
| β-tetrahydropyran this compound (β-THP Sal B) | 6.2 ± 0.4 | 60 ± 6 | [1] |
| 2-Methyl-2-methoxymethyl-salvinorin ether (9a) | 4.7 ± 0.3 | 19.2 ± 2.0 | [16] |
| U50,488 | 2.7 ± 0.2 | 10.6 ± 1.8 | [16] |
Table 2: In Vivo Potency for Antinociception (Tail-Withdrawal Assay)
| Compound | ED50 (mg/kg) | 95% Confidence Interval | Efficacy (Emax, %MPE) | Reference |
| Salvinorin A | 1.433 | 0.9581 to 3.055 | 87% ± 3% | [1] |
| Ethoxymethyl ether this compound (EOM Sal B) | 0.8336 | 0.6606 to 1.168 | 87% ± 10% | [1] |
| β-tetrahydropyran this compound (β-THP Sal B) | 1.4 | - | 107% ± 7% | [1] |
| U50,488 | 5.008 | 4.103 to 6.408 | 100% ± 12% | [1] |
| Methoxymethyl ether this compound (MOM-Sal B) | More potent than U50,488 | - | More efficacious than U50,488 | [17][18] |
Experimental Protocols
Open Field Test
-
Objective: To assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The arena is often divided into a central zone and a peripheral zone for analysis.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined amount of time (typically 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
After the session, return the animal to its home cage.
-
Clean the arena thoroughly between animals to remove any olfactory cues.
-
-
Data Analysis: Use automated tracking software to analyze the video recordings for parameters such as:
-
Total distance traveled
-
Time spent in the center zone vs. the peripheral zone
-
Number of entries into the center zone
-
Rearing frequency (vertical activity)
-
Grooming duration and frequency
-
Elevated Plus Maze (EPM) Test
-
Objective: To assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm for mice). The maze has two open arms and two enclosed arms of equal size.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set time (usually 5 minutes).
-
Record the session with a video camera.
-
After the test, return the animal to its home cage.
-
Clean the maze thoroughly between animals.
-
-
Data Analysis: Manually score the video or use tracking software to measure:
-
Time spent in the open arms vs. the closed arms.
-
Number of entries into the open arms vs. the closed arms.
-
Total number of arm entries.
-
An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
-
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathways
The following diagram illustrates the two primary signaling pathways activated by KOR agonists. Biased agonists preferentially activate one pathway over the other.
Caption: KOR Signaling Pathways.
Experimental Workflow for Assessing Sedative Effects
The following diagram outlines a typical experimental workflow for evaluating the sedative properties of a novel this compound analog.
Caption: Workflow for Sedation Assessment.
References
- 1. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Optimizing reaction conditions for the etherification of Salvinorin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the etherification of Salvinorin B.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting Salvinorin A to this compound before etherification?
A1: Salvinorin A is susceptible to hydrolysis of its acetate (B1210297) group at the C-2 position by esterases, leading to a short duration of action in vivo.[1] The resulting product of this hydrolysis is this compound, which has a much lower affinity for the κ-opioid receptor (KOR).[1][2] Converting Salvinorin A to this compound allows for the modification of the C-2 position, such as through etherification, to create analogues with potentially enhanced metabolic stability, potency, and duration of action.[2][3][4][5]
Q2: What are the most common ether derivatives of this compound being synthesized?
A2: The most common ether derivatives are the methoxymethyl (MOM) and ethoxymethyl (EOM) ethers of this compound.[4][6] These modifications have been shown to produce potent and selective κ-opioid receptor agonists.[7][8] Specifically, 2-methoxymethyl-Salvinorin B and 2-ethoxymethyl-Salvinorin B have demonstrated greater potency and a longer duration of action compared to Salvinorin A.[1]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: Thin-layer chromatography (TLC) is a useful technique for monitoring the progress of the reaction.[7] High-performance liquid chromatography (HPLC) is the preferred method for confirming the purity of the synthesized this compound ethers.[3][9]
Troubleshooting Guide
Issue 1: Low Yield of this compound from Salvinorin A Deacetylation
-
Question: I am recovering a significant amount of starting material (Salvinorin A) during the deacetylation step to produce this compound. How can I improve the yield?
-
Answer: This is a common issue. To overcome this, the addition of a sodium-selective complexing agent, such as 15-crown-5 (B104581), and prolonging the reaction time with vigorous stirring (e.g., 36 hours) can lead to a nearly quantitative yield of this compound.[1] This method also has the advantage of preventing the formation of the C8-epimer.[1]
Issue 2: Formation of C8-Epimer and Decomposition of Starting Material During Etherification
-
Question: My etherification reaction is resulting in the C8-epimerization of this compound and/or decomposition of the starting material. What are the likely causes and how can I prevent this?
-
Answer: The choice of base is critical in preventing epimerization and decomposition.[1] Strong bases such as LDA, triphenylmethyllithium, lithium bis(trimethylsilyl)amide, lithium 2,2,6,6-tetramethylpiperidide, and lithium hexamethyldisilazide have been reported to cause these issues, even at low temperatures (-78°C).[1] Using a milder base like sodium hydride (NaH) has been shown to yield the desired 2-alkyl-2-methoxymethyl-salvinorin ether product without C8-epimerization.[1]
Issue 3: Difficulty in Achieving Complete Consumption of Starting Material in Etherification
-
Question: The etherification reaction seems to stall, leaving unreacted this compound. How can I drive the reaction to completion?
-
Answer: If you are using a base like diisopropylethylamine (DIPEA), ensuring an adequate excess of both the base and the alkylating agent (e.g., ethoxymethyl chloride) is important.[7] A reaction time of 24 hours at room temperature is also suggested.[7] For other systems, ensuring the complete solubilization of reagents can be key.
Experimental Protocols
Protocol 1: Deacetylation of Salvinorin A to this compound
This protocol is adapted from a method designed to minimize C8-epimerization and maximize yield.[1]
-
Dissolution: Dissolve Salvinorin A in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (MeCN).
-
Reagent Addition: Add sodium bicarbonate (NaHCO₃), hydrogen peroxide (H₂O₂), and 15-crown-5 to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 36 hours.
-
Workup and Purification: Follow standard aqueous workup procedures. The crude product can be purified by flash column chromatography (FCC).
Protocol 2: Synthesis of this compound Ethoxymethyl Ether
This protocol is based on a reported synthesis of this compound ethoxymethyl ether.[7]
-
Preparation: To a solution of this compound in dry dimethylformamide (DMF) under an argon atmosphere, add diisopropylethylamine (i-Pr₂NEt) and ethoxymethyl chloride (EtOCH₂Cl).
-
Reaction: Stir the resulting slurry at room temperature for 24 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with 0.1 M aqueous HCl (3 times), water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (FCC) using a gradient of 25-50% EtOAc/hexanes, followed by 20% MeOH/CH₂Cl₂ to yield the final product as an amorphous white solid.[7]
Data Summary
| Base | Alkylating Agent | Solvent | Temperature (°C) | Outcome | Reference |
| LDA, LiHMDS, etc. | Iodomethane | THF | -78 | C8-epimerization or decomposition | [1] |
| NaH | Iodomethane | THF | -50 | Desired 2-methyl-2-methoxymethyl-salvinorin ether | [1] |
| i-Pr₂NEt | EtOCH₂Cl | DMF | Room Temp. | This compound ethoxymethyl ether (80% yield) | [7] |
| i-Pr₂NEt | CH₃OCH₂Cl | CH₂Cl₂ | Not specified | This compound methoxymethyl ether | [6] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound ethers.
References
- 1. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 4. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standard Protecting Groups Create Potent and Selective κ Opioids: this compound Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standard protecting groups create potent and selective kappa opioids: this compound alkoxymethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound ethoxymethyl ether [smolecule.com]
Technical Support Center: Enhancing Brain Penetrance of Salvinorin B Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the brain penetrance of Salvinorin B analogs.
Frequently Asked Questions (FAQs)
Q1: Why is the brain penetrance of Salvinorin A and its primary metabolite, this compound, limited?
A1: The limited brain penetrance and short duration of action of Salvinorin A are attributed to two main factors:
-
Rapid Metabolism: Salvinorin A is quickly hydrolyzed by esterases in the plasma and brain to its inactive metabolite, this compound.[1][2] This rapid conversion significantly reduces the concentration of the active compound available to cross the blood-brain barrier (BBB) and engage with kappa-opioid receptors (KORs) in the central nervous system (CNS).
-
P-glycoprotein (P-gp) Efflux: Salvinorin A is a substrate for the P-glycoprotein (P-gp) efflux transporter at the BBB.[2] P-gp actively pumps the molecule out of the brain endothelial cells back into the bloodstream, thereby limiting its accumulation and residence time in the brain.
Q2: What are the primary medicinal chemistry strategies to improve the brain penetrance and duration of action of this compound analogs?
A2: The main strategy involves structural modifications at the C-2 position of the this compound scaffold to block esterase metabolism and potentially reduce P-gp efflux. Replacing the metabolically labile acetate (B1210297) group of Salvinorin A with more stable ether or other functionalities has yielded promising analogs.[2][3][4][5]
Q3: Which this compound analogs have shown improved properties, and what are their key features?
A3: Several C-2 modified analogs have been synthesized and characterized, demonstrating enhanced metabolic stability, potency, and, in some cases, a longer duration of action. Key examples include:
-
Ethoxymethyl ether this compound (EOM Sal B): Exhibits increased metabolic stability, higher potency at the KOR, and a longer duration of action compared to Salvinorin A.[2][6][7][8][9] It has also been shown to be G-protein biased.[7][9]
-
Methoxymethyl ether this compound (MOM Sal B): Shows greater potency and a longer half-life in vivo than Salvinorin A.[2][3][8][10]
-
Mesyl Sal B: A potent and long-acting analog.
-
β-tetrahydropyran this compound (β-THP Sal B): A long-acting KOR agonist.[11]
Q4: What are the main signaling pathways activated by kappa-opioid receptor agonists like this compound analogs?
A4: Kappa-opioid receptors are G protein-coupled receptors (GPCRs) that primarily signal through two main pathways upon agonist binding:
-
G-protein Signaling Pathway: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia.[1][12][13]
-
β-arrestin Signaling Pathway: This pathway is often linked to the adverse effects of KOR agonists, such as dysphoria and sedation.[1][12][14] Developing G-protein biased agonists, which preferentially activate the G-protein pathway over the β-arrestin pathway, is a key strategy to improve the side-effect profile of KOR-targeted therapeutics.[1][12][13]
Troubleshooting Guides
Problem 1: My novel this compound analog shows high metabolic stability in vitro but poor brain uptake in vivo.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| P-glycoprotein (P-gp) Efflux | Determine if your analog is a substrate for P-gp or other efflux transporters like Breast Cancer Resistance Protein (BCRP). | P-glycoprotein Substrate Assay: Utilize an in vitro model, such as MDCK-MDR1 cells, in a Transwell assay to measure the bidirectional transport of your compound. A high efflux ratio (Papp B-A / Papp A-B) indicates that the compound is a P-gp substrate. |
| High Plasma Protein Binding | Measure the fraction of the compound bound to plasma proteins. Only the unbound fraction is available to cross the BBB.[15] | Plasma Protein Binding Assay: Employ equilibrium dialysis using a Rapid Equilibrium Dialysis (RED) device. The compound is incubated with plasma on one side of a semipermeable membrane and buffer on the other. LC-MS/MS is used to quantify the compound concentration in both chambers to determine the fraction unbound (fu).[15][16][17][18] |
| Low Passive Permeability | Assess the intrinsic ability of the compound to cross a lipid membrane. | Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay measures the passive diffusion of a compound from a donor well, through an artificial lipid membrane, to an acceptor well. |
Problem 2: The brain-to-plasma ratio of my lead analog is low, and it is confirmed to be a P-gp substrate. What are my next steps?
| Strategy | Description | Considerations |
| Structural Modification | Iteratively modify the structure of the analog to reduce its affinity for P-gp. This can involve altering lipophilicity, hydrogen bonding capacity, or overall molecular shape. | This may require extensive medicinal chemistry efforts and could impact the analog's affinity for the kappa-opioid receptor. |
| Prodrug Approach | Chemically modify the analog to create a prodrug that is not a P-gp substrate. The prodrug would cross the BBB and then be converted to the active analog within the brain.[19][20][21][22] | The prodrug must be stable in the periphery and efficiently converted to the active drug in the CNS. The promoiety should be non-toxic. |
| Formulation Strategies | Encapsulate the analog in a nanoparticle-based delivery system.[23][24] Surface modification of nanoparticles with targeting ligands (e.g., transferrin) can facilitate receptor-mediated transcytosis across the BBB.[23] | The formulation must be stable, non-toxic, and able to release the drug at the target site. Manufacturing and scaling up can be challenging. |
| Intranasal Delivery | Administer the analog via the intranasal route to bypass the BBB. This route allows for direct transport from the nasal cavity to the brain.[25] | The formulation must be suitable for nasal administration, and the efficiency of nose-to-brain transport can be variable. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Analogs at the Kappa-Opioid Receptor
| Compound | Kᵢ (nM) | EC₅₀ (nM) in [³⁵S]GTPγS Assay | Reference |
| Salvinorin A | 7.4 ± 0.7 | 40 ± 10 | [2] |
| This compound | 2950 | 248 | [26] |
| EOM Sal B | 3.1 ± 0.4 | 0.65 ± 0.17 | [2] |
| MOM Sal B | 0.60 | 6 | [10] |
| β-THP Sal B | 6.2 ± 0.4 | 60 ± 6 | [2] |
Kᵢ represents the binding affinity, with lower values indicating higher affinity. EC₅₀ represents the concentration required to elicit a half-maximal response in a functional assay, with lower values indicating higher potency.
Table 2: In Vivo Brain Penetrance of Salvinorin Analogs (Limited Data)
| Compound | Metric | Value | Time Point | Administration | Species | Reference |
| EOM Sal B | Brain Concentration | 3-fold higher than Sal A | 65 min | i.p. | Not Specified |
This table highlights the need for more comprehensive studies to determine and compare key brain penetrance parameters like the unbound brain-to-plasma concentration ratio (Kp,uu) for various this compound analogs.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay Using a Transwell Model
Objective: To determine the apparent permeability coefficient (Papp) of a this compound analog across a cell-based in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line
-
Astrocyte and pericyte cell lines (for co-culture models)
-
Cell culture medium and supplements
-
Test compound (this compound analog) and a low-permeability marker (e.g., Lucifer Yellow)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture: Culture the brain endothelial cells, astrocytes, and pericytes according to standard protocols.
-
Transwell Seeding:
-
For a co-culture model, seed astrocytes and pericytes on the bottom of the 24-well plate.
-
Coat the apical side of the Transwell insert with collagen.
-
Seed the brain endothelial cells on the apical side of the Transwell insert.
-
-
Barrier Formation: Allow the cells to form a monolayer and develop tight junctions over several days. Monitor the integrity of the barrier by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Wash the cells with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound and Lucifer Yellow to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
To assess efflux, perform the experiment in the reverse direction (basolateral to apical).
-
-
Sample Analysis: Quantify the concentration of the test compound and Lucifer Yellow in the collected samples using LC-MS/MS and a fluorescence plate reader, respectively.
-
Data Analysis: Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
-
Protocol 2: In Vivo Brain Penetrance Study Using Microdialysis
Objective: To measure the unbound concentration of a this compound analog in the brain extracellular fluid (ECF) and plasma of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (this compound analog)
-
LC-MS/MS for sample analysis
Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and surgically implant a guide cannula into the brain region of interest (e.g., striatum) using a stereotaxic frame. Allow the animal to recover for several days.
-
Microdialysis Setup: On the day of the experiment, place the animal in a microdialysis bowl that allows free movement. Insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump. Allow the system to equilibrate for at least one hour.
-
Baseline Collection: Collect baseline dialysate samples into a fraction collector before administering the test compound.
-
Compound Administration: Administer the this compound analog via the desired route (e.g., intravenous, intraperitoneal).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours. Collect blood samples at corresponding time points.
-
Probe Recovery Calibration: At the end of the experiment, determine the in vivo recovery of the probe using the retrodialysis method.
-
Sample Analysis: Process the plasma and dialysate samples and quantify the concentration of the analog using LC-MS/MS.
-
Data Analysis: Correct the dialysate concentrations for probe recovery to determine the unbound brain ECF concentration. Calculate the unbound brain-to-plasma concentration ratio (Kp,uu).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 7. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 13. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma Protein Binding Assay [visikol.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. protocols.io [protocols.io]
- 18. irbm.com [irbm.com]
- 19. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach [mdpi.com]
- 21. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Reducing Variability in Salvinorin B Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental methods for Salvinorin B and its analogs, ultimately reducing variability and enhancing data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Salvinorin A?
This compound is a neoclerodane diterpene that is the primary inactive metabolite of Salvinorin A, the principal psychoactive component of the Salvia divinorum plant.[1] Salvinorin A is rapidly hydrolyzed by serum esterases into this compound, which has a significantly lower affinity for the kappa-opioid receptor (KOR).[2][3] This rapid conversion is a major source of experimental variability in in vivo studies involving Salvinorin A.
Q2: Why is there significant variability in the reported binding affinity and potency of this compound?
The reported binding affinity (Ki) and potency (EC50) of this compound for the KOR can vary significantly across studies. This variability can be attributed to several factors, including:
-
Purity of the compound: Contamination with trace amounts of the highly potent Salvinorin A can lead to erroneously high affinity and potency measurements for this compound.[4]
-
Epimerization: Under basic or even mildly acidic or thermal conditions, Salvinorin A and B can undergo epimerization at the C8 position to form 8-epi-Salvinorin A and 8-epi-Salvinorin B, respectively.[4][5][6] These epimers have significantly lower potency, and mixtures of epimers in a sample can lead to inconsistent results.
-
Assay conditions: Differences in experimental protocols, cell lines, and reagent concentrations can contribute to variability in measured values.
Q3: What are the advantages of using this compound analogs like EOM-Sal B and MOM-Sal B?
Analogs such as 2-methoxymethyl-Salvinorin B (MOM-Sal B) and 2-ethoxymethyl-Salvinorin B (EOM-Sal B) have been synthesized to overcome the metabolic instability of Salvinorin A.[7] These analogs replace the labile C2 acetate (B1210297) group with more stable ether linkages, resulting in:
-
Increased metabolic stability: They are more resistant to hydrolysis by esterases, leading to a longer duration of action in vivo.[2]
-
Enhanced potency and affinity: In many cases, these analogs exhibit higher affinity and potency at the KOR compared to Salvinorin A.[7][8]
Q4: How should I prepare and store this compound and its analogs to minimize degradation?
To ensure the stability and integrity of your this compound compounds:
-
Storage: Store solid compounds in a tightly sealed, light-resistant container at -20°C or -80°C.[9]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[10] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[10]
-
Aqueous Solutions: this compound is unstable in aqueous solutions and should be prepared fresh for each experiment.[9] Minimize the time the compound is in an aqueous buffer.
-
Light Sensitivity: Salvinorin compounds are light-sensitive. Protect both solid compounds and solutions from light exposure by using amber vials or covering containers with foil.[9][11]
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound from Salvinorin A deacetylation. | Incomplete reaction. | Use a mild deacetylation method such as NaHCO3/H2O2 with the addition of a sodium-selective complexing agent like 15-crown-5 (B104581) and allow for prolonged vigorous stirring (e.g., 36 hours) to drive the reaction to completion and avoid C8-epimerization.[3] |
| Presence of C8-epimer in the final product. | Use of basic conditions during synthesis or purification.[5] | Avoid strongly basic conditions. Use milder bases like DIPEA when necessary.[12] Monitor for epimerization using TLC, where the unnatural epimer typically has a higher Rf value and may show a different color with vanillin (B372448) stain (e.g., blue instead of pink/purple).[4] |
| Difficulty in purifying this compound analogs by HPLC. | Poor peak shape or resolution. | Ensure the mobile phase pH is controlled to prevent on-column degradation or changes in ionization state.[13] Use a high-purity solvent and a well-maintained column. Consider a different stationary phase if co-elution with impurities is an issue. |
| Inconsistent retention times in HPLC. | Changes in mobile phase composition or temperature. | Prepare fresh mobile phase for each run and ensure it is properly degassed. Use a column oven to maintain a stable temperature. |
In Vitro Assays
| Issue | Possible Cause | Recommended Solution |
| High background signal in [³⁵S]GTPγS binding assay. | High non-specific binding of the radioligand. | Optimize the concentration of GDP in the assay buffer. Ensure thorough washing of the filter plates to remove unbound radioligand. |
| Low signal-to-noise ratio in cAMP assays. | Low receptor expression in the cell line. Suboptimal forskolin (B1673556) concentration. | Use a cell line with confirmed high expression of the kappa-opioid receptor. Perform a dose-response curve for forskolin to determine the optimal concentration for stimulation. |
| Inconsistent EC50 values between experiments. | Degradation of the compound in the aqueous assay buffer. Variability in cell passage number or health. Pipetting errors. | Prepare fresh dilutions of the compound for each experiment. Use cells within a consistent passage number range and ensure high viability. Use calibrated pipettes and careful pipetting techniques. |
| Compound precipitation in the assay medium. | Poor solubility of the compound in aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally below 0.1%) and consistent across all wells.[14] If solubility remains an issue, consider using a different vehicle, though this may require validation. |
| Cell line not responding to this compound. | Low or absent expression of the kappa-opioid receptor. Cell line contamination or genetic drift. | Confirm KOR expression using a validated method (e.g., radioligand binding with a known KOR ligand, Western blot). Use a fresh vial of cells from a reputable source. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| High variability in behavioral responses. | Inconsistent drug administration (e.g., injection volume, speed). Stressful animal handling. Variability in drug solution preparation. | Ensure all injections are administered consistently by a trained individual. Handle animals gently to minimize stress. Prepare fresh drug solutions for each experiment and vortex thoroughly before each injection. |
| Lack of expected pharmacological effect. | Poor bioavailability due to precipitation or degradation of the compound in the vehicle. Incorrect dose or route of administration. | Use a suitable vehicle, such as a mixture of DMSO and saline, and ensure the compound is fully dissolved.[15] Conduct dose-response studies to determine the optimal dose. The route of administration can significantly impact bioavailability. |
| Unexpected side effects or toxicity. | The vehicle (e.g., high concentration of DMSO) may have its own effects.[12][16] The compound may have off-target effects at higher concentrations. | Include a vehicle-only control group to assess the effects of the vehicle. Keep the DMSO concentration in the vehicle as low as possible.[17] |
Data Presentation
Table 1: In Vitro Binding Affinities (Ki) and Functional Potencies (EC50) of Salvinorin A, this compound, and Analogs at the Kappa-Opioid Receptor (KOR)
| Compound | Ki (nM) | EC50 (nM) - [³⁵S]GTPγS | EC50 (nM) - cAMP | Reference(s) |
| Salvinorin A | ~1.3 - 2.5 | ~0.65 - 40 | ~0.4 | [3][8] |
| This compound | >1000 | ~248 | >1000 | [2][10] |
| MOM-Sal B | ~0.60 - 0.73 | ~0.6 | - | [3][7] |
| EOM-Sal B | ~0.3 - 0.65 | ~0.65 | ~0.1 | [8][18] |
| 8-epi-Salvinorin A | Significantly lower than Salvinorin A | - | - | [5][6] |
| 8-epi-Salvinorin B | Lower than this compound | - | - | [4] |
Note: Values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This protocol measures the functional activation of G-protein coupled receptors (GPCRs) like the KOR.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human KOR (e.g., CHO-hKOR).
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) and a reference agonist in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (for total binding) or unlabeled GTPγS (for non-specific binding).
-
Diluted test compound or reference agonist.
-
Diluted cell membranes (typically 5-20 µg of protein per well).
-
Assay buffer containing [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through a filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the log concentration of the compound and fit a sigmoidal dose-response curve to determine EC50 and Emax values.
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity upon KOR activation.
-
Cell Culture: Culture a suitable cell line (e.g., CHO-hKOR) in appropriate media.
-
Cell Plating: Seed cells into a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the compound and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-epi-Salvinorin B: crystal structure and affinity at the κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Strategic Bond Analysis Yields a Ten-Step Synthesis of 20-nor-Salvinorin A, a Potent κ-OR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | SALB | KORD activator | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. iomcworld.com [iomcworld.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iifiir.org [iifiir.org]
- 17. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Salvinorin A vs. Salvinorin B at the Kappa-Opioid Receptor (KOR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Salvinorin A and its primary metabolite, Salvinorin B, focusing on their interactions with the kappa-opioid receptor (KOR). The data presented herein is compiled from a range of experimental studies to offer a comprehensive overview of their binding affinities, functional activities, and downstream signaling pathways.
Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is a potent and selective KOR agonist.[1][2] In contrast, this compound, which is formed by the hydrolysis of the C2 acetate (B1210297) group of Salvinorin A, is generally considered to be an inactive metabolite with significantly lower affinity and potency at the KOR.[3][4] This comparative guide will delineate these differences through quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key in vitro pharmacological parameters of Salvinorin A and this compound at the KOR. It is important to note that absolute values may vary between studies due to different experimental conditions, such as the cell lines, radioligands, and specific assay formats used.
Table 1: Comparative Binding Affinity at the Kappa-Opioid Receptor
| Compound | Ki (nM) | Cell Line | Radioligand | Reference |
| Salvinorin A | 2.66 | CHO-hKOR | [3H]U69,593 | [5] |
| Salvinorin A | 7.4 ± 0.7 | CHO-KOR | [35S]GTPγS | |
| This compound | 2950 | CHO-KOR | [35S]GTPγS | |
| This compound | >10,000 | HEK293 | [3H]Diprenorphine | [1] |
Table 2: Comparative Functional Activity at the Kappa-Opioid Receptor
| Compound | Assay | EC50 (nM) | Emax (%) | Cell Line | Reference |
| Salvinorin A | [35S]GTPγS Binding | 40 ± 10 | 100 | CHO-KOR | |
| Salvinorin A | β-arrestin2 Recruitment | 14.5 | 100 | U2OS-hKOR | [5] |
| This compound | [35S]GTPγS Binding | 248 | Not specified | CHO-KOR | |
| This compound | [35S]GTPγS Binding | >10,000 | Not specified | HEK293 | [1] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide, providing a framework for understanding how the comparative data was generated.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Incubation: The cell membranes are incubated with a specific radioligand for the KOR, such as [3H]U69,593, and varying concentrations of the test compound (Salvinorin A or this compound).
-
Separation and Scintillation Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the KOR.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO-hKOR cells are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the agonist (Salvinorin A or this compound), GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Separation and Scintillation Counting: The reaction is terminated, and the [35S]GTPγS bound to the G-proteins is separated from the unbound nucleotide via filtration. The radioactivity is then measured.
-
Data Analysis: The concentration-response curves are generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist).
β-arrestin2 Recruitment Assay (PathHunter™)
This assay quantifies the recruitment of β-arrestin2 to the activated KOR, a key step in receptor desensitization and an important downstream signaling pathway.
-
Cell Culture: U2OS cells stably co-expressing the human KOR fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag are used.
-
Agonist Stimulation: The cells are treated with varying concentrations of the agonist (e.g., Salvinorin A).
-
Enzyme Complementation: Upon agonist-induced β-arrestin2 recruitment to the KOR, the ProLink and EA tags are brought into proximity, forcing the complementation of a β-galactosidase enzyme.
-
Signal Detection: A substrate is added that is hydrolyzed by the active enzyme to produce a chemiluminescent signal, which is then measured using a luminometer.
-
Data Analysis: Concentration-response curves are plotted to determine the EC50 and Emax for β-arrestin2 recruitment.
Mandatory Visualization
KOR Signaling Pathways
The following diagram illustrates the differential activation of downstream signaling pathways by Salvinorin A and this compound at the kappa-opioid receptor.
Caption: Differential KOR signaling by Salvinorin A and B.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the key steps involved in a typical radioligand binding assay to determine the binding affinity of a compound.
Caption: Workflow for KOR radioligand binding assay.
References
- 1. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Inactivity of Salvinorin B as a Kappa-Opioid Receptor Agonist In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Salvinorin B's in vivo activity at the kappa-opioid receptor (KOR) against its parent compound, Salvinorin A, and its semi-synthetic derivatives. Experimental data and detailed protocols are presented to objectively validate the established inactivity of this compound and highlight the potent KOR agonism of its analogs.
Salvinorin A, a naturally occurring diterpenoid from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen and a selective KOR agonist.[1][2] Its powerful psychoactive effects are mediated through the activation of these receptors. In contrast, its primary metabolite, this compound, formed by the hydrolysis of the C-2 acetate (B1210297) ester, is widely considered to be inactive at the KOR.[3] This guide delves into the in vivo evidence supporting this assertion, providing a comparative analysis with active KOR agonists.
Comparative In Vivo Activity at the Kappa-Opioid Receptor
The following table summarizes the in vivo effects of this compound in comparison to the potent KOR agonist Salvinorin A and the well-characterized synthetic KOR agonist U50,488H. While this compound itself is largely inert, its derivatives, such as 2-methoxymethyl-Salvinorin B (MOM-Sal B), demonstrate significant and prolonged KOR agonist activity in vivo.
| Compound | Animal Model | Behavioral Assay | Dosage | Route of Administration | Observed Effect | Citation |
| This compound | --- | --- | --- | --- | Generally considered inactive in vivo | [3][4] |
| Salvinorin A | Mice | Conditioned Place Aversion | --- | --- | Aversion | [5] |
| Mice | Decreased Locomotor Activity | --- | --- | Sedation | [5] | |
| Mice | Inverted Screen Task | --- | --- | Impaired climbing | [5] | |
| Rats | Antinociception (Hot-Plate) | 10 mg/kg | i.p. | No significant antinociception at 30 min | [5][6] | |
| Rats | Hypothermia | 10 mg/kg | i.p. | No significant hypothermia at 30 min | [5][6] | |
| U50,488H | Mice | Behavioral Depression | --- | --- | Depression | [5] |
| MOM-Sal B | Mice | Immobility | 0.05-1 mg/kg | s.c. | Immediate, dose-dependent immobility lasting ~3h | [5][6] |
| Rats | Y-maze Ambulation | 1-5 mg/kg | s.c. | Increased ambulation | [5][6] | |
| Rats | Antinociception (Hot-Plate) | 0.5-5 mg/kg | i.p. | Dose-dependent antinociception | [5][6] | |
| Rats | Hypothermia | 0.5-5 mg/kg | i.p. | Dose-dependent hypothermia | [5][6] |
Experimental Protocols
The validation of KOR agonist activity in vivo relies on a battery of well-established behavioral assays in rodent models. Below are detailed methodologies for key experiments cited in the comparative data.
Hot-Plate Test for Antinociception
This assay assesses the analgesic properties of a compound by measuring the latency of a thermal pain response.
-
Apparatus: A commercially available hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animals: Male Sprague-Dawley rats are typically used.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound (e.g., Salvinorin A, MOM-Sal B) or vehicle is administered via the specified route (e.g., intraperitoneal injection).
-
At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.
-
An increase in the response latency compared to baseline and vehicle-treated animals indicates an antinociceptive effect.
-
Measurement of Body Temperature for Hypothermia
KOR activation is known to induce hypothermia in rodents.
-
Apparatus: A digital thermometer with a rectal probe.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Procedure:
-
Baseline rectal temperature is measured for each animal before drug administration.
-
The test compound or vehicle is administered.
-
Rectal temperature is measured at regular intervals post-injection (e.g., 30, 60, 90, 120 minutes).
-
A significant decrease in body temperature compared to baseline and vehicle-treated animals is indicative of a KOR agonist-induced hypothermic effect.
-
Y-Maze Test for Spontaneous Alternation
This test can be used to assess locomotor activity and exploratory behavior.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are placed in the center of the Y-maze and allowed to freely explore for a set duration (e.g., 8 minutes).
-
The sequence of arm entries and the total number of arm entries are recorded.
-
An increase in the total number of arm entries can indicate hyperactivity or increased ambulation.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for KOR activation and a typical experimental workflow for evaluating the in vivo effects of a potential KOR agonist.
Caption: Canonical KOR G-protein and β-arrestin signaling pathways.
Caption: A typical experimental workflow for in vivo KOR agonist validation.
References
- 1. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methoxymethyl-salvinorin B is a potent kappa opioid receptor agonist with longer lasting action in vivo than salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Salvinorin A and Salvinorin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Salvinorin A, a potent and selective κ-opioid receptor agonist, and its primary metabolite, Salvinorin B. The information presented is supported by experimental data from preclinical and clinical studies, intended to inform research and drug development endeavors.
Executive Summary
Salvinorin A is characterized by its rapid onset and short duration of action, a profile largely dictated by its pharmacokinetic properties. It is readily absorbed through various routes, excluding oral ingestion due to extensive first-pass metabolism, and rapidly distributed throughout the body, including the brain. The primary metabolic pathway for Salvinorin A is deacetylation to this compound, a pharmacologically inactive metabolite. This rapid conversion is a key determinant of Salvinorin A's transient effects. In stark contrast, a complete pharmacokinetic profile for this compound is not well-established in the scientific literature. Following the administration of Salvinorin A, plasma concentrations of this compound are often below the limit of detection in vivo, suggesting it is either rapidly cleared or does not accumulate to significant levels. This lack of a defined pharmacokinetic profile for this compound is a critical point of differentiation from its parent compound.
Pharmacokinetic Data Comparison
The following table summarizes the available quantitative pharmacokinetic data for Salvinorin A across different species. A corresponding profile for this compound is not available due to a lack of published data.
| Parameter | Species | Route of Administration | Value | Reference |
| Salvinorin A | ||||
| Elimination Half-life (t½) | Rhesus Monkey (male) | Intravenous (IV) | 37.9 ± 5.6 min | [1] |
| Rhesus Monkey (female) | Intravenous (IV) | 80.0 ± 13.1 min | [1] | |
| Rhesus Monkey (overall) | Intravenous (IV) | 56.6 ± 24.8 min | [2] | |
| Baboon | Intravenous (IV) | ~8 min (brain) | [3] | |
| Rat | Intraperitoneal (IP) | 75.4 min (plasma), 36.1 min (brain) | [4] | |
| Human | Inhalation | 49-50 min | [1] | |
| Clearance (Cl) | Rat | Intraperitoneal (IP) | 26 L/h/kg | [4] |
| Volume of Distribution (Vd) | Rat | Intraperitoneal (IP) | 47.1 L/kg | [4] |
| Time to Maximum Concentration (Tmax) | Rat | Intraperitoneal (IP) | 10-15 min | [4] |
| Human | Inhalation | 1-2 min | [1] | |
| Maximum Concentration (Cmax) | Human | Inhalation (1 mg) | 31 ng/mL | [1] |
| This compound | ||||
| Pharmacokinetic Profile | All | Not Applicable | Not established in vivo. Plasma concentrations are often below the limit of detection following Salvinorin A administration. | [1][5] |
Experimental Protocols
In Vivo Pharmacokinetic Study of Salvinorin A in Rhesus Monkeys
This section outlines a representative experimental protocol for determining the pharmacokinetic profile of Salvinorin A in a non-human primate model, based on methodologies described in the literature.[2][6]
1. Animal Model:
-
Adult male and female rhesus monkeys (Macaca mulatta) are used. Animals are housed individually and maintained on a standard diet with water available ad libitum.
2. Drug Preparation and Administration:
-
Salvinorin A is dissolved in a vehicle suitable for intravenous administration, such as a mixture of ethanol (B145695) and sterile saline.
-
A single bolus dose (e.g., 0.032 mg/kg) is administered intravenously.[2]
3. Blood Sampling:
-
Blood samples are collected at predetermined time points following drug administration (e.g., 0, 1, 5, 15, 30, and 60 minutes).[7]
-
Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Quantification of Salvinorin A and this compound:
-
Plasma concentrations of Salvinorin A and this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10]
-
Sample Preparation: Plasma samples are typically subjected to solid-phase extraction (SPE) to isolate the analytes and remove interfering substances.[9][10]
-
LC-MS/MS Analysis: An aliquot of the extracted sample is injected into the LC-MS/MS system. A C18 column is commonly used for chromatographic separation with a gradient elution of mobile phases such as acetonitrile (B52724) and water with formic acid.[9][10] Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
-
A stable isotope-labeled internal standard (e.g., d3-Salvinorin A) is used to ensure accuracy and precision.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including elimination half-life (t½), clearance (Cl), and volume of distribution (Vd).
Signaling Pathways
Salvinorin A exerts its effects primarily through the activation of the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The downstream signaling cascade involves multiple pathways that ultimately modulate neuronal activity and produce its characteristic psychoactive effects.
Caption: Signaling pathway of Salvinorin A at the κ-opioid receptor.
Upon binding to the KOR, Salvinorin A initiates a conformational change that leads to the activation of intracellular signaling pathways.[11] This includes the canonical G-protein pathway, where the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[11] Additionally, Salvinorin A can induce β-arrestin 2 recruitment to the receptor, which can trigger downstream signaling cascades, including the activation of extracellular signal-regulated kinases (ERK1/2).[12][13] A key neurochemical effect of KOR activation by Salvinorin A is the inhibition of dopamine release in brain regions associated with reward and motivation.[11]
Experimental Workflow: In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of Salvinorin A.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion
The pharmacokinetic profile of Salvinorin A is well-characterized by its rapid absorption, distribution, and, most notably, its swift metabolism to the inactive this compound. This metabolic instability is a primary factor contributing to its short duration of action. The striking lack of a defined pharmacokinetic profile for this compound in the literature underscores its transient and seemingly inconsequential role in the overall pharmacology of Salvinorin A. For researchers and drug developers, this highlights the importance of focusing on the parent compound's pharmacokinetics when designing studies and developing analogues with modified therapeutic profiles. Future research could aim to definitively characterize the disposition of this compound to fully complete the metabolic picture of Salvinorin A.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of the plant-derived kappa-opioid hallucinogen salvinorin A in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of salvinorin A, a kappa-opioid hallucinogen, on a neuroendocrine biomarker assay in nonhuman primates with high kappa-receptor homology to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. LC-MS/MS quantification of salvinorin A from biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repeated exposure to the kappa-opioid receptor agonist salvinorin A modulates extracellular signal regulated kinase and reward sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MOM-SalB and EOM-SalB Efficacy
In the landscape of kappa opioid receptor (KOR) agonists, two analogs of Salvinorin B, 2-methoxymethyl-Salvinorin B (MOM-SalB) and 2-ethoxymethyl-Salvinorin B (EOM-SalB), have emerged as potent compounds with therapeutic potential. This guide provides a comprehensive, data-driven comparison of their efficacy, drawing from preclinical studies to inform researchers, scientists, and drug development professionals.
Summary of In Vitro and In Vivo Efficacy
Both MOM-SalB and EOM-SalB are potent and selective KOR agonists, demonstrating greater potency and a longer duration of action than their parent compound, Salvinorin A.[1][2][3] Preclinical studies have highlighted their potential in various therapeutic areas, including pain management and neurodegenerative diseases.
In Vitro Receptor Binding and Activation
MOM-SalB exhibits a high affinity and selectivity for the kappa opioid receptor.[1][2] It acts as a full agonist at the KOR, being approximately 5-fold and 7-fold more potent than the standard KOR agonist U50,488H and Salvinorin A, respectively, in guanosine (B1672433) 5′-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding assays.[1] Similarly, EOM-SalB is more potent than both Salvinorin A and U50,488 in assays measuring the inhibition of forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP). Interestingly, EOM-SalB has been shown to be a G-protein biased agonist, which may correlate with a reduced side effect profile.[4]
In Vivo Preclinical Studies
Antinociceptive and Hypothermic Effects:
In rodent models, MOM-SalB has demonstrated significant antinociceptive and hypothermic effects.[1] It was found to be more potent and efficacious than U50,488H in the hot-plate test for antinociception.[1] A dose of 1 mg/kg of MOM-SalB produced significant antinociception, a tenfold lower dose than that required for U50,488H.[1] The duration of action of MOM-SalB is also notably longer than that of Salvinorin A, with antinociceptive effects lasting for 120 minutes compared to less than 20 minutes for Salvinorin A.[1]
Table 1: Comparison of Antinociceptive and Hypothermic Effects
| Compound | Model | Endpoint | Potency/Efficacy | Duration of Action |
| MOM-SalB | Rat Hot-Plate Test | Antinociception | More potent and efficacious than U50,488H | 120 minutes |
| U50,488H | Rat Hot-Plate Test | Antinociception | Less potent than MOM-SalB | Not specified |
| Salvinorin A | Rat Hot-Plate Test | Antinociception | Less potent than MOM-SalB | < 20 minutes |
| MOM-SalB | Rat Model | Hypothermia | More potent than U50,488H | 90 minutes |
Remyelination in Multiple Sclerosis Models:
EOM-SalB has shown significant promise in preclinical models of multiple sclerosis (MS). In the experimental autoimmune encephalomyelitis (EAE) mouse model, EOM-SalB (0.1–0.3 mg/kg) effectively reduced disease severity in a KOR-dependent manner and promoted a greater rate of recovery compared to U50,488 treatment.[4] Furthermore, in the cuprizone-induced demyelination model, EOM-SalB administration led to an increase in the number of mature oligodendrocytes and myelinated axons.[4]
Table 2: Efficacy in Preclinical Models of Multiple Sclerosis
| Compound | Model | Key Findings |
| EOM-SalB | Experimental Autoimmune Encephalomyelitis (EAE) | - Dose-dependently attenuated disease score. - More efficacious in promoting recovery than U50,488. - Decreased immune cell infiltration and increased myelin levels. |
| EOM-SalB | Cuprizone-induced Demyelination | - Increased the number of mature oligodendrocytes. - Increased the number of myelinated axons and myelin thickness. |
Discriminative Stimulus Effects:
A direct comparison of the discriminative stimulus effects of MOM-SalB and EOM-SalB in rats trained to discriminate Salvinorin A revealed that both compounds fully substituted for Salvinorin A and were more potent.[3][5] These in vivo findings suggested that MOM-SalB was slightly more potent than EOM-SalB.[6] EOM-SalB was also found to be discriminated at longer postinjection intervals than Salvinorin A.[3]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both MOM-SalB and EOM-SalB is the activation of the kappa opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to their therapeutic effects.
Caption: Simplified KOR signaling pathway activated by MOM-SalB and EOM-SalB.
Caption: General experimental workflow for comparing MOM-SalB and EOM-SalB efficacy.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. For specific parameters, refer to the original publications.
[³⁵S]GTPγS Binding Assay (for KOR Agonism)
This assay measures the functional consequence of GPCR activation.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human kappa opioid receptor (CHO-KOPR).
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Incubation: Membranes are incubated with varying concentrations of the test compound (MOM-SalB or EOM-SalB), a fixed concentration of [³⁵S]GTPγS, and GDP.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for each compound.
Hot-Plate Test (for Antinociception)
This test assesses the analgesic properties of the compounds.
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55°C) is used.
-
Acclimation: Animals (rats or mice) are acclimated to the testing room and apparatus.
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded before drug administration. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Animals are administered with either vehicle, MOM-SalB, EOM-SalB, or a reference compound (e.g., U50,488H) via a specified route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: The latency to the nociceptive response is measured at various time points after drug administration.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.
Experimental Autoimmune Encephalomyelitis (EAE) Model
This is a widely used model for studying the pathophysiology of multiple sclerosis.
-
Induction of EAE: EAE is induced in mice (e.g., C57BL/6) by immunization with a myelin antigen such as myelin oligodendrocyte glycoprotein (B1211001) (MOG₃₅₋₅₅) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
Treatment: Once clinical signs appear, animals are treated daily with vehicle, EOM-SalB, or a comparator drug.
-
Outcome Measures: The primary outcome is the clinical score. Secondary outcomes can include body weight, immune cell infiltration into the central nervous system (analyzed by flow cytometry or immunohistochemistry), and myelin levels (assessed by histological stains like Luxol Fast Blue).
-
Data Analysis: Clinical scores are compared between treatment groups over time. Histological and flow cytometry data are quantified and statistically analyzed.
References
- 1. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxymethyl-salvinorin B is a potent kappa opioid receptor agonist with longer lasting action in vivo than salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "this compound Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]
A Comparative Analysis of the Behavioral Effects of Salvinorin B and its Analogs
A deep dive into the pharmacology and behavioral outcomes of novel kappa-opioid receptor agonists, offering a comparative perspective for researchers and drug development professionals.
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist found in the plant Salvia divinorum, has garnered significant interest for its unique psychoactive properties. However, its short duration of action and potential for dysphoric and sedative side effects have limited its therapeutic development.[1][2] This has spurred the development of analogs derived from its primary metabolite, Salvinorin B, with the goal of improving pharmacokinetic properties and reducing undesirable side effects. This guide provides a comparative study of the behavioral effects of this compound and its key analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Comparative Pharmacological and Behavioral Data
The primary strategy in developing this compound analogs has been to modify the C-2 position to prevent hydrolysis, thereby increasing metabolic stability and duration of action.[1] This has led to the creation of several promising compounds, including ethoxymethyl ether this compound (EOM Sal B), methoxymethyl ether this compound (MOM Sal B), and β-tetrahydropyran this compound (β-THP Sal B). The following table summarizes the key in vitro and in vivo data for these analogs in comparison to Salvinorin A and the classic KOR agonist U50,488H.
| Compound | KOR Binding Affinity (Ki, nM) | KOR Potency (EC50, nM) | Key Behavioral Effects | Notable Side Effects |
| Salvinorin A | 7.4 ± 0.7[1] | 40 ± 10[1] | Attenuates cocaine-seeking behavior[1]; produces conditioned place aversion, decreases locomotor activity.[3] | Produces depressive-like and sedative side effects[1]; short half-life (~50 min).[1] |
| This compound | Much lower affinity than Salvinorin A[4] | Significantly less potent than Salvinorin A[5] | Generally considered inactive at physiologically relevant doses. | Not applicable due to low potency. |
| EOM Sal B | 3.1 ± 0.4[1] | 0.65 ± 0.17[1] | Dose-dependently attenuates drug-seeking; attenuates cocaine-induced hyperactivity.[1] More potent than Salvinorin A in reducing drug-seeking.[1] | No significant effects on locomotor activity, anxiety (elevated plus maze), or depressive-like behavior (forced swim test) at effective doses.[1] |
| MOM Sal B | ~3-fold higher affinity than Salvinorin A[3] | 0.6[3] (5- to 7-fold more potent than U50,488H and Salvinorin A) | Produces antinociception and hypothermia in a dose-dependent manner; more potent and efficacious than U50,488H in antinociception.[3] | At doses effective for reducing cocaine-seeking, it can attenuate natural reward and have pro-depressive effects.[1] |
| β-THP Sal B | 6.2 ± 0.4[1] | 60 ± 6[1] | Attenuates cocaine- and cue-induced reinstatement of drug-seeking.[1] | Decreased time spent in a drug-paired chamber, suggesting aversive properties.[1] |
| U50,488H | - | 3.4[3] | Pro- and antidepressant-like effects depending on the context; decreases self-administration of various drugs of abuse.[6] | Known to induce sedation, dysphoria, aversion, anxiety, and depression.[1] |
Signaling Pathways and Biased Agonism
The behavioral effects of KOR agonists are mediated through complex intracellular signaling cascades. Upon binding, KORs primarily couple to G-proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels. However, they can also signal through β-arrestin pathways, which are often associated with the negative side effects of KOR activation, such as sedation and aversion.[7]
Some this compound analogs, like EOM Sal B, have been shown to be G-protein biased agonists.[7] This preferential activation of the G-protein pathway over the β-arrestin pathway may explain their improved side effect profile compared to unbiased agonists like Salvinorin A and U50,488H.[2][7]
References
- 1. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 3. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. download.uni-mainz.de [download.uni-mainz.de]
- 5. Dose-related Behavioral, Subjective, Endocrine and Psychophysiological Effects Of the Kappa Opioid Agonist Salvinorin A in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
- 7. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
A Comparative Guide to Salvinorin B and Other Non-Nitrogenous Kappa Opioid Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Salvinorin B and other notable non-nitrogenous kappa opioid receptor (KOR) ligands. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.
Introduction to Non-Nitrogenous KOR Ligands
The discovery of Salvinorin A, a potent and selective KOR agonist from the plant Salvia divinorum, challenged the long-standing belief that a nitrogen atom was essential for opioid receptor activity.[1][2] This finding opened a new chapter in opioid research, leading to the exploration of a novel chemical space for KOR-targeted therapeutics. Unlike classical opioids, these non-nitrogenous compounds offer the potential for developing medications with unique pharmacological profiles, possibly devoid of the typical side effects associated with traditional opioids, such as addiction liability and respiratory depression.[2][3] This guide focuses on this compound, a primary metabolite of Salvinorin A, and compares its activity with other key non-nitrogenous KOR ligands.
Quantitative Comparison of Ligand Activity
The following tables summarize the in vitro pharmacological data for this compound and other selected non-nitrogenous KOR ligands. These compounds are compared based on their binding affinity (Ki) for the kappa (κ), mu (μ), and delta (δ) opioid receptors, as well as their functional potency (EC50) and efficacy (Emax) at the KOR.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (MOR/KOR) | Selectivity (DOR/KOR) |
| Salvinorin A | 1.3 - 1.9[1][4][5] | >1000[5] | >1000 | >526 - 769 | >526 - 769 |
| This compound | 2950[6] | - | - | - | - |
| 2-Methoxymethyl-Salvinorin B (MOM-Sal B) | 0.4 - 0.6[1][7] | >1000[1] | >1000[1] | >1667 - 2500 | >1667 - 2500 |
| Herkinorin | 90[5] | 12 - 45[5][8] | >1000 | 0.13 - 0.5 | >11 |
| Kurkinorin | - | - | - | - | - |
A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki of other receptor / Ki of KOR). Data for Kurkinorin's binding affinities were not readily available in the searched literature.
Table 2: KOR Functional Activity (GTPγS Binding Assay)
| Compound | EC50 (nM) | Emax (%) | Activity |
| Salvinorin A | 4.5[1] | ~100 | Full Agonist |
| This compound | 248[6] | - | Agonist |
| 2-Methoxymethyl-Salvinorin B (MOM-Sal B) | 0.6[1] | ~100 | Full Agonist |
| Herkinorin | - | - | Agonist |
| Kurkinorin | - | - | Agonist |
EC50 represents the concentration of the ligand that produces 50% of the maximal response. Emax represents the maximum response produced by the ligand, often relative to a standard full agonist like U-50,488H. Detailed Emax and activity classification for all compounds were not consistently available across all sources.
Signaling Pathways of Non-Nitrogenous KOR Ligands
Activation of the Kappa Opioid Receptor, a G-protein coupled receptor (GPCR), by an agonist initiates intracellular signaling cascades. The primary pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[9] An alternative pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and activation of distinct downstream signaling pathways, such as MAP kinases.[9][10] The balance between G-protein and β-arrestin signaling, known as "biased agonism," is a key area of research, as it may underlie the different physiological effects of various KOR agonists.[2] For instance, G-protein signaling is thought to mediate the analgesic effects of KOR agonists, while β-arrestin signaling has been linked to adverse effects like dysphoria.[2]
Caption: KOR Signaling Pathways.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are generalized protocols for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
References
- 1. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herkinorin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. Herkinorin dilates cerebral vessels via kappa opioid receptor and cyclic adenosine monophosphate (cAMP) in a piglet model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validating Salvinorin B as a Scaffold for Potent Kappa-Opioid Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective kappa-opioid receptor (KOR) agonists for therapeutic applications, ranging from analgesia to the treatment of addiction, has led researchers to explore novel chemical scaffolds. Among these, Salvinorin A, a naturally occurring diterpene, has garnered significant attention due to its unique non-nitrogenous structure and potent KOR agonism.[1][2] However, its short duration of action, likely due to the hydrolysis of its acetate (B1210297) group to the less active Salvinorin B, has limited its clinical utility.[3] This has positioned this compound as a crucial scaffold for developing more stable and potent KOR agonists. This guide provides a comparative analysis of this compound-derived agonists against other alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of KOR Agonists
The development of KOR agonists has evolved from traditional morphinan (B1239233) and benzomorphan (B1203429) scaffolds to novel structures like the diterpenoid scaffold of Salvinorin A.[4] The primary goal is to design ligands with high affinity and selectivity for the KOR, while also considering their functional activity, particularly the concept of biased agonism. Biased agonists preferentially activate one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment), which may lead to therapeutic benefits with fewer adverse effects like dysphoria and sedation.[5][6][7]
Derivatives of this compound have shown promise in this area. Modifications at the C-2 position have yielded compounds with improved potency, metabolic stability, and a desirable G-protein bias.[1][8]
Data Presentation: In Vitro Pharmacology of Salvinorin Analogs and Other KOR Agonists
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of various this compound derivatives compared to Salvinorin A and the prototypical KOR agonist U-50,488H.
| Compound | KOR Ki (nM) | KOR EC50 (nM) | Receptor Selectivity | G-Protein Bias Factor | Reference |
| Salvinorin A | ~1.3 | - | High KOR selectivity | 0.648 | [3][8] |
| This compound | ~2950 | - | Low Affinity | - | [9][10] |
| MOM-SalB | ~0.60 | ~0.6 | High KOR selectivity | - | [10][11][12] |
| EOM-SalB | - | Potent Agonist | High KOR selectivity | 2.53 | [8][10] |
| U-50,488H | ~2.7 - 3.4 | ~3.4 | High KOR selectivity | 1.0 (Reference) | [3][10] |
MOM-SalB: 2-O-methoxymethylthis compound; EOM-SalB: Ethoxymethyl ether this compound
Signaling Pathways and Experimental Workflow
The validation of KOR agonists involves a series of in vitro assays to determine their binding affinity, functional potency, and signaling bias. The general workflow and the primary signaling pathways are depicted below.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication of these validation studies.
Radioligand Binding Assay
This assay measures the affinity of a compound for the KOR by assessing its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes from cells stably expressing the human KOR (e.g., CHO-hKOR).
-
Radioligand (e.g., [³H]U69,593).
-
Test compounds (this compound analogs and reference compounds).
-
Incubation buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[13]
-
Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[13]
-
cAMP Accumulation Assay
This assay measures the ability of a KOR agonist to inhibit the production of cyclic AMP (cAMP), a functional readout of Gi/o protein activation.
-
Materials:
-
KOR-expressing cells (e.g., CHO-hKOR).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP detection kit.
-
-
Procedure:
-
Plate the KOR-expressing cells in a multi-well plate.
-
Pre-treat cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a suitable detection kit.[13]
-
Generate a dose-response curve and calculate the IC50 or EC50 value for the inhibition of forskolin-stimulated cAMP production.
-
β-Arrestin Recruitment Assay
This assay measures the ability of an agonist to promote the interaction between the KOR and β-arrestin.
-
Materials:
-
Cells co-expressing KOR and a β-arrestin fusion protein (e.g., PathHunter or Tango assay cell lines).
-
Test compounds.
-
Assay-specific detection reagents.
-
Luminometer or fluorometer.
-
-
Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents according to the assay kit protocol.[13]
-
Measure the resulting signal (luminescence or fluorescence).
-
Generate a dose-response curve and calculate the EC50 value for β-arrestin recruitment.
-
Conclusion
The this compound scaffold represents a promising platform for the development of potent and selective KOR agonists. By modifying the C-2 position, researchers have successfully synthesized analogs with enhanced potency, longer duration of action, and, critically, a bias towards G-protein signaling. This G-protein bias is a key attribute that may translate to a more favorable side-effect profile in vivo, overcoming a major hurdle in the clinical development of KOR-targeted therapeutics. The experimental protocols outlined in this guide provide a framework for the continued evaluation and validation of novel this compound-based compounds and other alternative scaffolds, paving the way for the next generation of KOR agonists.
References
- 1. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel Functionally Selective κ-Opioid Receptor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kappa Opioid Receptor Agonist 16-Bromo Salvinorin A Has Anti-Cocaine Effects without Significant Effects on Locomotion, Food Reward, Learning and Memory, or Anxiety and Depressive-like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
How does Salvinorin B compare to traditional opioid alkaloids
A Comparative Analysis of Salvinorin B Derivatives and Traditional Opioid Alkaloids
This guide provides a detailed comparison between the pharmacological properties of active derivatives of this compound and traditional opioid alkaloids. While this compound itself, a metabolite of the potent kappa-opioid receptor (KOR) agonist Salvinorin A, exhibits significantly lower affinity for opioid receptors, its synthetic derivatives have emerged as powerful research tools and potential therapeutic agents.[1][2] This comparison will focus on these active, semi-synthetic analogs, such as 2-methoxymethyl-Salvinorin B (MOM-Sal B), and contrast them with classical opioid alkaloids like morphine, the prototypical mu-opioid receptor (MOR) agonist.[3][4]
The key distinction lies in their chemical nature and receptor selectivity. Salvinorin-based compounds are non-nitrogenous diterpenes that are highly selective for the kappa-opioid receptor (KOR), whereas traditional opioids are alkaloids that primarily target the mu-opioid receptor (MOR).[4][5] This fundamental difference in receptor preference dictates their downstream signaling cascades and overall pharmacological profiles, from analgesic potential to adverse side effects.
Data Presentation: Quantitative Comparison
The following table summarizes the receptor binding affinities (Ki) and functional potencies (EC50) of representative this compound derivatives and traditional opioid agonists. Lower values indicate higher affinity and potency.
| Compound | Primary Target | Receptor | Ki (nM) | EC50 (nM) [35S]GTPγS | Reference Compound(s) |
| MOM-Salvinorin B | KOR Agonist | KOR | 0.4 - 0.6 | 0.4 - 0.6 | Salvinorin A, U50,488H |
| MOR | >1000 | - | |||
| DOR | >1000 | - | |||
| Ethoxymethyl-Salvinorin B | KOR Agonist | KOR | 0.32 | 0.14 | Salvinorin A |
| Salvinorin A | KOR Agonist | KOR | 1.3 - 7.4 | 4.5 | U50,488H |
| U50,488H | KOR Agonist | KOR | 1.4 - 2.7 | 3.4 | Salvinorin A |
| Morphine | MOR Agonist | MOR | ~1-10 | ~50-100 | DAMGO |
| DAMGO | MOR Agonist | MOR | ~1-2 | ~5-10 | Morphine |
Data compiled from multiple sources.[2][4][6][7][8] Values can vary based on specific assay conditions.
Experimental Protocols
The quantitative data presented above are typically derived from the following key in vitro experiments:
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells engineered to express a high density of the target opioid receptor subtype (e.g., CHO-hKOR for kappa receptors).
-
Competitive Binding: A constant concentration of a radiolabeled ligand (a "hot" drug that binds to the receptor, e.g., [3H]diprenorphine) is incubated with the cell membranes.
-
Incubation: Varying concentrations of the unlabeled test compound (the "cold" drug, e.g., MOM-Sal B) are added to the mixture. The test compound competes with the radiolabeled ligand for binding to the receptor.
-
Separation & Counting: After reaching equilibrium, the mixture is filtered to separate the receptor-bound radioligand from the unbound. The radioactivity on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]
[35S]GTPγS Binding Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a G-protein coupled receptor (GPCR) agonist.
Methodology:
-
Principle: Agonist binding to a Gi/Go-coupled receptor like KOR or MOR facilitates the exchange of GDP for GTP on the Gα subunit, activating it. This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which accumulates on activated G-proteins.
-
Membrane Incubation: Cell membranes expressing the target receptor are incubated with a fixed concentration of [35S]GTPγS and varying concentrations of the test agonist (e.g., MOM-Sal B or morphine).
-
Reaction: The agonist activates the receptors, which in turn catalyze the binding of [35S]GTPγS to the Gα subunits.
-
Measurement: The amount of receptor-G-protein complex bound to [35S]GTPγS is measured, typically by scintillation counting after filtration.
-
Data Analysis: A dose-response curve is generated by plotting the amount of [35S]GTPγS binding against the agonist concentration. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) are determined from this curve. These values indicate the agonist's potency and efficacy, respectively.[6][7]
Comparative Analysis
Chemical Structure
-
This compound Derivatives: These are neoclerodane diterpenes, characterized by a complex, rigid ring structure. Critically, they are non-nitrogenous, meaning they lack the basic nitrogen atom that is a hallmark of classical alkaloids.[4] This structural uniqueness contributes to their distinct pharmacological profile.
-
Traditional Opioid Alkaloids: These compounds, such as morphine, are derived from the opium poppy or are synthetic analogs based on the morphinan (B1239233) scaffold.[9] A key structural feature is a tertiary amine (a nitrogen atom bonded to three carbon atoms), which is typically protonated at physiological pH and is crucial for receptor interaction.
Mechanism of Action and Signaling Pathways
Both this compound derivatives and traditional opioids exert their effects by activating GPCRs. However, their selectivity for different opioid receptor subtypes leads to distinct signaling outcomes.
-
Receptor Selectivity:
-
This compound Derivatives (e.g., MOM-Sal B): These compounds are highly potent and selective agonists for the kappa-opioid receptor (KOR).[6][10] They show negligible affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[7]
-
Traditional Opioid Alkaloids (e.g., Morphine): These are primarily mu-opioid receptor (MOR) agonists.[5] While some may have activity at other opioid receptors, their principal analgesic and euphoric effects are mediated through MOR activation.[3]
-
-
Signaling Cascades: Upon agonist binding, both KOR and MOR activate inhibitory G-proteins (Gi/Go).[11] This initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11]
-
Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, which together reduce neuronal excitability.
-
MAPK Pathway Activation: Both receptor types can activate the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, which can influence gene expression and cellular function.[12]
-
A critical area of modern pharmacology is the concept of biased agonism , where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[13]
- This compound Derivatives: Some analogs of Salvinorin A and B have been shown to be biased agonists, preferentially activating G-protein pathways with little recruitment of β-arrestin 2.[9][13] This is significant because β-arrestin pathways are often implicated in receptor desensitization and some of the adverse effects of opioids.[11][14]
- Traditional Opioids: Morphine is considered a relatively unbiased or slightly G-protein-biased agonist, but it does engage β-arrestin signaling, which is linked to tolerance and respiratory depression.[14] The development of biased MOR agonists is a major goal for creating safer analgesics.[5]
Mandatory Visualization
Caption: KOR signaling pathway activated by this compound derivatives.
Caption: MOR signaling pathway activated by traditional opioid alkaloids.
Pharmacological Effects
The differing receptor targets and signaling pathways of this compound derivatives and traditional opioids result in markedly different physiological and psychological effects.
-
Analgesia:
-
This compound Derivatives: KOR agonists are known to produce potent analgesia, particularly for visceral and neuropathic pain.[4] MOM-Sal B has demonstrated significant antinociceptive effects in animal models.[6][15]
-
Traditional Opioids: MOR agonists are the gold standard for treating moderate to severe pain.[5] Their analgesic effects are robust and well-characterized.
-
-
Abuse Potential and Reward:
-
This compound Derivatives: Activation of KOR is generally associated with dysphoria (a state of unease or dissatisfaction), aversion, and pro-depressant effects, rather than euphoria.[12] This is primarily due to the inhibition of dopamine (B1211576) release in reward centers of the brain.[10] Consequently, KOR agonists like Salvinorin A and its analogs have a low abuse potential and are even being investigated as potential treatments for addiction.[4][10]
-
Traditional Opioids: MOR activation in the brain's reward circuitry (e.g., the ventral tegmental area and nucleus accumbens) leads to dopamine release and produces feelings of euphoria.[14] This is the primary driver of their high potential for abuse and addiction.
-
-
Adverse Effects:
-
This compound Derivatives: The primary adverse effects are psychological, including potent hallucinogenic effects (as seen with Salvinorin A), sedation, and dysphoria.[10] They do not typically cause the life-threatening respiratory depression associated with traditional opioids.[16]
-
Traditional Opioids: The most significant adverse effect is respiratory depression, which is the primary cause of death in opioid overdose. Other common side effects include constipation, nausea, sedation, and the development of tolerance and physical dependence with chronic use.[3][5] These effects are largely mediated by MOR activation and subsequent β-arrestin signaling.[14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standard Protecting Groups Create Potent and Selective κ Opioids: this compound Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Products for the Treatment of Pain: Chemistry and Pharmacology of Salvinorin A, Mitragynine, and Collybolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A | Semantic Scholar [semanticscholar.org]
- 16. Mitragyna speciosa - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Receptor Binding Kinetics of Salvinorin B Analogs
For Researchers, Scientists, and Drug Development Professionals
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from Salvia divinorum, has garnered significant interest for its unique non-nitrogenous structure and potential therapeutic applications.[1][2] However, its short duration of action, primarily due to the hydrolysis of its C-2 acetate (B1210297) group to the less active metabolite Salvinorin B, has prompted the development of numerous analogs with improved pharmacokinetic profiles and varying receptor binding kinetics.[2][3] This guide provides a comparative analysis of the receptor binding kinetics of key this compound analogs, supported by experimental data, to aid researchers in the selection and development of novel KOR ligands.
Comparative Receptor Binding Affinity and Potency
The binding affinity (Ki) and functional potency (EC50) of this compound analogs at the human kappa-opioid receptor (hKOR) are critical parameters for evaluating their potential as pharmacological tools or therapeutic agents. A lower Ki value indicates a higher binding affinity for the receptor.[4] The following table summarizes the in vitro binding affinities and functional potencies of selected this compound analogs compared to Salvinorin A and the standard KOR agonist U50,488H.
| Compound | Receptor Binding Affinity (Ki, nM) at hKOR | Functional Potency (EC50, nM) in [³⁵S]GTPγS Assay | Reference |
| Salvinorin A | 1.3 - 7.4 | 4.5 - 40 | [1][5] |
| This compound | >1000 | - | [1] |
| 2-Methoxymethyl-Salvinorin B (MOM-Sal B) | 0.4 - 0.60 | 0.6 - 6 | [1][5][6] |
| 2-Ethoxymethyl-Salvinorin B (EOM-Sal B) | 0.32 | 0.14 | [7] |
| Methyl Malonyl this compound analog | 2 | - | [8] |
| 2-Methyl-2-methoxymethyl-salvinorin ether | Comparable to Salvinorin A | Comparable to Salvinorin A | [2] |
The data clearly indicates that modifications at the C-2 position of this compound significantly influence its binding affinity and potency at the KOR. Notably, ether analogs such as 2-Methoxymethyl-Salvinorin B (MOM-Sal B) and 2-Ethoxymethyl-Salvinorin B (EOM-Sal B) exhibit substantially higher affinity and potency compared to the parent compound, Salvinorin A.[1][6][7] This is attributed to the increased metabolic stability of the ether linkage compared to the ester group in Salvinorin A.[5] Conversely, this compound, with a hydroxyl group at the C-2 position, shows a dramatically reduced affinity for the KOR.[1]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for this compound analogs is typically performed using a competitive radioligand binding assay.[9] This method quantifies the ability of a test compound to displace a radiolabeled ligand with known high affinity for the receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa-opioid receptor (hKOR).[4][9]
-
Radioligand: A selective KOR radioligand such as [³H]U-69,593 or [³H]diprenorphine.[1][4]
-
Test Compounds: this compound analogs and reference compounds (e.g., Salvinorin A, U50,488H).[1]
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[4]
-
Scintillation Counter: For measuring radioactivity.[4]
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the hKOR. Determine the protein concentration using a standard protein assay.[9]
-
Binding Reaction: In a 96-well plate, incubate the cell membranes (e.g., ~10 µg of protein) with a fixed concentration of the radioligand (e.g., ~0.4 nM [³H]diprenorphine) and varying concentrations of the unlabeled test compound.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour to reach equilibrium.[1]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.[4]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand like 10 µM naloxone) from the total binding.[1] The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
References
- 1. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Role of Salvinorin B in Developing Biased Kappa-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The kappa-opioid receptor (KOR) has become a significant target for developing novel analgesics and treatments for pruritus and addiction.[1][2][3] Unlike traditional mu-opioid receptor agonists, KOR agonists do not carry the risk of respiratory depression or abuse liability.[4] However, their clinical utility has been hampered by adverse effects such as dysphoria, sedation, and hallucinations.[4][5] The discovery of biased agonism—the ability of a ligand to selectively activate one intracellular signaling pathway over another—has provided a promising strategy to overcome these limitations.[5][6]
This guide explores the pivotal, albeit indirect, role of Salvinorin B in the advancement of G-protein biased KOR agonists. While Salvinorin A, a potent hallucinogen from the plant Salvia divinorum, is a well-known KOR agonist, its primary metabolite, this compound, is inactive.[3][7] However, the this compound scaffold has proven to be an invaluable template for synthesizing novel derivatives that retain the therapeutic potential of KOR activation while minimizing unwanted side effects by preferentially signaling through G-proteins rather than the β-arrestin pathway.[8][9]
Data Presentation: Comparing KOR Agonists
The following table summarizes the in vitro pharmacological properties of Salvinorin A, its inactive metabolite this compound, key derivatives, and other notable KOR agonists. The data highlights the concept of biased agonism, where a compound shows a preference for either G-protein activation (desired for therapeutic effects) or β-arrestin recruitment (often linked to adverse effects).
| Compound | KOR Binding Affinity (Ki, nM) | G-Protein Activation ([³⁵S]GTPγS) | β-Arrestin 2 Recruitment | Bias Profile |
| Potency (EC₅₀, nM) | Efficacy (% of U50,488H) | Potency (EC₅₀, nM) | ||
| Salvinorin A | ~2.5[10] | 2.1 - 4.5[10][11] | ~105%[10] | ~14.5[3] |
| This compound | >10,000 | Inactive[3] | Inactive[3] | Inactive[3] |
| 2-MOM-Sal B | ~1.0 | 0.6[11] | Full Agonist[11] | N/A |
| 16-Bromo-Salvinorin A | ~2.9[10] | 2.4[10] | ~108%[10] | >1000 |
| SalA-VS-08 | 136 | 609 | 108%[3] | No Recruitment[2][3] |
| U50,488H (Reference) | ~3.0 | 3.4[11] | 100% (by definition) | ~85[3] |
| Nalfurafine | N/A | Full Agonist | Full Agonist | N/A |
N/A: Data not available in the reviewed sources. 2-MOM-Sal B: 2-Methoxymethyl-Salvinorin B.
Mandatory Visualizations
Signaling Pathways and Experimental Logic
To understand how this compound derivatives are validated as biased agonists, it is essential to visualize the underlying cellular mechanisms and the experimental workflow used to quantify pathway selection.
Caption: KOR biased agonism signaling pathways.
Caption: Workflow for assessing biased agonism.
Caption: Synthetic logic from Salvinorin A to biased agonists.
Experimental Protocols
The determination of ligand bias relies on quantitative comparison of a compound's activity in distinct functional assays. The two most critical assays are for G-protein activation and β-arrestin recruitment.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This assay measures the direct activation of G-proteins coupled to the KOR.
-
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, the G-protein releases GDP and binds GTP. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS. The amount of [³⁵S]GTPγS that binds to the G-protein is directly proportional to the level of receptor activation.[11][12]
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line expressing a high density of the human kappa-opioid receptor (e.g., CHO-hKOR cells).[12]
-
Assay Buffer: Membranes are suspended in an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and other necessary ions.
-
Incubation: The cell membranes are incubated with varying concentrations of the test compound (e.g., a this compound derivative) and a fixed, low concentration of [³⁵S]GTPγS.
-
Reaction Termination: After a set incubation period (e.g., 60 minutes at 30°C), the reaction is stopped by rapid filtration through glass fiber filters. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand in the solution.
-
Quantification: The filters are washed, and the amount of radioactivity trapped on them is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the data are plotted as specific binding versus log-concentration of the agonist. A non-linear regression is used to calculate the potency (EC₅₀) and efficacy (Emax) relative to a standard full agonist like U50,488H.[12]
-
β-Arrestin 2 Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin 2 to the activated KOR, a key step in the alternative signaling pathway.
-
Principle: The assay utilizes enzyme fragment complementation (EFC).[13] The KOR is fused to a small enzyme fragment (ProLink, or PK), and β-arrestin 2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, or EA). When an agonist binds to the KOR and induces a conformational change, β-arrestin-EA is recruited to the receptor. This brings the two enzyme fragments (PK and EA) into close proximity, forcing them to re-associate and form an active β-galactosidase enzyme.[13]
-
Methodology:
-
Cell Culture: An engineered cell line (e.g., U2OS or CHO) co-expressing the KOR-PK fusion protein and the β-arrestin-EA fusion protein is used.[3][13]
-
Plating: Cells are seeded into microplates and grown to an appropriate confluency.
-
Compound Addition: The cells are treated with varying concentrations of the test compound.
-
Incubation: The plates are incubated for a period (e.g., 90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.[13] The duration can be critical as some receptors have transient (Class A) versus sustained (Class B) interactions with β-arrestin.[13][14]
-
Signal Detection: A substrate solution containing a chemiluminescent substrate for β-galactosidase is added to the cells. The active, complemented enzyme hydrolyzes the substrate, producing a light signal.
-
Quantification: The chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The intensity of the light signal is proportional to the amount of β-arrestin recruited. Data are plotted against the log-concentration of the agonist to determine potency (EC₅₀) and efficacy (Emax).[3]
-
Conclusion
This compound, while inactive at the kappa-opioid receptor, is a validated and highly valuable chemical starting point for the development of next-generation biased agonists. By leveraging the this compound scaffold, medicinal chemists have successfully synthesized novel derivatives that exhibit high potency for G-protein activation while demonstrating dramatically reduced or absent recruitment of β-arrestin. This functional selectivity, or biased agonism, is the key to separating the desired analgesic effects of KOR activation from the limiting side effects. The comparative data and experimental protocols outlined in this guide demonstrate the clear role of the salvinorin chemotype in advancing the design of safer, more effective therapeutics targeting the KOR.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased Ligands at the Kappa Opioid Receptor: Fine-Tuning Receptor Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Kappa Opioid Receptor Agonist 16-Bromo Salvinorin A Has Anti-Cocaine Effects without Significant Effects on Locomotion, Food Reward, Learning and Memory, or Anxiety and Depressive-like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential signaling properties at the kappa opioid receptor of 12-epi-salvinorin A and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.jp]
Unraveling the Metabolic Fates of Salvinorin A and B: A Comparative Analysis
A deep dive into the metabolic stability of the potent kappa-opioid receptor agonist Salvinorin A and its primary metabolite, Salvinorin B, reveals stark contrasts in their biotransformation, a critical factor for drug development and pharmacological research. This guide provides a side-by-side analysis of their metabolic profiles, supported by experimental data and detailed methodologies.
Salvinorin A, the principal psychoactive compound in Salvia divinorum, is renowned for its potent and selective agonism at the kappa-opioid receptor. However, its therapeutic potential is hindered by a short duration of action, largely attributed to rapid metabolic breakdown.[1][2] In contrast, its main metabolite, this compound, exhibits significantly greater metabolic stability.[3][4][5] Understanding the nuances of their metabolic pathways is crucial for the design of novel therapeutics with improved pharmacokinetic properties.
Comparative Metabolic Stability Data
The metabolic liability of Salvinorin A primarily stems from the hydrolysis of its C2 acetate (B1210297) group, a reaction that yields the pharmacologically inactive this compound.[3][4][6][7] This rapid conversion is a key determinant of Salvinorin A's fleeting effects.
| Parameter | Salvinorin A | This compound | Source |
| Primary Metabolic Pathway | Rapid hydrolysis of the C2 acetate group to this compound, mediated by carboxylesterases.[8][9][10][11] Other pathways include lactone ring opening and metabolism by CYP450 and UGT enzymes.[6][8][11][12] | No significant metabolic transformation observed in various in vitro systems.[3][5] | [3][4][5][6][8][10][11][12] |
| Apparent First-Order Rate Constant (in rat plasma at 37°C) | 3.8 x 10⁻¹ h⁻¹ | Not reported, presumed to be very low. | [8][9][10] |
| Half-life (t₁/₂) in Sprague Dawley Rats (10 mg/kg, i.p.) | 75.4 min | Not applicable due to stability. | [11][12] |
| Plasma Clearance (Cl/F) in Sprague Dawley Rats | 26 L/h/kg | Not applicable due to stability. | [11][12] |
| Primary Metabolite | This compound | None identified. | [3][4] |
Visualizing the Metabolic Pathways
The metabolic journey of Salvinorin A is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic conversion and the subsequent stability of this compound.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of compounds like Salvinorin A and B using liver microsomes, a standard in vitro model for drug metabolism studies.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, providing an estimate of its intrinsic metabolic clearance.
Materials:
-
Test compounds (Salvinorin A, this compound)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[15]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Magnesium chloride (MgCl₂)[15]
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
96-well plates or microtubes
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare the incubation buffer (phosphate buffer with MgCl₂).
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate or microtube, add the liver microsomes to the incubation buffer.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-CYP mediated metabolism.[13][16]
-
Incubate the reaction mixture at 37°C with shaking.[15]
-
-
Time-Point Sampling:
-
Sample Processing:
-
Vortex the quenched samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the concentration of the test compound in the supernatant using a validated LC-MS/MS method.
-
The rate of disappearance of the parent compound is determined by plotting the natural logarithm of the percentage of the compound remaining versus time.
-
From the slope of this plot, the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical in vitro metabolic stability assay.
References
- 1. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Salvinorin A and Salvia divinorum: Toxicology, Pharmacological Profile, and Therapeutic Potential [mdpi.com]
- 7. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro stability and metabolism of salvinorin A in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaron.com [pharmaron.com]
- 14. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mttlab.eu [mttlab.eu]
- 17. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antinociceptive Properties of Salvinorin B Derivatives
An Objective Guide for Researchers in Pain Drug Discovery
The quest for potent and safe analgesics has led researchers to explore novel chemical scaffolds beyond traditional opioids. Salvinorin A, a naturally occurring neoclerodane diterpene from Salvia divinorum, has emerged as a promising lead due to its potent and selective agonism at the kappa-opioid receptor (KOR), a key target for pain modulation. However, the parent compound's short duration of action and hallucinogenic properties have spurred the development of derivatives with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of the antinociceptive effects of several key Salvinorin B derivatives, offering a valuable resource for researchers and drug development professionals in the field of pain management.
Quantitative Comparison of Receptor Binding and Functional Potency
The antinociceptive effects of this compound derivatives are primarily mediated through their interaction with the KOR. The binding affinity (Ki) and functional potency (EC50) of these compounds are critical parameters for evaluating their potential as analgesics. The following table summarizes the in vitro data for prominent this compound derivatives compared to the parent compound, Salvinorin A, and the standard KOR agonist, U50,488H.
| Compound | KOR Binding Affinity (Ki, nM) | KOR Functional Potency (EC50, nM) in [³⁵S]GTPγS Assay | Reference(s) |
| Salvinorin A | ~1.3 - 4.3 | ~4.5 | [1][2] |
| This compound | Inactive | Inactive | [2][3] |
| 2-Methoxymethyl-Salvinorin B (MOM-Sal B) | ~0.4 - 0.60 | ~0.40 - 0.6 | [1][2][4] |
| Ethoxymethyl ether of this compound (EOM-Sal B) | ~0.32 | ~0.14 | [4][5] |
| β-tetrahydropyran this compound (β-THP SalB) | Similar to Salvinorin A | Full agonist, similar to Salvinorin A | [6][7][8] |
| U50,488H | ~3-fold lower than MOM-Sal B | ~3.4 | [1] |
Note: Ki and EC50 values can vary between studies due to different experimental conditions and cell lines used.
The data clearly indicate that modifications at the C-2 position of this compound significantly enhance KOR affinity and potency. Both MOM-Sal B and EOM-Sal B exhibit sub-nanomolar binding affinities and are more potent than Salvinorin A and U50,488H in functional assays.[1][4] This suggests a higher potential for these derivatives to elicit a biological response at lower concentrations.
In Vivo Antinociceptive Efficacy
The true therapeutic potential of these derivatives is determined by their efficacy in preclinical models of pain. The hot plate and tail-withdrawal tests are standard assays used to assess the antinociceptive effects of novel compounds.
| Compound | Animal Model | Antinociceptive Assay | Effective Dose (ED50 or dose range) | Duration of Action | Reference(s) |
| Salvinorin A | Mouse/Rat | Hot Plate/Tail Flick | ~3-10 mg/kg (i.p./s.c.) | < 20 minutes | [1][9] |
| 2-Methoxymethyl-Salvinorin B (MOM-Sal B) | Rat | Hot Plate | 0.5 - 5 mg/kg (i.p.) | Up to 120 minutes | [1] |
| β-tetrahydropyran this compound (β-THP SalB) | Mouse | Tail-Withdrawal | ED50 ~1.4 mg/kg | Longer than Salvinorin A | [6][9] |
MOM-Sal B demonstrates significant, dose-dependent antinociception in the hot-plate test at doses as low as 1 mg/kg, with a notably longer duration of action compared to Salvinorin A.[1] Similarly, β-THP SalB is more potent than Salvinorin A in the tail-withdrawal assay and also exhibits a prolonged analgesic effect.[6][9] The enhanced in vivo efficacy and duration of action of these derivatives are attributed to their improved metabolic stability, as the ether linkage at the C-2 position is less susceptible to hydrolysis by esterases compared to the acetyl group of Salvinorin A.[1]
Signaling Pathway and Experimental Workflow
The antinociceptive effects of this compound derivatives are initiated by their binding to and activation of the KOR, a G-protein coupled receptor (GPCR). This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and pain transmission.
The development and evaluation of these derivatives follow a standardized preclinical testing workflow, beginning with in vitro characterization and progressing to in vivo behavioral assays.
Detailed Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound for the KOR.
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human KOR (hKOR).
-
Assay Conditions: The assay is performed in a binding buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 7.4).
-
Incubation: A constant concentration of a radiolabeled ligand that binds to the KOR (e.g., [³H]diprenorphine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., MOM-Sal B).[1]
-
Detection: The amount of radioligand bound to the receptor is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Nonspecific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist like naloxone.[1]
[³⁵S]GTPγS Functional Assay
This assay measures the potency (EC50) and efficacy of a compound as a KOR agonist.
-
Principle: Agonist binding to a GPCR like the KOR stimulates the exchange of GDP for GTP on the Gα subunit of the associated G-protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.
-
Procedure: Membranes from CHO-hKOR cells are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.[1]
-
Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is measured.
-
Analysis: The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined from the dose-response curve.[1]
Hot Plate Test
This is a common in vivo assay to assess thermal nociception.
-
Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 52.5°C).[1]
-
Procedure: An animal (e.g., a rat) is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.[1]
-
Testing: A baseline latency is measured before drug administration. The test compound is then administered (e.g., intraperitoneally), and the latency is measured at various time points post-injection.[1]
-
Endpoint: A cut-off time is established to prevent tissue damage. The antinociceptive effect is expressed as the increase in response latency compared to the baseline or a vehicle-treated control group.
Conclusion
This compound derivatives, particularly those with ether modifications at the C-2 position such as MOM-Sal B and EOM-Sal B, represent a significant advancement over the parent compound, Salvinorin A. They exhibit enhanced potency at the KOR and, more importantly, a longer duration of antinociceptive action in vivo. These characteristics make them promising candidates for the development of novel analgesics. Further research is warranted to fully characterize their pharmacological profiles, including their potential for side effects such as sedation and dysphoria, which are known to be associated with KOR agonism. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop safer and more effective pain therapies.
References
- 1. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Plant to Chemistry: Sources of Active Opioid Antinociceptive Principles for Medicinal Chemistry and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor [mdpi.com]
- 4. Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]
Validating KOR Knockout Mice: A Comparative Guide to Using Salvinorin B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches for validating Kappa Opioid Receptor (KOR) knockout mice, with a specific focus on the use of the selective KOR agonist, Salvinorin B, and its more stable and potent analogs. The objective is to offer a clear, data-driven resource for researchers designing and interpreting studies that rely on KOR knockout models to investigate the physiological and pharmacological roles of this receptor.
Introduction
The Kappa Opioid Receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating pain, mood, and addiction.[1] KOR knockout (KO) mice are an invaluable tool for dissecting the specific functions of this receptor system. However, the validation of these knockout models is a critical step to ensure that the observed phenotypic differences are indeed due to the absence of functional KORs. Salvinorin A, a potent and selective KOR agonist, and its derivatives, such as this compound and its more stable analogs like 2-methoxymethyl-Salvinorin B (MOM-SalB) and ethoxymethyl ether this compound (EOM-SalB), serve as excellent pharmacological tools for this validation process.[2] By demonstrating that the characteristic in vivo effects of these KOR agonists are absent in knockout mice compared to their wild-type littermates, researchers can confidently attribute their experimental findings to the targeted gene deletion.
Comparative Analysis of KOR Agonists for Knockout Validation
While Salvinorin A is the parent compound, its rapid metabolism and short duration of action can be limitations in some experimental paradigms.[2] this compound itself is largely inactive in vivo.[3] Consequently, synthetic analogs of this compound have been developed to overcome these limitations, offering enhanced stability and potency, making them ideal for in vivo validation studies.
| Compound | Receptor Affinity (Ki, nM) | Functional Potency (EC50, nM) | Key Characteristics |
| Salvinorin A | ~2.4 | ~1.8 | Potent and selective KOR agonist, but has a short in vivo half-life. |
| This compound | >10,000 | Inactive | Inactive metabolite of Salvinorin A.[3] |
| MOM-SalB | ~0.6 (vs. hKOR) | ~0.6 ([³⁵S]GTPγS) | Potent, full KOR agonist with a longer duration of action in vivo compared to Salvinorin A.[2] |
| EOM-SalB | Not specified | Not specified | Shown to have KOR-dependent effects in mouse models.[1] |
| U-50,488H | ~1.2 | ~3.4 ([³⁵S]GTPγS) | Prototypical synthetic KOR agonist, often used as a reference compound.[2] |
Experimental Validation of KOR Knockout Mice
The fundamental principle behind validating KOR knockout mice with a KOR agonist is to demonstrate the loss of a specific, KOR-mediated physiological response in the knockout animals. Key behavioral assays used for this purpose include the hot-plate test for analgesia and the conditioned place preference/aversion test for assessing the rewarding or aversive properties of KOR activation.
KOR-Mediated Analgesia: The Hot-Plate Test
The hot-plate test is a widely used method to assess the analgesic effects of compounds. A KOR agonist will typically increase the latency for a mouse to respond to a thermal stimulus. This effect should be present in wild-type mice but absent in KOR knockout mice.
Supporting Experimental Data:
| Treatment | Genotype | Latency to Paw Lick/Jump (seconds) |
| Vehicle | Wild-Type | ~10-15 |
| Salvinorin A (30 µg, i.c.v.) | Wild-Type | ~25-30 |
| Salvinorin A (30 µg, i.c.v.) | KOR Knockout | ~10-15 |
| U-50,488H (25 mg/kg, i.p.) | Wild-Type | ~10 |
| U-50,488H (25 mg/kg, i.p.) | KOR Knockout | ~2 |
Data adapted from Ansonoff et al., 2006 and other sources demonstrating the principle.[3][4]
KOR-Mediated Place Conditioning: Conditioned Place Preference/Aversion (CPP/CPA)
KOR activation is known to produce aversion in rodents, which can be measured using a conditioned place aversion paradigm. In this assay, a specific environment is paired with the administration of a KOR agonist. Wild-type mice will subsequently avoid this environment, while KOR knockout mice should show no such aversion.
Supporting Experimental Data:
| Treatment | Genotype | Preference Score (Time in Drug-Paired Chamber - Time in Saline-Paired Chamber) |
| Vehicle | Wild-Type | ~0 |
| U-50,488H (2 mg/kg, s.c.) | Wild-Type | Significant Negative Score (Aversion) |
| U-50,488H (2 mg/kg, s.c.) | KOR Knockout | ~0 |
Data adapted from studies demonstrating KOR-agonist induced CPA.[5]
Experimental Protocols
Hot-Plate Test for Thermal Nociception
Objective: To assess the analgesic effect of a KOR agonist by measuring the latency of a mouse's response to a thermal stimulus.
Materials:
-
Hot-plate apparatus with adjustable temperature (e.g., 55°C ± 0.1°C).
-
Wild-type and KOR knockout mice.
-
This compound analog (e.g., MOM-SalB) or other KOR agonist.
-
Vehicle control solution.
-
Syringes for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Timer.
Procedure:
-
Habituation: Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Place each mouse individually on the hot plate and start the timer. Record the latency (in seconds) for the first sign of nociception, which can be either licking of the hind paw, shaking, or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the KOR agonist or vehicle to the mice via the chosen route (e.g., i.p.).
-
Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Compare the response latencies between wild-type and KOR knockout mice for both the vehicle and drug-treated groups. A significant increase in latency in the drug-treated wild-type group that is absent in the knockout group validates the KOR-dependence of the analgesic effect.
Conditioned Place Preference/Aversion (CPP/CPA)
Objective: To evaluate the rewarding or aversive properties of a KOR agonist.
Materials:
-
Conditioned place preference apparatus (typically a two-chamber box with distinct visual and tactile cues in each chamber).
-
Wild-type and KOR knockout mice.
-
This compound analog or other KOR agonist.
-
Vehicle control (saline).
-
Syringes for injection.
-
Video tracking software for automated recording of time spent in each chamber.
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place each mouse in the apparatus with free access to both chambers for a set period (e.g., 15-30 minutes). Record the time spent in each chamber to determine any initial preference.
-
Conditioning: This phase typically occurs over several days (e.g., 4-8 days).
-
Drug Pairing: On drug-pairing days, administer the KOR agonist and confine the mouse to one of the chambers (e.g., the initially non-preferred chamber for CPP, or randomly assigned for CPA) for a set duration (e.g., 30 minutes).
-
Vehicle Pairing: On alternate days, administer the vehicle and confine the mouse to the opposite chamber for the same duration.
-
-
Post-Conditioning (Test): On the test day, place the mouse in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber for a set period (e.g., 15-30 minutes).
-
Data Analysis: Calculate a preference score (time in drug-paired chamber minus time in vehicle-paired chamber). A significant negative score in wild-type mice indicates conditioned place aversion. The absence of a significant preference or aversion in KOR knockout mice confirms that the effect is mediated by the KOR.
Visualizing the Underlying Mechanisms
KOR Signaling Pathway
References
- 1. Frontiers | Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion [frontiersin.org]
- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive and hypothermic effects of Salvinorin A are abolished in a novel strain of kappa-opioid receptor-1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Salvinorin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Salvinorin B in a laboratory setting. Given the potent bioactivity of this compound and its analogs, a cautious approach to handling is essential to ensure personnel safety and prevent exposure.
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step protocol for safely handling this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory system.
-
Store this compound in a cool, dry, and dark place, as it is light-sensitive.[1] The recommended storage temperature is -20°C.[1][2][3]
-
Solutions of this compound are unstable and should be used within 24 hours of preparation, even when stored at -20°C.[1]
2. Engineering Controls:
-
All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
For procedures with a risk of aerosolization, such as when handling larger quantities, a powder-containment balance enclosure or a glove box is recommended.[4]
3. Personal Protective Equipment (PPE):
-
Due to the potent nature of similar compounds, a comprehensive PPE protocol is mandatory. While some safety data sheets (SDS) for this compound may not classify it as hazardous[5], related compounds are treated with significant caution.[4][6] Therefore, a conservative approach is warranted.
| Protection Level | Equipment | Specifications & Rationale |
| Respiratory Protection | N95/P100 Respirator or Powered Air-Purifying Respirator (PAPR) | A PAPR is recommended for handling larger quantities or when there is a risk of aerosolization.[4] For smaller quantities in a well-ventilated area, a properly fitted N95 or P100 respirator should be used.[4] |
| Hand Protection | Powder-free Nitrile Gloves (Double Gloved) | Double gloving provides an additional layer of protection.[4] Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety Goggles or a Face Shield | Standard laboratory safety glasses do not provide a complete seal. Goggles or a face shield are necessary to protect against splashes and airborne particles. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn at all times. Consider a disposable gown for procedures with a higher risk of contamination. |
4. Weighing and Solution Preparation:
-
Perform weighing of solid this compound in a fume hood or a balance enclosure.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
This compound is soluble in DMSO and dimethylformamide at approximately 20 mg/ml.[6] It is also soluble in chloroform.[2][3]
-
For aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[6]
5. Spill and Emergency Procedures:
-
Minor Spill: For a small spill of a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Major Spill: Evacuate the area and prevent entry. If the spill involves a significant amount of powder or a volatile solution, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused this compound: Unused or expired solid this compound and concentrated solutions should be treated as hazardous chemical waste. Do not dispose of them down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weighing boats, pipette tips, and absorbent materials, must be collected in a designated, sealed hazardous waste container.
-
Waste Collection: Follow your institution's guidelines for the disposal of potent or psychoactive compounds. This typically involves contacting your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 92545-30-7 | [5] |
| Molecular Formula | C21H26O7 | |
| Molecular Weight | 390.43 g/mol | |
| Storage Temperature | -20°C | [1][2][3] |
| Solubility | Soluble in DMSO (~20 mg/ml), Dimethylformamide (~20 mg/ml), Chloroform | [2][3][6] |
| Stability in Solution | Unstable; use within 24 hours when stored at -20°C | [1] |
Visualized Workflows
Caption: Workflow for the safe handling of this compound.
Caption: PPE levels based on the risk of exposure.
References
- 1. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. k-state.edu [k-state.edu]
- 4. gla.ac.uk [gla.ac.uk]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
